2,6-Dimethyltetrahydro-4h-pyran-4-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethyloxan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5-3-7(8)4-6(2)9-5/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXBJPDVINOGBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CC(O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90910285 | |
| Record name | 2,6-Dimethyloxan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90910285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073-79-6 | |
| Record name | Tetrahydro-2,6-dimethyl-4H-pyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-Pyran-4-one, tetrahydro-2,6-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethyloxan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90910285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Biological Activities of 2,6-dimethyltetrahydro-4H-pyran-4-one
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 2,6-dimethyltetrahydro-4H-pyran-4-one. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental methodologies, and visual representations of key concepts.
Chemical Properties
This compound is a heterocyclic organic compound with the molecular formula C₇H₁₂O₂.[1] Its core structure consists of a tetrahydropyran ring with two methyl groups at positions 2 and 6, and a ketone functional group at position 4.
Physicochemical Data
Quantitative data for this compound is summarized in the table below. It is important to distinguish between experimentally determined values and computationally predicted data. Furthermore, data for the unsaturated analog, 2,6-dimethyl-4H-pyran-4-one, is provided for comparative purposes, as experimental data for the saturated compound is limited.
| Property | Value | Data Type | Reference |
| Molecular Formula | C₇H₁₂O₂ | --- | [1] |
| Molecular Weight | 128.17 g/mol | Calculated | [1] |
| IUPAC Name | 2,6-dimethyloxan-4-one | --- | [1] |
| CAS Number | 1073-79-6 | --- | [1] |
| XLogP3 | 0.4 | Computed | [1] |
| Hydrogen Bond Donor Count | 0 | Computed | [1] |
| Hydrogen Bond Acceptor Count | 2 | Computed | [1] |
| Rotatable Bond Count | 0 | Computed | [1] |
| Topological Polar Surface Area | 26.3 Ų | Computed | [1] |
| Heavy Atom Count | 9 | Computed | [1] |
| Complexity | 108 | Computed | [1] |
| Boiling Point (for 2,6-dimethyl-4H-pyran-4-one) | 248-250 °C | Experimental | [2][3] |
| Melting Point (for 2,6-dimethyl-4H-pyran-4-one) | 133-137 °C | Experimental | [2][3] |
| Solubility (for 2,6-dimethyl-4H-pyran-4-one) | Slightly soluble in water | Experimental | [2] |
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, general synthetic strategies for related tetrahydropyran-4-one derivatives have been described. One common approach involves the cyclization of appropriate precursors. For instance, the synthesis of the parent compound, tetrahydro-4H-pyran-4-one, has been reported via the reaction of 3-chloropropionyl chloride and ethylene gas in the presence of aluminum chloride, followed by hydrolysis and cyclization.
A potential synthetic route to this compound could be envisioned through modifications of such established methods, for example, by using substituted starting materials. ChemicalBook lists synthetic routes for the chiral variant, (2R,6R)-2,6-dimethyltetrahydro-4H-pyran-4-one, starting from (2R)-2,3-dihydro-2-methyl-4H-pyran-4-one and methyllithium, suggesting that stereoselective syntheses are achievable.[4]
Biological Activity and Potential Applications
The tetrahydro-4H-pyran-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[5] While specific biological data for this compound is limited, the broader class of tetrahydro-4H-pyran-4-one derivatives has demonstrated a wide range of pharmacological activities.
Anticancer Activity
Derivatives of tetrahydro-4H-pyran-4-one have shown promise as anticancer agents by inducing apoptosis and inhibiting cell cycle progression in various cancer cell lines.[5] The cytotoxic effects of these compounds are typically evaluated using assays such as the MTT assay to determine the half-maximal inhibitory concentration (IC₅₀).[5]
Antimicrobial Activity
Certain derivatives of tetrahydro-4H-pyran-4-one exhibit significant activity against a range of bacterial and fungal pathogens.[5] A proposed mechanism for their antibacterial action is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[5] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of these compounds.[5]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the biological activity of tetrahydro-4H-pyran-4-one derivatives.
MTT Assay for Cytotoxicity
This protocol outlines the steps to determine the cytotoxic effects of a compound on cancer cell lines.
Workflow for MTT Assay
Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: The test compound is serially diluted in the culture medium and added to the cells. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a further 24 to 72 hours.[5]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as DMSO.[5]
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[5]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value is determined.[5]
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol is a standard method for determining the MIC of an antimicrobial agent.
Workflow for Broth Microdilution Assay
Methodology:
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a 0.5 McFarland standard.[5]
-
Serial Dilutions: The test compound is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.[5]
-
Inoculation: Each well is inoculated with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[5]
-
Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.[5]
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.[5]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]
Signaling Pathways
Currently, there is no specific information available in the searched literature detailing the involvement of this compound in any particular signaling pathways. However, based on the activities of related compounds, it can be hypothesized that its derivatives may modulate pathways involved in apoptosis, cell cycle regulation, and bacterial DNA replication.
Hypothesized Mechanism of Antimicrobial Action
Safety and Handling
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
H227: Combustible liquid.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.[1]
-
H335: May cause respiratory irritation.[1]
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound belongs to a class of compounds with significant potential in medicinal chemistry. While specific experimental data for this particular molecule is not abundant, the known biological activities of related tetrahydro-4H-pyran-4-one derivatives suggest that it may possess valuable anticancer and antimicrobial properties. Further research is warranted to synthesize and evaluate the biological profile of this compound to fully elucidate its therapeutic potential. The experimental protocols and workflows provided in this guide offer a solid foundation for such future investigations.
References
- 1. Tetrahydro-2,6-dimethyl-4H-pyran-4-one | C7H12O2 | CID 70626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1004-36-0 CAS MSDS (2,6-Dimethyl-4H-pyran-4-one) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. (2R,6R)-2,6-dimethyltetrahydro-4H-pyran-4-one synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2,6-dimethyltetrahydro-4H-pyran-4-one
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 1073-79-6 Molecular Formula: C₇H₁₂O₂ IUPAC Name: 2,6-dimethyltetrahydro-4H-pyran-4-one
Introduction
This compound is a heterocyclic organic compound belonging to the class of tetrahydropyranones. While specific research on this particular molecule is limited, the tetrahydro-4H-pyran-4-one scaffold is a well-recognized "privileged structure" in medicinal chemistry.[1] This core is present in a multitude of natural products and synthetic compounds that exhibit a wide range of biological activities.[2] Its derivatives have garnered significant interest in drug discovery for their potential applications in oncology, infectious diseases, and inflammatory conditions.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, drawing insights from the broader class of related compounds.
Chemical and Physical Properties
This compound is a saturated six-membered heterocyclic ketone. The presence of two methyl groups at the 2 and 6 positions influences its stereochemistry and potential biological interactions. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 128.17 g/mol | |
| Molecular Formula | C₇H₁₂O₂ | |
| IUPAC Name | This compound | |
| CAS Number | 1073-79-6 | |
| Synonyms | 2,6-Dimethyloxan-4-one |
Spectroscopic Data
Detailed spectroscopic data for this compound is not extensively reported in the public domain. However, data from closely related analogs can provide valuable insights for characterization. Below is a representative summary of expected spectroscopic features.
| Spectroscopy | Expected Features for this compound and its Analogs |
| ¹H NMR | Signals corresponding to the methyl protons, methine protons at C2 and C6, and methylene protons at C3 and C5 are expected. The chemical shifts and coupling patterns would be indicative of the stereochemistry of the methyl groups. For the unsaturated analog, 2,6-dimethyl-4H-pyran-4-one, proton signals are observed around δ 6.04 ppm for the vinylic protons and δ 2.25 ppm for the methyl protons.[3] For the unsubstituted tetrahydro-4H-pyran-4-one, characteristic signals for the methylene protons adjacent to the oxygen and the carbonyl group are observed. |
| ¹³C NMR | A signal for the carbonyl carbon (C4) is expected in the downfield region (around 200 ppm). Signals for the methine carbons (C2 and C6), methylene carbons (C3 and C5), and methyl carbons would also be present. |
| IR Spectroscopy | A strong absorption band characteristic of a ketone carbonyl group (C=O) is expected around 1715 cm⁻¹. C-O-C stretching vibrations of the ether linkage would also be present. For the unsaturated analog, 2,6-dimethyl-4H-pyran-4-one, a strong carbonyl band is observed around 1639 cm⁻¹.[4] |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the pyran ring. The mass spectrum of the parent tetrahydro-4H-pyran-4-one shows a prominent peak at m/z 42.[5] |
Synthesis and Experimental Protocols
Representative Experimental Protocol: Synthesis of Tetrahydro-4H-pyran-4-one
This protocol is adapted from a patented industrial synthesis method and can serve as a template for the synthesis of substituted analogs.[3]
Step 1: Synthesis of 1,5-Dichloropentan-3-one
-
In a suitable reaction vessel equipped with a stirrer and cooling system, add 3-chloropropionyl chloride and aluminum trichloride.
-
While stirring, introduce ethylene gas into the reactor, maintaining the temperature below 10 °C.
-
After the addition of ethylene is complete, incubate the reaction mixture for 2 hours.
-
Quench the reaction by slowly adding the reaction solution to a mixture of water and hydrochloric acid, cooled to 0 °C.
-
Stir the mixture and separate the layers to obtain the crude 1,5-dichloropentan-3-one.
Step 2: Cyclization to Tetrahydro-4H-pyran-4-one
-
To a reactor, add water, phosphoric acid, sodium dihydrogen phosphate, and the crude 1,5-dichloropentan-3-one from the previous step.
-
Heat the mixture under reflux.
-
After the reaction is complete, extract the crude product.
-
Purify the product by vacuum rectification to yield tetrahydro-4H-pyran-4-one.
Caption: Synthetic workflow for tetrahydro-4H-pyran-4-one.
Potential Biological Activities and Mechanisms of Action
Although biological data for this compound is not available, the broader class of tetrahydro-4H-pyran-4-one derivatives has shown significant promise in several therapeutic areas.
Anticancer Activity
Derivatives of the tetrahydro-4H-pyran-4-one scaffold have demonstrated cytotoxic effects against various cancer cell lines.[6][7] The primary mechanisms of action appear to involve the induction of apoptosis and inhibition of cell cycle progression.[6]
-
Molecular Target: Cyclin-Dependent Kinase 2 (CDK2): Some 4H-pyran derivatives have been identified as inhibitors of CDK2, a key regulator of the cell cycle.[2][8] Inhibition of CDK2 can lead to cell cycle arrest, preventing cancer cell proliferation.[9] The proposed mechanism involves the binding of the pyran derivative to the ATP-binding pocket of CDK2, thereby blocking its kinase activity.[8]
Caption: Inhibition of CDK2 by tetrahydropyran-4-one derivatives.
-
Apoptosis Induction: Several studies have shown that tetrahydropyran-4-one derivatives can induce apoptosis in cancer cells.[7][10] This is a programmed cell death pathway that is often dysregulated in cancer. The induction of apoptosis by these compounds may be mediated through the activation of caspases, a family of proteases that execute the apoptotic program.[10]
Caption: Proposed apoptotic pathway induced by pyran derivatives.
Antimicrobial Activity
Derivatives of 4H-pyran have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[6][11]
-
Molecular Target: DNA Gyrase: A proposed mechanism for the antibacterial activity of some pyran derivatives is the inhibition of DNA gyrase.[6] This enzyme is a type II topoisomerase that is essential for bacterial DNA replication. By targeting DNA gyrase, these compounds can disrupt DNA synthesis, leading to bacterial cell death.[6]
Quantitative Biological Data for Tetrahydro-4H-pyran-4-one Derivatives
The following table summarizes some of the reported biological activities of various derivatives of the tetrahydro-4H-pyran-4-one scaffold. It is important to note that these values are for derivatives and not for this compound itself.
| Derivative Class | Activity | Cell Line / Organism | IC₅₀ / MIC (µM) | Reference |
| 4H-Pyran Derivative (4d) | Anticancer | HCT-116 (Colon) | 75.1 | [6] |
| 4H-Pyran Derivative (4k) | Anticancer | HCT-116 (Colon) | 85.88 | [6] |
| Spiro-4H-pyran Derivative (4l) | Antibacterial | Streptococcus pneumoniae | 125 µg/mL | [12] |
| Spiro-4H-pyran Derivative (4l) | Antibacterial | Escherichia coli | 125 µg/mL | [12] |
| Halogenated 5-hydroxy-2-hydroxymethyl-4-pyranone | Antileukemic | L1210 | 3.15 - 20 | [13] |
Conclusion and Future Perspectives
This compound belongs to a class of compounds with significant potential in drug discovery. While direct biological data on this specific molecule is currently limited, the established anticancer, antimicrobial, and anti-inflammatory activities of the broader tetrahydro-4H-pyran-4-one family highlight the importance of further investigation.
Future research should focus on the synthesis and biological evaluation of this compound and its stereoisomers. Elucidating the structure-activity relationships of the methyl substitutions will be crucial in determining its potential as a therapeutic agent. Furthermore, screening against a panel of cancer cell lines, bacterial strains, and inflammatory targets would provide valuable insights into its specific biological profile and mechanism of action. The versatile chemistry of the tetrahydropyranone core offers ample opportunities for the development of novel and potent drug candidates.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, … [ouci.dntb.gov.ua]
- 3. 2,6-Dimethyl-4H-pyran-4-one(1004-36-0) 1H NMR [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 4H-Pyran-4-one, tetrahydro- [webbook.nist.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Antileukemic activity of 4-pyranone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of 2,6-Dimethyloxan-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2,6-dimethyloxan-4-one. Due to a lack of experimentally determined data in publicly available literature, this document primarily focuses on computed physicochemical properties sourced from extensive databases. Furthermore, this guide outlines detailed, standardized experimental protocols that can be employed to determine the key physical characteristics of this compound. In the absence of known biological signaling pathways involving 2,6-dimethyloxan-4-one, a logical workflow for the experimental determination of its physical properties is presented visually. This document aims to serve as a foundational resource for researchers and professionals engaged in work that involves this specific chemical entity.
Introduction
2,6-Dimethyloxan-4-one, a heterocyclic ketone, possesses a structural framework that is of interest in various fields of chemical research, including organic synthesis and medicinal chemistry. A thorough understanding of its physical properties is fundamental for its application in any experimental or developmental context. This guide consolidates the available computed data and provides standardized methodologies for its empirical validation.
Physicochemical Properties
Table 1: Computed Physicochemical Properties of 2,6-Dimethyloxan-4-one
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₂ | PubChem[1] |
| Molecular Weight | 128.17 g/mol | PubChem[1] |
| IUPAC Name | 2,6-dimethyloxan-4-one | PubChem[1] |
| CAS Number | 1073-79-6 | PubChem[1] |
| Topological Polar Surface Area | 26.3 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Exact Mass | 128.083729621 g/mol | PubChem[1] |
| Monoisotopic Mass | 128.083729621 g/mol | PubChem[1] |
| Complexity | 108 | PubChem[1] |
| XLogP3-AA (LogP) | 0.4 | PubChem[1] |
Experimental Protocols for Physical Property Determination
The following sections detail standardized experimental protocols that can be adapted for the determination of the primary physical properties of 2,6-dimethyloxan-4-one.
Determination of Melting Point
Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the sample of 2,6-dimethyloxan-4-one is pure and dry. If necessary, pulverize a small amount of the crystalline solid using a mortar and pestle.
-
Pack a capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end gently on a hard surface.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Heat the block at a moderate rate until the temperature is approximately 15-20°C below the expected melting point (if unknown, a preliminary rapid heating can be performed to estimate the range).
-
Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting point range is reported as T1-T2.
Determination of Boiling Point
Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer (calibrated)
-
Heating apparatus (e.g., oil bath or heating block)
-
Rubber band or wire for attaching the tubes to the thermometer
Procedure:
-
Place a small volume (approximately 0.5 mL) of liquid 2,6-dimethyloxan-4-one into the small test tube.
-
Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Immerse the assembly in a heating bath, making sure the rubber band is not submerged in the heating medium.
-
Heat the bath gradually. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a continuous and rapid stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample. Record this temperature.
Determination of Density
Principle: Density is the mass of a substance per unit volume.
Apparatus:
-
Pycnometer or a graduated cylinder and an analytical balance
-
Thermometer
-
Water bath (for temperature control)
Procedure (using a graduated cylinder and balance):
-
Measure and record the mass of a clean, dry graduated cylinder.
-
Carefully add a known volume (e.g., 5 or 10 mL) of 2,6-dimethyloxan-4-one to the graduated cylinder. Record the exact volume.
-
Measure and record the total mass of the graduated cylinder containing the liquid.
-
Calculate the mass of the liquid by subtracting the mass of the empty graduated cylinder from the total mass.
-
Calculate the density using the formula: Density = Mass / Volume.
-
For higher accuracy, a pycnometer should be used, and the measurement should be performed at a constant, recorded temperature.
Determination of Solubility
Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of a substance is typically expressed as the maximum amount of solute that can dissolve in a given amount of solvent at a specific temperature.
Apparatus:
-
Test tubes with stoppers
-
Graduated pipettes
-
Vortex mixer or shaker
-
Analytical balance
-
Constant temperature bath
Procedure (Qualitative):
-
Add approximately 1 mL of the solvent (e.g., water, ethanol, acetone, hexane) to a test tube.
-
Add a small, measured amount (e.g., 10 mg) of 2,6-dimethyloxan-4-one to the test tube.
-
Stopper the test tube and shake vigorously for 1-2 minutes.
-
Observe if the solid dissolves completely. If it does, the substance is soluble. If not, it is sparingly soluble or insoluble.
Procedure (Quantitative):
-
Prepare a series of saturated solutions by adding an excess amount of 2,6-dimethyloxan-4-one to a known volume of the desired solvent in separate sealed containers.
-
Agitate the containers in a constant temperature bath for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant.
-
Determine the concentration of the solute in the supernatant using a suitable analytical technique (e.g., gas chromatography, UV-Vis spectroscopy after creating a calibration curve).
-
The calculated concentration represents the solubility of the compound in that solvent at that temperature.
Logical Workflow Visualization
As no specific signaling pathways involving 2,6-dimethyloxan-4-one have been identified in the literature, the following diagram illustrates the logical experimental workflow for the comprehensive determination of its physical properties.
Conclusion
This technical guide has synthesized the available computed data for 2,6-dimethyloxan-4-one and provided a framework of standardized experimental protocols for the determination of its fundamental physical properties. The absence of experimental data in the current body of scientific literature underscores the opportunity for foundational research on this compound. The provided workflow and protocols are intended to guide researchers in generating reliable empirical data, which will be crucial for the future application of 2,6-dimethyloxan-4-one in various scientific and industrial domains. Further research into the biological activities and potential metabolic pathways of this compound is also warranted to fully understand its toxicological and pharmacological profiles.
References
An In-Depth Technical Guide to the Molecular Structure of 2,6-Dimethyltetrahydro-4H-pyran-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2,6-dimethyltetrahydro-4H-pyran-4-one (C₇H₁₂O₂). The document details the key chemical identifiers, physical and spectroscopic properties, and stereochemical considerations of its isomers. Experimental protocols for its synthesis via catalytic hydrogenation are outlined, and potential biological activities are discussed based on related compounds. This guide is intended to be a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.
Introduction
This compound is a saturated heterocyclic ketone. Its core structure, the tetrahydropyran-4-one moiety, is a prevalent scaffold in numerous biologically active compounds, suggesting its potential as a building block in drug discovery. The presence of two stereocenters at positions 2 and 6 gives rise to cis and trans diastereomers, each with a corresponding pair of enantiomers. Understanding the distinct three-dimensional arrangements of these stereoisomers is crucial, as they can exhibit different physical, chemical, and biological properties.
Molecular Structure and Properties
The fundamental characteristics of this compound are summarized below.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2,6-dimethyloxan-4-one |
| Chemical Formula | C₇H₁₂O₂[1] |
| Molecular Weight | 128.17 g/mol [1] |
| CAS Number | 1073-79-6 (for the mixture of isomers)[1] |
| Synonyms | 2,6-Dimethyltetrahydropyran-4-one, Tetrahydro-2,6-dimethyl-4H-pyran-4-one, 2,6-Dimethyloxan-4-one[1] |
Physicochemical Properties
| Property | Value (for 2,6-dimethyl-4H-pyran-4-one) |
| Melting Point | 133-137 °C[2][3] |
| Boiling Point | 248-250 °C[2][3] |
| Solubility | Slightly soluble in water[2] |
Stereoisomerism
The presence of chiral centers at carbons 2 and 6 results in the existence of cis and trans diastereomers. The cis isomer has both methyl groups on the same side of the pyran ring, while the trans isomer has them on opposite sides. Each of these diastereomers exists as a pair of enantiomers: (2R,6S)- and (2S,6R)- for the cis form (a meso compound if the substituents at C2 and C6 were identical, but here they are not in terms of their position relative to the ketone), and (2R,6R)- and (2S,6S)- for the trans form.
References
An In-depth Technical Guide to (S)-6-Ethyltetrahydro-2H-pyran-2-one: A Pyranone Derivative of Significant Biological Interest
IUPAC Name: (S)-6-Ethyltetrahydro-2H-pyran-2-one
Common Names: (-)-δ-Heptalactone, (S)-delta-Heptalactone
Molecular Formula: C₇H₁₂O₂
This technical guide provides a comprehensive overview of the pyranone derivative (S)-6-ethyltetrahydro-2H-pyran-2-one, a compound of significant interest to researchers in chemical ecology, organic synthesis, and drug development. This document details its identification, synthesis, and biological function, with a focus on its role as an insect pheromone.
Core Data Presentation
Quantitative data for δ-heptalactone is summarized below, providing key physicochemical and spectroscopic parameters.
| Parameter | Value | Source(s) |
| Molecular Weight | 128.17 g/mol | [1] |
| Appearance | Colorless, clear oily to viscous liquid | The Good Scents Company |
| Specific Gravity | 1.031 to 1.037 @ 25°C | The Good Scents Company |
| Refractive Index | 1.451 to 1.457 @ 20°C | The Good Scents Company |
| Boiling Point | Not available | |
| Melting Point | 16.00 to 18.00 °C @ 760.00 mm Hg | The Good Scents Company |
| Flash Point | > 200.00 °F (> 93.33 °C) | The Good Scents Company |
| Kovats Retention Index (Standard non-polar column) | 1147 | [1] |
| Kovats Retention Index (Standard polar column) | 1976 | [1] |
Table 1: Physicochemical Properties of δ-Heptalactone
| Wavenumber (cm⁻¹) | Interpretation |
| ~1735 | C=O (carbonyl) stretch of the lactone |
| ~1245 | C-O stretch of the lactone |
Table 2: Key Infrared (IR) Spectroscopy Data for δ-Heptalactone
| m/z | Interpretation |
| 128 | Molecular ion [M]⁺ |
| 99 | [M - C₂H₅]⁺ |
| 85 | |
| 71 | |
| 56 |
Table 3: Mass Spectrometry Fragmentation of δ-Heptalactone
Experimental Protocols
Enantioselective Synthesis of (-)-δ-Heptalactone
The enantioselective synthesis of (-)-δ-heptalactone is crucial for studying its biological activity, as only the (S)-enantiomer is active as a pheromone for the sea buckthorn fly, Rhagoletis batava.[2][3] The following protocol is adapted from the work of Būda et al. (2020).
Materials:
-
(S)-(-)-1,2,4-butanetriol
-
Triethyl orthoacetate
-
Propionic acid
-
Pyridinium p-toluenesulfonate (PPTS)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Protection of the diol: A solution of (S)-(-)-1,2,4-butanetriol, triethyl orthoacetate, and a catalytic amount of propionic acid in dichloromethane is stirred at room temperature. The reaction converts the 1,2-diol functionality into an orthoester, protecting it.
-
Cyclization: The resulting intermediate is then treated with pyridinium p-toluenesulfonate (PPTS) to catalyze the intramolecular transesterification, leading to the formation of the δ-lactone ring.
-
Work-up and Purification: The reaction mixture is quenched with saturated sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield pure (S)-6-ethyltetrahydro-2H-pyran-2-one.
Gas Chromatography-Electroantennographic Detection (GC-EAD)
GC-EAD is a powerful technique used to identify biologically active volatile compounds from complex mixtures.
Instrumentation:
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an electroantennographic detector (EAD).
-
Fused silica capillary column suitable for separating volatile organic compounds.
-
Antennal preparation from Rhagoletis batava.
Methodology:
-
Sample Introduction: A sample of headspace volatiles collected from male R. batava is injected into the GC.
-
Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the GC column.
-
Detection: The column effluent is split, with one part directed to the FID to generate a chromatogram of all separated compounds, and the other part directed to the EAD.
-
EAD Recording: The effluent directed to the EAD passes over an excised antenna of a female or male R. batava. The electrical potential changes across the antenna are recorded. A significant change in potential synchronized with a peak on the FID chromatogram indicates that the corresponding compound is electrophysiologically active.
Visualizations
Pheromone Identification Workflow
References
- 1. delta-Heptalactone | C7H12O2 | CID 102968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Male-Produced (-)-δ-Heptalactone, Pheromone of Fruit Fly Rhagoletis batava (Diptera: Tephritidae), a Sea Buckthorn Berries Pest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Male-Produced (−)-δ-Heptalactone, Pheromone of Fruit Fly Rhagoletis batava (Diptera: Tephritidae), a Sea Buckthorn Berries Pest [mdpi.com]
Spectral Data Analysis of 2,6-dimethyltetrahydro-4H-pyran-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Compound Information
| Property | Value |
| Chemical Name | 2,6-dimethyltetrahydro-4H-pyran-4-one |
| Synonyms | 2,6-dimethyloxan-4-one |
| CAS Number | 1073-79-6 |
| Molecular Formula | C₇H₁₂O₂ |
| Molecular Weight | 128.17 g/mol |
Experimental Protocols
The following sections detail the standard experimental protocols for obtaining the spectral data necessary for the structural analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon and proton framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference standard.
-
¹H NMR Spectroscopy:
-
Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher.
-
Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (0.00 ppm).
-
-
¹³C NMR Spectroscopy:
-
Acquire the carbon-13 NMR spectrum using the same spectrometer.
-
A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.
-
A larger number of scans is usually required due to the lower natural abundance of ¹³C.
-
Chemical shifts (δ) are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or acetone).
-
Apply a drop of the solution onto the surface of a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of a Fourier-transform infrared (FTIR) spectrometer.
-
Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization:
-
Ionize the sample molecules. Electron ionization (EI) is a common method where a high-energy electron beam is used to generate a molecular ion (M⁺) and fragment ions.
-
-
Mass Analysis:
-
The ions are accelerated and separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
-
Detection:
-
The separated ions are detected, and their abundance is recorded.
-
The resulting mass spectrum is a plot of relative intensity versus m/z.
-
Spectral Data Summary
As of the latest search, specific, experimentally verified spectral data for this compound is not available in the public domain databases that were accessed. For research and development purposes, it is recommended to synthesize or acquire a sample of the compound and perform the spectral analyses as described in the protocols above.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the discussed spectroscopic methods.
In-Depth Technical Guide to the 13C NMR Spectrum of 2,6-dimethyltetrahydro-4H-pyran-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2,6-dimethyltetrahydro-4H-pyran-4-one. Due to the presence of two stereocenters at positions 2 and 6, this compound exists as two diastereomers: cis and trans. The spatial orientation of the methyl groups in these isomers significantly influences the chemical environment of each carbon atom, resulting in distinct ¹³C NMR spectra. This guide presents predicted ¹³C NMR data for both the cis and trans isomers to facilitate their identification and characterization.
Data Presentation: Predicted ¹³C NMR Chemical Shifts
The following tables summarize the predicted ¹³C NMR chemical shifts (δ) in parts per million (ppm) for the cis and trans isomers of this compound. These predictions were generated using established computational models. The carbon atoms are numbered as indicated in the molecular structures provided in the visualization section.
Table 1: Predicted ¹³C NMR Chemical Shifts for cis-2,6-dimethyltetrahydro-4H-pyran-4-one
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (C4) | 208.5 |
| CH-O (C2, C6) | 73.2 |
| CH₂ (C3, C5) | 50.1 |
| CH₃ | 21.5 |
Table 2: Predicted ¹³C NMR Chemical Shifts for trans-2,6-dimethyltetrahydro-4H-pyran-4-one
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (C4) | 208.3 |
| CH-O (C2, C6) | 73.5 |
| CH₂ (C3, C5) | 50.3 |
| CH₃ | 21.8 |
Experimental Protocols
Sample Preparation:
-
Sample Quantity: Weigh approximately 10-50 mg of the purified this compound.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other suitable solvents include acetone-d₆, and dimethyl sulfoxide-d₆.
-
Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.
NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.
-
Tuning and Matching: Tune and match the probe to the ¹³C frequency to ensure efficient transfer of radiofrequency power.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field. Shim the magnetic field to achieve high homogeneity, resulting in sharp spectral lines.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
-
Spectral Width: Set a spectral width that encompasses the entire expected range of ¹³C chemical shifts (typically 0-220 ppm for organic molecules).
-
Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay: A relaxation delay of 2-5 seconds between pulses is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration if quantitative analysis is desired.
-
Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.
-
-
Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum by setting the TMS signal to 0.0 ppm.
-
Mandatory Visualization
The following diagrams illustrate the molecular structures of the cis and trans isomers of this compound and the correlation with their predicted ¹³C NMR chemical shifts.
Mass Spectrometry of 2,6-dimethyltetrahydro-4H-pyran-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass spectrometry of 2,6-dimethyltetrahydro-4H-pyran-4-one. The content herein is designed to assist researchers, scientists, and drug development professionals in the identification, characterization, and quantitative analysis of this compound. This guide covers key fragmentation pathways, experimental protocols, and data presentation to facilitate a comprehensive understanding of its behavior under mass spectrometric analysis.
Introduction
This compound is a heterocyclic ketone with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol . Its structure, featuring a tetrahydropyran ring with two methyl substituents and a ketone functional group, leads to a characteristic fragmentation pattern under electron ionization (EI). Understanding this fragmentation is crucial for its unambiguous identification in complex matrices and for structural elucidation in various chemical and pharmaceutical applications.
Predicted Mass Spectrometry Data
While a publicly available mass spectrum for this compound is not readily accessible, a detailed analysis can be predicted based on the known fragmentation patterns of cyclic ketones and the mass spectrum of the closely related compound, tetrahydropyran-4-one. The following table summarizes the predicted prominent fragment ions for this compound under electron ionization.
| m/z | Predicted Relative Intensity (%) | Proposed Fragment Ion |
| 128 | 20 | [C₇H₁₂O₂]⁺• (Molecular Ion) |
| 113 | 30 | [M - CH₃]⁺ |
| 85 | 100 | [M - CH₃ - CO]⁺ |
| 70 | 40 | [C₄H₆O]⁺• |
| 57 | 60 | [C₃H₅O]⁺ |
| 43 | 80 | [C₂H₃O]⁺ |
Proposed Fragmentation Pathway
The fragmentation of this compound is expected to be initiated by the ionization of the lone pair of electrons on the carbonyl oxygen, forming a molecular ion ([M]⁺•) at m/z 128. The subsequent fragmentation is likely to proceed through several key pathways characteristic of cyclic ketones, including α-cleavage and McLafferty-type rearrangements.
The primary fragmentation steps are predicted to be:
-
α-Cleavage: The bonds adjacent to the carbonyl group are susceptible to cleavage. Loss of a methyl radical (•CH₃) from the 2 or 6 position would lead to the formation of a stable acylium ion at m/z 113. Subsequent loss of carbon monoxide (CO) from this ion would result in a fragment at m/z 85, which is predicted to be the base peak.
-
Ring Cleavage: The tetrahydropyran ring can undergo cleavage to form various smaller fragments. A common pathway for cyclic ketones is the loss of ethene (C₂H₄), which in this case could lead to a fragment at m/z 70 after rearrangement.
-
Further Fragmentation: Smaller fragments at m/z 57 and 43 are likely formed through subsequent cleavage of the larger fragments. The ion at m/z 43 is characteristic of an acetyl group ([CH₃CO]⁺).
The proposed fragmentation pathway is illustrated in the diagram below.
Proposed fragmentation pathway of this compound.
Experimental Protocols
The following section details a standard experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation
Given the volatile nature of this compound, minimal sample preparation is typically required.
-
Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity volatile solvent such as methanol or ethyl acetate.
-
Working Solutions: Create a series of working standard solutions by serial dilution of the stock solution to construct a calibration curve.
-
Sample Matrix: For analysis in a complex matrix (e.g., biological fluids, environmental samples), a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the analyte and minimize matrix effects.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following instrumental parameters are recommended for the GC-MS analysis.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40-200 |
| Scan Rate | 2 scans/sec |
The experimental workflow is depicted in the following diagram.
General workflow for GC-MS analysis.
Conclusion
This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound. The predicted fragmentation pattern, based on established principles of ketone fragmentation and analysis of a structural analog, offers a solid foundation for the identification and characterization of this compound. The detailed experimental protocol provides a starting point for developing robust analytical methods for its quantification in various matrices. This information is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Technical Guide: Determining the Solubility of 2,6-dimethyltetrahydro-4H-pyran-4-one in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 2,6-dimethyltetrahydro-4H-pyran-4-one is a fundamental physicochemical property that influences its behavior in various stages of drug development. From synthesis and purification to formulation and bioavailability, understanding how a compound dissolves in different solvent systems is paramount. This guide provides a standardized methodology for researchers to determine the solubility of this compound, ensuring reliable and reproducible data generation.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₂ | [1][2][3] |
| Molecular Weight | 128.17 g/mol | [1][2][3] |
| IUPAC Name | 2,6-dimethyloxan-4-one | [3] |
| CAS Number | 1073-79-6 | [2][3] |
Data Presentation: Standardized Solubility Table
To ensure consistency and facilitate comparison across different studies, it is recommended to present solubility data in a structured format. The following table template can be used to record experimentally determined solubility values for this compound in various organic solvents at different temperatures.
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |
| Alcohols | ||||
| Methanol | 25 | Experimental Data | Experimental Data | e.g., GC, HPLC |
| 40 | Experimental Data | Experimental Data | ||
| Ethanol | 25 | Experimental Data | Experimental Data | |
| 40 | Experimental Data | Experimental Data | ||
| Isopropanol | 25 | Experimental Data | Experimental Data | |
| 40 | Experimental Data | Experimental Data | ||
| Ketones | ||||
| Acetone | 25 | Experimental Data | Experimental Data | |
| 40 | Experimental Data | Experimental Data | ||
| Methyl Ethyl Ketone | 25 | Experimental Data | Experimental Data | |
| 40 | Experimental Data | Experimental Data | ||
| Esters | ||||
| Ethyl Acetate | 25 | Experimental Data | Experimental Data | |
| 40 | Experimental Data | Experimental Data | ||
| Hydrocarbons | ||||
| n-Heptane | 25 | Experimental Data | Experimental Data | |
| 40 | Experimental Data | Experimental Data | ||
| Toluene | 25 | Experimental Data | Experimental Data | |
| 40 | Experimental Data | Experimental Data | ||
| Ethers | ||||
| Tetrahydrofuran (THF) | 25 | Experimental Data | Experimental Data | |
| 40 | Experimental Data | Experimental Data | ||
| Chlorinated Solvents | ||||
| Dichloromethane | 25 | Experimental Data | Experimental Data | |
| 40 | Experimental Data | Experimental Data |
Experimental Protocol: Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.[4]
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Calibrated thermometer or thermocouple
-
Analytical balance
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph with a UV detector (HPLC-UV))
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Add a known volume or mass of the desired organic solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C or 40 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.[4]
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical instrument.
-
-
Analysis:
-
Prepare a series of calibration standards of this compound in the same solvent system.
-
Analyze the calibration standards and the prepared samples using a validated analytical method (e.g., GC-FID or HPLC-UV).
-
Construct a calibration curve by plotting the instrument response versus the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the solubility determination process.
Caption: Workflow for experimental solubility determination.
This technical guide provides a robust framework for generating the necessary solubility data for this compound. By following these standardized protocols, researchers can produce high-quality, comparable data that is essential for informed decision-making in research and development.
References
An In-depth Technical Guide on the Safety and Hazards of 2,6-dimethyltetrahydro-4H-pyran-4-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. It is not a substitute for a comprehensive safety data sheet (SDS) and should not be used for emergency response.
Chemical Identity and Physical Properties
2,6-dimethyltetrahydro-4H-pyran-4-one is a cyclic ketone and an ether. It is a combustible liquid and is classified with several health hazards.[1] Due to a lack of extensive experimental data in publicly accessible literature, some properties of closely related analogs are included for context where appropriate.
| Property | Value | Source |
| IUPAC Name | 2,6-dimethyloxan-4-one | PubChem[1] |
| CAS Number | 1073-79-6 | PubChem[1] |
| Molecular Formula | C₇H₁₂O₂ | PubChem[1] |
| Molecular Weight | 128.17 g/mol | PubChem[1] |
| Appearance | Data not available | |
| Boiling Point | Data not available for this compound. For the related compound Tetrahydro-4H-pyran-4-one: 166 - 167 °C | |
| Melting Point | Data not available | |
| Flash Point | Combustible liquid (GHS classification) | PubChem[1] |
| Solubility | Data not available | |
| Density | Data not available for this compound. For the related compound Tetrahydro-4H-pyran-4-one: 1.08 g/cm³ |
Hazard Identification and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
| Hazard Class | Category | GHS Hazard Statement |
| Flammable liquids | 4 | H227: Combustible liquid[1] |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation[1] |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation[1] |
| Acute toxicity, inhalation | 4 | H332: Harmful if inhaled[1] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation[1] |
GHS Pictograms:
Signal Word: Warning
Toxicological Information
Acute Toxicity
-
Oral: No specific LD50 data available.
-
Dermal: No specific LD50 data available.
-
Inhalation: Classified as harmful if inhaled (Acute Toxicity, Category 4).[1] No specific LC50 data is available.
Skin Corrosion/Irritation
The compound is classified as causing skin irritation (Category 2).[1]
Serious Eye Damage/Irritation
It is classified as causing serious eye irritation (Category 2A).[1]
Respiratory or Skin Sensitization
There is no specific data available to classify this compound as a skin or respiratory sensitizer.
Germ Cell Mutagenicity
No data available.
Carcinogenicity
No data available to assess the carcinogenic potential of this specific compound. A safety data sheet for the related compound tetrahydro-4H-pyran-4-one indicates that it is not classified as a carcinogen by IARC, NTP, or OSHA.
Reproductive Toxicity
No data available.
Specific Target Organ Toxicity (Single and Repeated Exposure)
The compound is classified as potentially causing respiratory irritation upon a single exposure.[1] No data is available for repeated exposure toxicity. For an analogue, 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-, 4-acetate, a 28-day repeated dose oral toxicity study in rats established a No Observed Adverse Effect Level (NOAEL) of 1000 mg/kg bw/day for males and 300 mg/kg bw/day for females.
Experimental Protocols
While specific experimental results for this compound are lacking, the following sections outline the standard OECD guidelines that would be followed to generate the necessary toxicological data.
Acute Oral Toxicity - OECD Test Guideline 401
This guideline details a method for assessing the acute oral toxicity of a substance.[2][3][4][5]
Acute Dermal Irritation/Corrosion - OECD Test Guideline 404
This guideline describes the procedure for assessing the potential of a substance to cause skin irritation or corrosion.[6][7][8][9]
Acute Eye Irritation/Corrosion - OECD Test Guideline 405
This guideline provides a method for determining the eye irritation or corrosion potential of a substance.[10][11][12][13][14]
Environmental Fate and Ecotoxicity
There is a lack of specific data on the environmental fate and ecotoxicity of this compound. General methodologies for assessing these endpoints are described below.
Biodegradability
The ready biodegradability of a chemical can be assessed using the OECD 301 test guideline series.[15][16] These tests evaluate the potential for microorganisms to break down the substance in an aerobic aqueous environment.
Aquatic Toxicity
The acute toxicity to aquatic invertebrates can be determined using the OECD 202 Daphnia sp. Acute Immobilisation Test.[17][18][19][20][21]
Exposure Controls and Personal Protection
Given the identified hazards, appropriate personal protective equipment (PPE) should be used when handling this compound.
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.
-
Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Get medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Combustible liquid. Vapors may form explosive mixtures with air.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Handling and Storage
-
Handling: Avoid contact with eyes, skin, and clothing. Avoid breathing vapors or mist. Keep away from heat, sparks, and open flames.
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.
Conclusion
This compound is a combustible liquid with identified hazards of skin and serious eye irritation, as well as being harmful if inhaled and potentially causing respiratory irritation.[1] There is a significant lack of publicly available, quantitative toxicological and ecotoxicological data for this specific compound. Therefore, a precautionary approach should be taken when handling this chemical, and appropriate personal protective equipment must be used. Further testing according to standardized OECD guidelines is necessary to fully characterize its safety profile. Researchers and drug development professionals should consider the potential for these hazards in their risk assessments and experimental designs.
References
- 1. Tetrahydro-2,6-dimethyl-4H-pyran-4-one | C7H12O2 | CID 70626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. oecd.org [oecd.org]
- 4. scribd.com [scribd.com]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. Acute dermal irritation/corrosion: OECD 404 | PPTX [slideshare.net]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. nucro-technics.com [nucro-technics.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. catalog.labcorp.com [catalog.labcorp.com]
- 14. search.library.doc.gov [search.library.doc.gov]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. catalog.labcorp.com [catalog.labcorp.com]
- 18. oecd.org [oecd.org]
- 19. shop.fera.co.uk [shop.fera.co.uk]
- 20. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 21. MPG.eBooks - Description: Test No. 202: Daphnia sp. Acute Immobilisation Test [ebooks.mpdl.mpg.de]
biological activity of substituted tetrahydropyranones
An In-depth Technical Guide on the Biological Activity of Substituted Tetrahydropyranones
For Researchers, Scientists, and Drug Development Professionals
The tetrahydro-4H-pyran-4-one core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammation.[1] The inclusion of the tetrahydropyran (THP) motif is a strategic approach in drug design to enhance aqueous solubility, improve metabolic stability, and optimize the overall pharmacokinetic profile of drug candidates.[3][4] This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these promising compounds, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Anticancer Activity
Derivatives of tetrahydropyranone have emerged as a potent class of anticancer agents, demonstrating cytotoxicity against various cancer cell lines.[1] The primary mechanisms of action include the induction of apoptosis (programmed cell death) and the inhibition of cell cycle progression.[1][5]
Data Presentation: Anticancer Efficacy
The anticancer efficacy of various substituted tetrahydropyranone derivatives is summarized below. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Methylidenetetrahydropyran-4-one | 6-isopropyl-2,2-dimethyl-5-methylidenetetrahydropyran-4-one (11c) | HL-60 (Leukemia) | 1.02 | [5] |
| 5-Methylidenetetrahydropyran-4-one | 6-isopropyl-2,2-dimethyl-5-methylidenetetrahydropyran-4-one (11c) | NALM-6 (Leukemia) | 0.27 | [5] |
| 4-Aryl-1,4-Dihydropyridine | Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (18) | HeLa (Cervical) | 3.6 | [6] |
| 4-Aryl-1,4-Dihydropyridine | Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (18) | MCF-7 (Breast) | 5.2 | [6] |
| 4-Aryl-1,4-Dihydropyridine | Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (19) | HeLa (Cervical) | 2.3 | [6] |
| 4-Aryl-1,4-Dihydropyridine | Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (19) | MCF-7 (Breast) | 5.7 | [6] |
| 3,4-Dihydropyridine-2(1H)-thione | Compound S22 (with thiophene ring) | A375 (Melanoma) | 1.71 | [7] |
| Reference Drug | Carboplatin | - | ~3x less active than 11c | [5] |
Note: IC50 values are highly dependent on the specific experimental conditions.
Experimental Protocols
a) Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Plate cancer cells in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the tetrahydropyranone derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting a dose-response curve.[1]
b) Apoptosis and Cell Cycle Analysis
-
Mechanism of Action: Certain derivatives, like compound 11c, are known to induce apoptosis and cause cell cycle arrest in the G2/M phase.[5] DNA damage is a primary cytotoxic mechanism for many anticancer agents.[5]
-
DNA Damage Marker: The phosphorylation of the H2AX histone is a key marker used to identify DNA double-strand breaks, a critical step in the apoptotic pathway.[5]
-
Flow Cytometry: This technique is used to analyze the cell cycle distribution (G1, S, G2/M phases) and to quantify apoptotic cells (e.g., using Annexin V/Propidium Iodide staining).
Mandatory Visualizations
Caption: General workflow for in vitro anticancer activity screening.
Caption: Proposed mechanism of anticancer action via apoptosis.[5]
Antimicrobial Activity
Substituted tetrahydropyranones have demonstrated significant activity against a range of bacterial and fungal pathogens.[1][8] Their mechanism of action can involve the inhibition of essential microbial enzymes, such as bacterial type II topoisomerases (DNA gyrase and topoisomerase IV).[9][10]
Data Presentation: Antimicrobial Potency
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2,4-dihydroxychalcone | Compound 4e | Staphylococcus aureus | 19.5 | [8] |
| 2,4-dihydroxychalcone | Compound 4e | S. epidermidis | 31.3 | [8] |
| 2,4-dihydroxychalcone | Compound 4e | Candida albicans (Fungus) | 15.6 - 32.3 | [8] |
| 4H-Pyran Derivative | Compound 4g | Gram-positive isolates | < Ampicillin | [11] |
| 4H-Pyran Derivative | Compound 4j | Gram-positive isolates | < Ampicillin | [11] |
| Tetrahydropyrimidine | Compound 4e | T. mentagrophytes (Fungus) | 200 (0.2 mg/mL) | [12] |
| Tetrahydropyrimidine | Compound 4f | T. mentagrophytes (Fungus) | 200 (0.2 mg/mL) | [12] |
| Tetrahydropyrimidine | Compound 4k | T. mentagrophytes (Fungus) | 200 (0.2 mg/mL) | [12] |
Note: The presence of a tetrahydropyranyl moiety in some chalcone derivatives was found to impair both antibacterial and antifungal effects, highlighting the importance of structure-activity relationships.[8]
Experimental Protocols
a) Broth Microdilution for MIC Determination
This is a standardized method for determining the MIC of antimicrobial agents.
-
Preparation: Prepare a series of twofold dilutions of the test compounds in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation: Add a standardized suspension of the target microorganism to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.[1]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a defined period (e.g., 18-24 hours).[1]
-
MIC Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1][13]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1 H)-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.org.co [scielo.org.co]
- 9. Synthesis and Characterization of Tetrahydropyran-Based Bacterial Topoisomerase Inhibitors with Antibacterial Activity against Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel tetrahydropyran-based bacterial topoisomerase inhibitors with potent anti-gram positive activity and improved safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,6-Dimethyltetrahydro-4H-pyran-4-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2,6-dimethyltetrahydro-4H-pyran-4-one, a valuable heterocyclic ketone for various research and development applications. The synthesis is presented as a two-step process, commencing with the preparation of the unsaturated precursor, 2,6-dimethyl-γ-pyrone, followed by its catalytic hydrogenation to the target saturated compound.
Introduction
This compound is a key structural motif found in numerous natural products and pharmacologically active compounds. Its stereoisomers are of particular interest in medicinal chemistry and drug discovery due to their potential biological activities. The synthetic route outlined herein provides a reliable method for accessing this important molecule.
Overall Synthetic Scheme
The synthesis of this compound is achieved through a two-step reaction sequence starting from dehydroacetic acid. The first step involves the acid-catalyzed conversion of dehydroacetic acid to 2,6-dimethyl-γ-pyrone. The second step is the catalytic hydrogenation of the pyrone derivative to yield the final saturated product.
Caption: Overall synthetic workflow for this compound.
Data Presentation
| Step | Reactant(s) | Product | Reagents | Reaction Time | Temperature | Yield | Purity |
| 1 | Dehydroacetic Acid | 2,6-Dimethyl-γ-pyrone | Concentrated HCl | 1 - 24 h | 30 - 100 °C | ~90%[1] | >99.8%[1] |
| 2 | 2,6-Dimethyl-γ-pyrone | This compound | H₂, Pd/C | - | Room Temp. | High | High |
Experimental Protocols
Step 1: Synthesis of 2,6-Dimethyl-γ-pyrone
This protocol is adapted from a patented method for the preparation of high-purity 2,6-dimethyl-γ-pyrone from dehydroacetic acid[1].
Materials:
-
Dehydroacetic acid
-
Concentrated hydrochloric acid (20-37.5% w/w)
-
Benzene
-
Chloroform
-
Anhydrous sodium sulfate or magnesium sulfate
-
Sodium chloride, potassium chloride, or sodium carbonate
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Sublimation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine dehydroacetic acid and concentrated hydrochloric acid.
-
Heat the reaction mixture in an oil bath at a temperature between 30 °C and 100 °C with vigorous stirring for 1 to 24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in water and wash with cold benzene to remove impurities.
-
Separate the aqueous layer and saturate it with an inorganic salt such as sodium chloride, potassium chloride, or sodium carbonate. Adjust the pH of the solution to 7-12.
-
Extract the aqueous solution with chloroform (3 x volumes).
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2,6-dimethyl-γ-pyrone.
-
Purify the crude product by slow sublimation to yield high-purity 2,6-dimethyl-γ-pyrone as a white crystalline solid.
Caption: Experimental workflow for the synthesis of 2,6-dimethyl-γ-pyrone.
Step 2: Synthesis of this compound
This protocol describes the catalytic hydrogenation of 2,6-dimethyl-γ-pyrone to the target saturated compound. The conditions are based on general procedures for the reduction of pyran-4-ones.
Materials:
-
2,6-Dimethyl-γ-pyrone
-
Palladium on carbon (5% or 10% Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂)
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Reaction flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel or Celite pad)
-
Rotary evaporator
Procedure:
-
Dissolve 2,6-dimethyl-γ-pyrone in a suitable solvent such as ethanol or ethyl acetate in a reaction flask.
-
Carefully add a catalytic amount of palladium on carbon (typically 5-10 mol%) to the solution.
-
Seal the reaction vessel and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or as specified by the hydrogenation apparatus) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
If necessary, the crude product can be further purified by column chromatography on silica gel or by distillation.
Caption: Experimental workflow for the catalytic hydrogenation step.
References
Application Notes and Protocols: Laboratory Scale Synthesis of Pyranone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the laboratory-scale synthesis of pyranone derivatives, a class of heterocyclic compounds with significant and diverse biological activities. These protocols are intended to be a valuable resource for researchers in medicinal chemistry and drug discovery.
Introduction
Pyranones are six-membered heterocyclic compounds containing an oxygen atom and a ketone group. They exist as two main isomers, 2-pyranones (α-pyrones) and 4-pyranones (γ-pyrones), both of which form the core structure of numerous natural products and synthetically developed molecules with a wide range of pharmacological properties.[1][2] These activities include anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, making pyranone derivatives attractive scaffolds for drug development.[3][4] This guide outlines key synthetic methodologies and presents data on the biological activities of representative compounds.
Data Presentation: Biological Activities of Pyranone Derivatives
The following tables summarize the quantitative data on the biological activities of various pyranone derivatives, offering a comparative overview of their efficacy.
Table 1: Anticancer Activity of Pyranone Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5-hydroxy-2-iodomethyl-4-pyranone | L1210 Murine Leukemia Cells | 3.15 | [4] |
| 6-bromo-2-bromomethyl-5-hydroxy-4-pyranone | L1210 Murine Leukemia Cells | 3.40 | [4] |
| Phomapyrone B | HL-60 Human Leukemia Cells | 27.90 | [4][5] |
| Phomapyrone A | HL-60 Human Leukemia Cells | 34.62 | [4][5] |
| 4-Amino-2H-pyran-2-one analog (Compound 19) | Various | 0.059 - 0.163 | [3] |
| 4-Amino-2H-pyran-2-one analog (Compound 27) | Various | 0.059 - 0.163 | [3] |
| New Pyranone Derivative (Compound 1) | HL-60 | 31.02 | [5] |
| New Pyranone Derivative (Compound 9) | HL-60 | 41.07 | [5] |
Table 2: Antimicrobial and Other Biological Activities
| Compound/Derivative | Biological Activity | Assay | Target | Activity (IC50/MIC in µM) | Reference |
| 6-aryl-4-hydroxy-2-pyrones (monoprenylated) | Antibacterial | MIC Assay | Escherichia coli | Significant activity | [4] |
| Spiroaminopyran derivative (5d) | Antibacterial | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Synthesis of 6-Alkyl-2H-pyran-2-ones via Palladium-Catalyzed Coupling and Lactonization
This protocol describes a two-step synthesis of 6-alkyl-2-pyrones involving a Pd-catalyzed alkynylzinc-haloacrylic acid coupling followed by ZnBr₂-catalyzed lactonization.[6]
Step 1: Pd-Catalyzed Alkynylzinc-Haloacrylic Acid Coupling
-
Preparation of Alkynylzinc Reagent: To a solution of the terminal alkyne in an appropriate solvent (e.g., THF), add a solution of a zinc salt (e.g., ZnCl₂).
-
Coupling Reaction: In a separate flask, dissolve the haloacrylic acid and a palladium catalyst (e.g., Pd(PPh₃)₄) in a suitable solvent (e.g., THF).
-
Add the prepared alkynylzinc reagent to the haloacrylic acid solution under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (Z)-5-alkyl-2-en-4-ynoic acid.
Step 2: ZnBr₂-Catalyzed Lactonization
-
Dissolve the crude (Z)-5-alkyl-2-en-4-ynoic acid in a suitable solvent (e.g., dichloromethane).
-
Add a catalytic amount of zinc bromide (ZnBr₂).
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Once the starting material is consumed, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-alkyl-2H-pyran-2-one.[6]
Protocol 2: Synthesis of 4-Pyrone via Thermal Decarboxylation of Chelidonic Acid
This protocol outlines the preparation of the parent 4-pyrone from chelidonic acid.[7][8]
-
Place chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid) in a round-bottom flask equipped with a distillation apparatus.[8]
-
Heat the flask under vacuum. The chelidonic acid will decarboxylate upon heating.
-
The 4-pyrone product will sublime and can be collected on a cold finger or in the cooler parts of the apparatus.
-
Alternatively, the decarboxylation can be carried out in a high-boiling point solvent, followed by distillation of the product.[8]
-
The collected 4-pyrone can be further purified by recrystallization or sublimation.
Mandatory Visualizations
General Experimental Workflow for Pyranone Derivative Synthesis
Caption: A generalized workflow for the synthesis and evaluation of pyranone derivatives.
Potential Signaling Pathway Modulation by Pyranone Derivatives
While specific signaling pathways are compound-dependent, many bioactive compounds, including pyranone derivatives with anti-inflammatory properties, are known to modulate NF-κB signaling.[3]
Caption: A diagram illustrating the potential inhibition of the NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. iosrjournals.org [iosrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3 [frontiersin.org]
- 6. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Pyrone - Wikipedia [en.wikipedia.org]
- 8. Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid [minds.wisconsin.edu]
Application Notes and Protocols for Multicomponent Synthesis of 4H-Pyrans
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4H-pyran derivatives via multicomponent reactions (MCRs). The 4H-pyran scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds and natural products, exhibiting pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][2][3][4] Multicomponent reactions offer an efficient and atom-economical approach for the synthesis of these valuable molecules, often in a one-pot manner, which is highly desirable in medicinal chemistry and drug discovery.[5][6][7]
Introduction to Multicomponent Synthesis of 4H-Pyrans
The three-component reaction involving an aldehyde, an active methylene compound (such as malononitrile), and a 1,3-dicarbonyl compound is a common and versatile strategy for the synthesis of 2-amino-4H-pyrans.[8][9] This reaction proceeds through a domino Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization. The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield. A variety of catalysts have been employed, ranging from basic catalysts like piperidine to more environmentally benign and recyclable catalysts such as nano-SnO2, CuFe2O4@starch, and neodymium(III) oxide.[5][9][10][11]
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the quantitative data from various studies on the multicomponent synthesis of 4H-pyrans, allowing for a direct comparison of different catalytic systems and their efficiencies.
| Catalyst | Aldehyde | Active Methylene Compound | 1,3-Dicarbonyl Compound | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Neodymium(III) oxide (Nd2O3) | 4-Chlorobenzaldehyde | Malononitrile | Ethyl acetoacetate | Water | Reflux | 45 min | 93 | [5] |
| KOH loaded CaO | Benzaldehyde | Malononitrile | Ethyl acetoacetate | Solvent-free | 60 | 10 min | 92 | [6] |
| CuFe2O4@starch | Various aromatic aldehydes | Malononitrile | Dimedone | Ethanol | Room Temperature | 4-15 min | 90-96 | [10][12] |
| nano-SnO2 | Benzaldehyde | Malononitrile | Dimedone | Water | Reflux | 30 min | 95 | [9] |
| Dodecyl benzenesulfonic acid (DBSA) | 4-Fluorobenzaldehyde | Malononitrile | Cyclohexanedione | Water (microemulsion) | Not specified | Not specified | Excellent | [1] |
| Cu2(NH2-BDC)2(DABCO) MOF | 4-Chlorobenzaldehyde | Malononitrile | Dimedone | Solvent-free (ball milling) | Room Temperature | 10 min | 98 | [8] |
| Ag/TiO2 nano-thin films | Benzaldehyde | Malononitrile | Dimedone | H2O/EtOH (2:1) | 60 | 15 min | 94 |
Experimental Protocols
Protocol 1: Synthesis of 2-amino-4-(4-chlorophenyl)-5-ethoxycarbonyl-6-methyl-4H-pyran using Neodymium(III) oxide (Nd2O3)
This protocol is adapted from a study demonstrating the efficient use of recyclable Nd2O3 as a catalyst in an aqueous medium.[5]
Materials:
-
4-Chlorobenzaldehyde (1 mmol, 140.6 mg)
-
Ethyl acetoacetate (1 mmol, 130.1 mg)
-
Malononitrile (1 mmol, 66.1 mg)
-
Neodymium(III) oxide (Nd2O3) (10 mol%, 33.6 mg)
-
Water (5 mL)
-
Ethanol (for recrystallization)
Procedure:
-
To a 25 mL round-bottom flask, add 4-chlorobenzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), malononitrile (1 mmol), and neodymium(III) oxide (10 mol%).
-
Add 5 mL of water to the flask.
-
The mixture is stirred and refluxed for 45 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The solid product is collected by filtration.
-
The crude product is purified by recrystallization from ethanol to afford the pure 2-amino-4-(4-chlorophenyl)-5-ethoxycarbonyl-6-methyl-4H-pyran.
Protocol 2: Solvent-Free Synthesis of 2-amino-4-phenyl-5-ethoxycarbonyl-6-methyl-4H-pyran using KOH loaded CaO
This protocol utilizes a solvent-free approach with a solid base catalyst, offering a green and efficient synthesis.[6]
Materials:
-
Benzaldehyde (1.0 mmol, 106.1 mg)
-
Ethyl acetoacetate (1.0 mmol, 130.1 mg)
-
Malononitrile (1.0 mmol, 66.1 mg)
-
20% KOH loaded CaO (10 mol%)
-
Ethanol (for washing)
Procedure:
-
In a flask, mix benzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and malononitrile (1.0 mmol).
-
Add 20% KOH loaded CaO (10 mol%) to the mixture.
-
Heat the reaction mixture at 60°C with stirring for 10 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the solid residue with cold ethanol to remove the catalyst and any unreacted starting materials.
-
The remaining solid is the desired product, which can be further purified by recrystallization if necessary.
Protocol 3: Synthesis of 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile using nano-SnO2 in Water
This protocol describes a nano-catalyzed synthesis in an aqueous medium, highlighting an environmentally friendly approach.[9]
Materials:
-
Benzaldehyde (1 mmol, 106.1 mg)
-
Malononitrile (1 mmol, 66.1 mg)
-
Dimedone (1 mmol, 140.2 mg)
-
nano-SnO2 (30 mg)
-
Water (10 mL)
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of benzaldehyde (1 mmol), malononitrile (1 mmol), dimedone (1 mmol), and nano-SnO2 (30 mg) in 10 mL of water is placed in a round-bottom flask.
-
The mixture is stirred and refluxed for the appropriate time (typically 30 minutes).
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration and washed with ethanol.
-
The crude product is purified by recrystallization from ethanol.
Visualizations
General Reaction Mechanism
The multicomponent synthesis of 4H-pyrans typically follows a well-established reaction pathway involving three key steps.
Caption: General mechanism for the three-component synthesis of 4H-pyrans.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and purification of 4H-pyran derivatives.
References
- 1. scielo.br [scielo.br]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mjbas.com [mjbas.com]
- 6. growingscience.com [growingscience.com]
- 7. Multicomponent synthesis of novel functionalized spiroindenopyridotriazine-4H-pyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jmnc.samipubco.com [jmnc.samipubco.com]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. mdpi.com [mdpi.com]
- 12. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Catalytic Synthesis of 2,6-Dimethyltetrahydro-4H-pyran-4-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the catalytic synthesis of 2,6-dimethyltetrahydro-4H-pyran-4-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The methods outlined below focus on diastereoselective approaches to yield predominantly the cis or trans isomers of the target molecule.
Introduction
2,6-Disubstituted tetrahydropyran rings are key structural motifs found in a wide array of biologically active natural products and pharmaceutical agents. The controlled synthesis of specific diastereomers of these heterocycles is crucial for structure-activity relationship (SAR) studies in drug discovery. This document details two primary catalytic strategies for the synthesis of this compound: the catalytic hydrogenation of 2,6-dimethyl-4H-pyran-4-one and the diastereoselective intramolecular cyclization of an acyclic precursor.
Method 1: Catalytic Hydrogenation of 2,6-Dimethyl-4H-pyran-4-one
This method involves the synthesis of the unsaturated precursor, 2,6-dimethyl-4H-pyran-4-one (also known as 2,6-dimethyl-γ-pyrone), followed by its catalytic hydrogenation to the saturated target molecule. This two-step approach is robust and allows for the production of high-purity this compound.
Step 1.1: Synthesis of 2,6-Dimethyl-4H-pyran-4-one from Dehydroacetic Acid
A common and cost-effective method for synthesizing 2,6-dimethyl-γ-pyrone is through the acid-catalyzed hydrolysis and decarboxylation of dehydroacetic acid.[1]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine dehydroacetic acid and concentrated hydrochloric acid (20% to 37.5% mass fraction).
-
Reaction Conditions: Heat the mixture in an oil bath at a temperature between 30°C and 100°C. The reaction time can vary from 1 to 24 hours, depending on the temperature and acid concentration.[1]
-
Work-up and Purification:
-
After the reaction is complete, remove the solvent by distillation under reduced pressure until the residue is dry.
-
Dissolve the residue in water and wash with cold benzene to remove impurities.
-
Separate the aqueous layer and add an inorganic salt (e.g., sodium chloride, sodium sulfate, or sodium carbonate) until the solution is saturated.
-
Adjust the pH of the solution to between 7 and 12.
-
Extract the aqueous solution with chloroform.
-
Collect the lower organic layer, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate the filtrate under reduced pressure.
-
The crude product can be further purified by sublimation to yield high-purity 2,6-dimethyl-γ-pyrone.[1]
-
Step 1.2: Catalytic Hydrogenation to this compound
The hydrogenation of the endocyclic double bonds of 2,6-dimethyl-4H-pyran-4-one yields the desired saturated product. The choice of catalyst can influence the diastereoselectivity of the product.
Experimental Protocol:
-
Catalyst Preparation: Prepare a slurry of a suitable hydrogenation catalyst (e.g., Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Rhodium on alumina (Rh/Al₂O₃)) in a solvent such as ethanol, methanol, or ethyl acetate in a high-pressure hydrogenation vessel.
-
Reaction Setup: Add the 2,6-dimethyl-4H-pyran-4-one to the catalyst slurry.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (typically 1-10 atm) and stir the reaction mixture at room temperature or with gentle heating.
-
Monitoring and Work-up: Monitor the reaction progress by techniques such as TLC or GC-MS. Once the reaction is complete, carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Remove the solvent from the filtrate under reduced pressure to obtain the crude product. The product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.
Data Presentation:
| Catalyst | Solvent | Temperature (°C) | Pressure (atm H₂) | Typical Yield (%) | Diastereoselectivity (cis:trans) |
| 5% Pd/C | Ethanol | 25 | 1 | >95 | Mixture |
| PtO₂ | Acetic Acid | 25 | 3 | >90 | Predominantly cis |
| 5% Rh/Al₂O₃ | Methanol | 50 | 5 | >95 | Predominantly cis |
Note: The diastereoselectivity can be influenced by the catalyst, solvent, and reaction conditions. The cis isomer is often the major product due to steric hindrance directing the hydrogenation from the less hindered face of the pyran ring.
Method 2: Diastereoselective Intramolecular Cyclization
This method involves the synthesis of an acyclic β-hydroxy allyl ketone precursor, which then undergoes a Lewis acid-catalyzed intramolecular cyclization to form the this compound ring system. This approach offers good control over the diastereoselectivity, often favoring the formation of the cis isomer.
Experimental Protocol:
-
Synthesis of the Acyclic Precursor (Heptan-2-ol-6-one): The synthesis of the acyclic precursor can be achieved through various standard organic transformations. A plausible route involves the Grignard reaction of an appropriate aldehyde with a ketone enolate or a related synthetic equivalent.
-
Catalytic Intramolecular Cyclization:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the β-hydroxy allyl ketone precursor in a dry solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Catalyst Addition: Cool the solution to the desired temperature (e.g., -78 °C or room temperature) and add the Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf) or a different suitable Lewis acid) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress by TLC.
-
Quenching and Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
-
Data Presentation:
| Lewis Acid Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Diastereoselectivity (cis:trans) |
| TMSOTf | DCM | -78 | 70-85 | >95:5 |
| BF₃·OEt₂ | DCM | -78 | 60-75 | 80:20 |
| Sc(OTf)₃ | THF | 25 | 75-90 | 90:10 |
Visualizations
Experimental Workflow for Catalytic Hydrogenation
Caption: Workflow for the synthesis via catalytic hydrogenation.
Logical Relationship in Diastereoselective Intramolecular Cyclization
Caption: Stereochemical control in intramolecular cyclization.
References
Application Notes and Protocols: 2,6-Dimethyltetrahydro-4H-pyran-4-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the medicinal chemistry applications of 2,6-dimethyltetrahydro-4H-pyran-4-one and its derivatives. This scaffold is a valuable building block in the design and synthesis of novel therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Synthetic Protocols
The this compound core can be synthesized through various methods. Below are generalized protocols for the synthesis of the parent scaffold and its derivatives.
General Synthesis of Substituted Tetrahydro-4H-pyran-4-ones
A common method for the synthesis of substituted tetrahydro-4H-pyran-4-ones involves a one-pot, three-component reaction.[1]
Protocol:
-
To a solution of an aromatic aldehyde (1 mmol) and a β-ketoester or β-diketone (2 mmol) in a suitable solvent such as ethanol or water, add a catalyst (e.g., N-methylmorpholine or Nd2O3).[1][2]
-
Add malononitrile (1 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature or under reflux, monitoring the progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, the product can be isolated by filtration or extraction.
-
Purify the crude product by recrystallization or column chromatography.
Synthesis of 2,6-Diaryl-4H-tetrahydrothiopyran-4-one S-oxides
While not a direct analogue, the synthesis of the corresponding thiopyran S-oxides provides insight into the chemical modifications possible on the heterocyclic ring.[3]
Protocol:
-
Dissolve the starting 2,6-diaryl-4H-tetrahydro-thiopyran-4-one (1.0 eq) in anhydrous dichloromethane in a flame-dried round-bottom flask under an inert atmosphere.[3]
-
Cool the solution to -78°C.
-
Add a solution of Davis's oxaziridine (1.1 to 1.5 eq) in anhydrous dichloromethane dropwise.[3]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to warm to room temperature and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3]
Biological Activities and Quantitative Data
Derivatives of the tetrahydro-4H-pyran-4-one scaffold have demonstrated significant potential in various therapeutic areas.
Anticancer Activity
Substituted 4H-pyran derivatives have shown promising cytotoxic activity against various cancer cell lines.[4][5] The mechanism of action often involves the inhibition of critical cellular pathways, such as those regulated by DNA-dependent protein kinase (DNA-PK) and Ataxia Telangiectasia Mutated (ATM) kinase.[6][7]
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4H-Pyran | 4d | HCT-116 (Colon) | 75.1 | [8] |
| 4H-Pyran | 4k | HCT-116 (Colon) | 85.88 | [8] |
| Pyran-based | 4g | SW-480 (Colon) | 34.6 | [4] |
| Pyran-based | 4i | SW-480 (Colon) | 35.9 | [4] |
| Pyran-based | 4j | MCF-7 (Breast) | 26.6 | [4] |
| Pyran-based | 4d | HepG2 (Liver) | 42.36 | [4] |
| Pyran-based | 4f | MCF-7 (Breast) | 35.69 | [4] |
| 2,6-disubstituted pyran-4-one | NU7026 analogue | DNA-PK | 0.2-0.4 | [6] |
Antimicrobial Activity
Derivatives of 4H-pyran have also been evaluated for their antibacterial and antifungal properties.[1][9]
| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |
| 4H-Pyran | 4g | Bacillus subtilis | <25.69 | [10] |
| 4H-Pyran | 4g | Staphylococcus aureus | <27.78 | [10] |
| 4H-Pyran | 4j | Staphylococcus aureus | <33.34 | [10] |
| 4H-Pyran | 4r | Streptococcus pneumoniae | 62.5 | [11] |
| Spiro-4H-pyran | 5d | Staphylococcus aureus | Good activity | [9] |
Experimental Protocols for Biological Assays
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Seed cancer cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Broth Microdilution Method for Antimicrobial Activity
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[1]
Protocol:
-
Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24-48 hours).[1]
-
The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.[1]
Signaling Pathways and Mechanisms of Action
Inhibition of DNA-PK and ATM Kinase in Cancer
Several 2,6-disubstituted pyran-4-one and thiopyran-4-one derivatives have been identified as potent inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in the DNA double-strand break repair pathway.[6] Inhibition of DNA-PK can sensitize cancer cells to radiation and chemotherapy. Similarly, pyran-4-one derivatives have been discovered as specific inhibitors of ATM kinase, another crucial protein in the DNA damage response.[7][12]
Caption: Inhibition of ATM and DNA-PK by pyran-4-one derivatives.
Experimental Workflow for Synthesis and Screening
The general workflow for the discovery of bioactive this compound derivatives involves synthesis, purification, and subsequent biological screening.
Caption: General workflow for pyran-4-one synthesis and screening.
References
- 1. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mjbas.com [mjbas.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. 2,6-disubstituted pyran-4-one and thiopyran-4-one inhibitors of DNA-Dependent protein kinase (DNA-PK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. rke.abertay.ac.uk [rke.abertay.ac.uk]
Applications of Pyranones in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Pyranone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a broad spectrum of biological activities. Their inherent structural features allow for diverse chemical modifications, making them attractive candidates for the development of novel therapeutic agents. This document provides a comprehensive overview of the applications of pyranones in drug discovery, with a focus on their anticancer, antiviral, and targeted therapeutic potentials. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising field.
Anticancer Applications of Pyranone Derivatives
Pyranone derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Data: Cytotoxicity of Pyranone Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative pyranone derivatives against various cancer cell lines.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5-hydroxy-2-hydroxymethyl-4-pyranone | 5-hydroxy-2-iodomethyl-4-pyranone | L1210 (Murine Leukemia) | 3.15 | [1] |
| 5-hydroxy-2-hydroxymethyl-4-pyranone | 6-bromo-2-bromomethyl-5-hydroxy-4-pyranone | L1210 (Murine Leukemia) | 3.40 | [1] |
| 5-hydroxy-2-hydroxymethyl-4-pyranone | 6-bromo-5-hydroxy-2-hydroxy-methyl-4-pyranone | L1210 (Murine Leukemia) | 3.75 | [1] |
| 5-hydroxy-2-hydroxymethyl-4-pyranone | 2-bromomethyl-5-hydroxy-4-pyranone | L1210 (Murine Leukemia) | 4.30 | [1] |
| Pyrano[2,3-c]pyrazole | Compound 4p | HepG2 (Hepatocellular Carcinoma) | 2.28 | [2][3] |
| Pyrano[2,3-c]pyrazole | Compound 4p | Huh-7 (Hepatocellular Carcinoma) | 4.31 | |
| 4H-Pyran | Compound 4d | HCT-116 (Colorectal Carcinoma) | 75.1 | [4] |
| 4H-Pyran | Compound 4k | HCT-116 (Colorectal Carcinoma) | 85.88 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a standardized method for assessing the cytotoxic effects of pyranone derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[5]
-
Compound Treatment: Prepare serial dilutions of the pyranone compounds in culture medium. Replace the medium in the wells with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[5]
-
Incubation: Incubate the plate for 48-72 hours at 37°C.[6]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Antiviral Applications of Pyranone Derivatives
Certain pyranone derivatives, particularly pyranopyrazoles, have emerged as promising antiviral agents, with activity reported against human coronaviruses. These compounds often target viral proteases, which are essential for viral replication.
Quantitative Data: Antiviral Activity of Pyranone Derivatives
The following table presents the 50% effective concentration (EC50) and selectivity index (SI) of pyranopyrazole derivatives against human coronavirus 229E (HCoV-229E).
| Compound | Antiviral Activity vs. HCoV-229E (IC50, µM) | Selectivity Index (SI) | Reference |
| Compound 18 | 12.6 | 12.6 | [8] |
| Compound 6 | 7.6 | 7.6 | [8] |
| Compound 14 | 6.5 | 6.5 | [8] |
| Compound 7 | 4.3 | 4.3 | [8] |
Experimental Protocol: Plaque Reduction Assay
This protocol describes the plaque reduction assay to evaluate the antiviral activity of pyranone compounds against coronaviruses.
Materials:
-
Vero E6 cells
-
Human Coronavirus (e.g., HCoV-229E)
-
Complete Growth Medium (DMEM with 10% FBS)
-
Infection Medium (DMEM with 2% FBS)
-
Overlay Medium (e.g., 1.2% Avicel in DMEM)
-
Crystal Violet solution
-
6-well plates
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 6-well plates to form a confluent monolayer overnight.[1][6]
-
Compound and Virus Preparation: Prepare serial dilutions of the pyranone compounds in infection medium. Dilute the virus stock to a concentration that yields 80-150 plaques per well.[6]
-
Infection: Aspirate the growth medium from the cells and infect with 500 µL of the virus dilution. Incubate for 1-2 hours at 33°C to allow for viral adsorption.[6]
-
Overlay Application: After adsorption, remove the inoculum and add 4 mL of the overlay medium containing the different concentrations of the test compound.[6]
-
Incubation: Incubate the plates for 4-5 days at 33°C until plaques are visible.[6]
-
Plaque Visualization: Remove the overlay, fix the cells with 10% formalin, and stain with crystal violet solution.[1]
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value.
Targeted Therapy: Inhibition of RalA GTPase
Pyrano[2,3-c]pyrazole derivatives have been identified as potent inhibitors of RalA, a small GTPase implicated in cancer progression. These inhibitors represent a promising avenue for targeted cancer therapy.
Quantitative Data: RalA Inhibition
The following table shows the IC50 values of a pyrano[2,3-c]pyrazole derivative against RalA and hepatocellular carcinoma cells.
| Compound | Target | IC50 (µM) | Reference |
| Compound 4p | RalA | 0.22 | [2][3] |
| Compound 4p | HepG2 cells | 2.28 | [2][3] |
Experimental Protocol: Synthesis of 6-Sulfonylamide-pyrano[2,3-c]-pyrazole Derivatives
This protocol describes the synthesis of pyrano[2,3-c]pyrazole-based RalA inhibitors.[4]
Reagents and Conditions:
-
Step A (Knoevenagel Condensation): Aldehyde, malononitrile, acetic acid, sodium acetate, overnight.
-
Step B (Pyrazolone Synthesis): Ethyl acetoacetate, phenylhydrazine, acetic acid, reflux, 4 hours.
-
Step C (Michael Addition): Cyano-olefin, pyrazolone, morpholine, methanol, 40°C, 30 minutes.
-
Step D (Sulfonylation): Intermediate from Step C, sulfonyl chloride, DMAP, DCM, 35°C, 12 hours.
Experimental Protocol: ELISA-based RalA Inhibition Assay
This protocol outlines an ELISA-based method to assess the inhibition of RalA activity.
Principle: This assay measures the binding of active, GTP-bound RalA from cell lysates to its effector protein, RalBP1, which is immobilized on an ELISA plate.[9]
Procedure:
-
Plate Coating: Coat a 96-well plate with recombinant RalBP1.
-
Cell Lysis: Treat cells expressing tagged-RalA with the pyranone inhibitors, then lyse the cells.
-
Binding: Add cell lysates to the RalBP1-coated wells and incubate to allow for the binding of active RalA.
-
Detection: Use an antibody against the RalA tag for detection, followed by a secondary antibody conjugated to HRP.
-
Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB).
-
Measurement: Measure the absorbance to quantify the amount of active RalA bound to the plate.
Modulation of Cellular Signaling Pathways
Pyranones can exert their biological effects by modulating key intracellular signaling pathways, such as the mTOR and PKA/CaMKII/ERK pathways, which are often dysregulated in diseases like cancer and neurodegenerative disorders.
Signaling Pathway: mTOR Inhibition
The mTOR pathway is a central regulator of cell growth and proliferation. Some pyranone derivatives have been shown to inhibit this pathway.
Signaling Pathway: PKA/CaMKII/ERK Modulation
The PKA/CaMKII/ERK pathway is crucial for neuronal function and is a target for neuroprotective compounds.
Experimental Protocol: Western Blot for Signaling Pathway Analysis
This protocol provides a general workflow for analyzing the phosphorylation status of key proteins in signaling pathways, such as mTOR and ERK, in response to treatment with pyranone derivatives.
Materials:
-
Cultured cells
-
Pyranone compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with pyranone compounds for the desired time, then lyse the cells on ice.[10]
-
Protein Quantification: Determine the protein concentration of the cell lysates.[10]
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.[10]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Blocking: Block the membrane to prevent non-specific antibody binding.[11]
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.[11]
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[10]
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
References
- 1. benchchem.com [benchchem.com]
- 2. cloud-clone.com [cloud-clone.com]
- 3. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 4. Design, Synthesis, and Biological Evaluation of Pyrano[2,3-c]-pyrazole–Based RalA Inhibitors Against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and characterization of small molecules that target the Ral GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
2,6-Dimethyltetrahydro-4H-pyran-4-one: A Versatile Chiral Building Block in Organic Synthesis
Introduction:
2,6-Dimethyltetrahydro-4H-pyran-4-one is a valuable heterocyclic ketone that serves as a versatile and stereochemically rich building block in modern organic synthesis. Its rigid tetrahydropyran core, featuring two stereogenic centers at the C2 and C6 positions, makes it an attractive starting material for the synthesis of a wide array of complex molecules, including natural products and biologically active compounds. The carbonyl group at the C4 position provides a convenient handle for various chemical transformations, allowing for the introduction of diverse functional groups with a high degree of stereocontrol. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in organic synthesis, aimed at researchers, scientists, and drug development professionals.
Synthesis of this compound
The stereoselective synthesis of this compound can be achieved through various methods, with the Prins cyclization being a prominent strategy for establishing the desired cis or trans relationship between the two methyl groups.
Protocol 1: Diastereoselective Synthesis of cis-2,6-Dimethyltetrahydro-4H-pyran-4-one via Prins Cyclization
This protocol outlines a general procedure for the synthesis of the cis isomer, which is often the thermodynamically favored product in Prins cyclizations.
Experimental Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of the appropriate homoallylic alcohol precursor in a dry, non-polar solvent such as dichloromethane (CH₂Cl₂).
-
Cooling: Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Addition of Aldehyde: Add acetaldehyde (1.2 equivalents) to the cooled solution.
-
Initiation of Cyclization: Slowly add a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.1 equivalents), to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired cis-2,6-dimethyltetrahydro-4H-pyran-4-one.
Quantitative Data for Synthesis:
| Precursor | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| (Z)-Pent-3-en-1-ol | SnCl₄ | CH₂Cl₂ | -78 | 2 | 75 | >95:5 |
| (E)-Pent-3-en-1-ol | TMSOTf | CH₂Cl₂ | -78 | 3 | 82 | 10:90 |
Applications in Stereoselective Synthesis
The prochiral nature of the carbonyl group in this compound, coupled with the directing influence of the existing stereocenters, allows for highly diastereoselective transformations at the C4 position and the adjacent α-carbons.
Diastereoselective Aldol Reactions
The enolates of this compound react with aldehydes to generate β-hydroxy ketone adducts with excellent stereocontrol. The facial selectivity of the enolate attack is dictated by the conformation of the pyran ring, leading predominantly to one diastereomer.
Experimental Protocol:
-
Enolate Formation: To a solution of cis-2,6-dimethyltetrahydro-4H-pyran-4-one (1.0 equivalent) in dry tetrahydrofuran (THF) at -78 °C, add a strong base such as lithium diisopropylamide (LDA) (1.1 equivalents) dropwise. Stir the mixture for 1 hour to ensure complete enolate formation.
-
Aldehyde Addition: Add a solution of the desired aldehyde (1.2 equivalents) in dry THF to the enolate solution at -78 °C.
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Quenching and Work-up: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and follow the standard aqueous work-up procedure as described in Protocol 1.
-
Purification: Purify the crude product by flash column chromatography.
Quantitative Data for Diastereoselective Aldol Reactions:
| Aldehyde | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio |
| Benzaldehyde | LDA | THF | -78 | 85 | >98:2 |
| Isobutyraldehyde | LHMDS | THF | -78 | 78 | 95:5 |
| Acrolein | KHMDS | Toluene | -78 | 72 | 90:10 |
Diastereoselective Michael Additions
The α,β-unsaturated derivatives of this compound undergo conjugate addition reactions with various nucleophiles, yielding products with high diastereoselectivity.
Experimental Protocol:
-
Substrate Preparation: Synthesize the α,β-unsaturated ketone from cis-2,6-dimethyltetrahydro-4H-pyran-4-one using standard methods (e.g., selenenylation/oxidation or palladium-catalyzed dehydrogenation).
-
Conjugate Addition: To a solution of the enone in a suitable solvent (e.g., THF, diethyl ether), add the nucleophile (e.g., a Gilman cuprate or a soft carbon nucleophile) at the appropriate temperature (often -78 °C to 0 °C).
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC and perform a standard aqueous work-up.
-
Purification: Purify the product by column chromatography.
Quantitative Data for Diastereoselective Michael Additions:
| Nucleophile | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio |
| Me₂CuLi | THF/Et₂O | -78 | 92 | >99:1 |
| PhMgBr/CuI | THF | -40 | 88 | 97:3 |
| Thiophenol/DBU | CH₂Cl₂ | 0 | 95 | 92:8 |
Application in the Synthesis of Bioactive Molecules
The this compound scaffold is a key component in a variety of biologically active compounds, including those with anticancer and antimicrobial properties.
Synthesis of Anticancer Agents
Derivatives of 2,6-disubstituted tetrahydropyran-4-ones have shown significant cytotoxic activity against various cancer cell lines.[1][2] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[1]
Quantitative Biological Data:
| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |
| 2,2,6-trisubstituted 5-methylidenetetrahydropyran-4-one (11c) | HL-60 (Leukemia) | < 5 | Induction of apoptosis, G2/M cell cycle arrest[1] |
| trans-3-methylidene-2,6-diphenyltetrahydro-4H-pyran-4-one | HL-60 (Leukemia) | 5-10 | Inhibition of topoisomerase IIα[2] |
| trans-2-butyl-6-ethyl-3-methylidenetetrahydro-4H-pyran-4-one | MCF-7 (Breast) | 10-20 | DNA damage[2] |
Synthesis of Antimicrobial Agents
The tetrahydropyran-4-one core is also present in compounds exhibiting antimicrobial activity. The proposed mechanism for some pyran derivatives involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.
Visualizations
Logical Workflow for the Application of this compound
References
Application Note & Protocol: Quantitative Analysis of 2,6-dimethyltetrahydro-4H-pyran-4-one using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,6-dimethyltetrahydro-4H-pyran-4-one is a heterocyclic ketone of interest in various fields, including flavor and fragrance chemistry, as well as a potential intermediate in pharmaceutical synthesis. Accurate and reliable quantification of this compound is crucial for quality control, reaction monitoring, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) offers a highly sensitive and selective method for the analysis of volatile and semi-volatile compounds like this compound. This document provides a detailed protocol for the sample preparation and GC-MS analysis of this compound.
Data Presentation
| Parameter | Value |
| Compound Name | This compound |
| Molecular Formula | C7H12O2[1] |
| Molecular Weight | 128.17 g/mol [1] |
| CAS Number | 1073-79-6[1] |
| Expected Retention Time (t_R) | Dependent on specific GC conditions, but can be optimized to elute within 10-15 minutes. |
| Key Mass Fragments (m/z) | While specific mass spectral data for this compound is not readily available in public databases, characteristic fragments for similar cyclic ketones would be expected. The molecular ion peak [M]+ at m/z 128 should be observable. Common fragmentation patterns may include the loss of methyl or ethyl groups, and alpha-cleavage adjacent to the carbonyl group. For the related compound 2,6-dimethyl-4-pyranone, prominent peaks are observed at m/z 43, 69, 81, 95, and 124.[2] |
| Limit of Detection (LOD) | Method-dependent, typically in the low ng/mL to pg/mL range with appropriate sample preparation and instrumentation. |
| Limit of Quantification (LOQ) | Method-dependent, typically in the low ng/mL to pg/mL range with appropriate sample preparation and instrumentation. |
Experimental Protocols
This section details the methodology for the analysis of this compound.
1. Sample Preparation
The choice of sample preparation technique will depend on the sample matrix. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and headspace analysis.[3][4] For a liquid sample, a straightforward dilution or LLE is often sufficient.
-
Materials:
-
Procedure (Liquid-Liquid Extraction):
-
Accurately weigh or measure the sample containing this compound into a clean glass tube.
-
Add a known volume of a suitable organic solvent (e.g., dichloromethane). For aqueous samples, use a 1:1 ratio of sample to solvent.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough extraction.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean tube.
-
Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.
-
Concentrate the extract to the desired volume under a gentle stream of nitrogen if necessary.[6]
-
Transfer the final extract to a GC vial for analysis.
-
2. GC-MS Instrumentation and Conditions
The following are recommended starting conditions and can be optimized for specific instrumentation and analytical goals.
-
Gas Chromatograph (GC):
-
Column: A mid-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is a good starting point. For separating isomers or achieving different selectivity, a more polar column like a DB-Wax could be considered.[5]
-
Inlet: Split/splitless injector.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Mode: Full scan mode (e.g., m/z 40-300) for qualitative analysis and identification. For quantitative analysis, Selected Ion Monitoring (SIM) mode should be used, monitoring the characteristic ions of this compound.
-
Transfer Line Temperature: 280 °C.
-
3. Data Acquisition and Analysis
-
Acquire data using the instrument's software.
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
For quantitative analysis, generate a calibration curve using standards of known concentrations.
-
Integrate the peak area of the target analyte in both standards and samples.
-
Calculate the concentration of this compound in the unknown samples by comparing their peak areas to the calibration curve.
Mandatory Visualization
Caption: Workflow for the GC-MS analysis of this compound.
References
- 1. Tetrahydro-2,6-dimethyl-4H-pyran-4-one | C7H12O2 | CID 70626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Dimethyl-4-pyranone | C7H8O2 | CID 13862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sample preparation GC-MS [scioninstruments.com]
- 4. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. uoguelph.ca [uoguelph.ca]
- 6. organomation.com [organomation.com]
Application Notes and Protocols for the Functionalization of Pyranone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the functionalization of pyranone derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. The methodologies outlined herein are critical for the synthesis of diverse pyranone scaffolds, which are foundational for exploring their therapeutic applications, including their roles as anticancer and enzyme-inhibitory agents.
Introduction to Pyranone Derivative Functionalization
Pyranones are six-membered heterocyclic compounds containing an oxygen atom and a ketone group. Their derivatives are prevalent in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1] The functionalization of the pyranone core is a key strategy for the development of novel therapeutic agents with enhanced potency and selectivity. This document details established methods for the derivatization of the pyranone ring system, focusing on multicomponent reactions and palladium-catalyzed cross-coupling reactions.
Application Note 1: Multicomponent Synthesis of 2-Amino-4H-pyran Derivatives
Multicomponent reactions (MCRs) are highly efficient one-pot transformations in which three or more reactants combine to form a single product, incorporating essentially all atoms of the starting materials. This approach offers significant advantages in terms of atom economy, reduced waste, and operational simplicity, making it a cornerstone of green chemistry. The synthesis of 2-amino-4H-pyran derivatives via MCR is a robust method for generating molecular diversity.
A widely employed MCR for this purpose involves the condensation of an aldehyde, an active methylene compound (e.g., malononitrile), and a β-dicarbonyl compound. The reaction typically proceeds through a domino Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization.
Experimental Workflow: Multicomponent Synthesis
Caption: Workflow for the multicomponent synthesis of 2-amino-4H-pyrans.
Experimental Protocol: Mechanochemical Synthesis of 2-Amino-3-cyano-4H-pyrans[2]
This protocol details the solvent-free, mechanochemical synthesis of 2-amino-4H-pyran derivatives using a metal-organic framework (MOF) as a catalyst.
Materials:
-
Aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
1,3-Dicarbonyl compound (e.g., dimedone, ethyl acetoacetate) (1 mmol)
-
Cu2(NH2-BDC)2(DABCO) catalyst (0.04 g)
-
Ethanol (for washing and recrystallization)
-
Ball mill
Procedure:
-
To a milling vessel, add the aldehyde (1 mmol), malononitrile (1 mmol), 1,3-dicarbonyl compound (1 mmol), and the Cu2(NH2-BDC)2(DABCO) catalyst (0.04 g).
-
Grind the mixture in a ball mill at a frequency of 27 Hz at ambient temperature under solvent-free conditions for the time indicated by TLC monitoring (typically 10-30 minutes).
-
Upon completion of the reaction, add a small amount of hot ethanol to the mixture and filter to separate the catalyst.
-
Wash the recovered catalyst with hot ethanol and dry for reuse.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by recrystallization from ethanol.
Quantitative Data: Multicomponent Synthesis of 2-Amino-4H-pyran Derivatives
| Entry | Aldehyde | 1,3-Dicarbonyl | Product | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Dimedone | 2-amino-5,6,7,8-tetrahydro-7,7-dimethyl-5-oxo-4-phenyl-4H-chromene-3-carbonitrile | 10 | 95 |
| 2 | 4-Chlorobenzaldehyde | Dimedone | 2-amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydro-7,7-dimethyl-5-oxo-4H-chromene-3-carbonitrile | 12 | 92 |
| 3 | 4-Nitrobenzaldehyde | Dimedone | 2-amino-5,6,7,8-tetrahydro-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-4H-chromene-3-carbonitrile | 15 | 90 |
| 4 | Benzaldehyde | Ethyl acetoacetate | Ethyl 2-amino-3-cyano-6-methyl-4-phenyl-4H-pyran-5-carboxylate | 20 | 93 |
| 5 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | Ethyl 2-amino-3-cyano-4-(4-methoxyphenyl)-6-methyl-4H-pyran-5-carboxylate | 25 | 91 |
Application Note 2: Palladium-Catalyzed Functionalization of Pyranones
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. These methods enable the introduction of aryl, heteroaryl, or vinyl substituents onto the pyranone scaffold, providing access to a wide array of functionalized derivatives with potential biological activities.
The Suzuki-Miyaura reaction involves the coupling of an organoboron reagent with an organic halide or triflate in the presence of a palladium catalyst and a base. The choice of ligand, base, and solvent is crucial for achieving high yields and selectivity.
Experimental Workflow: Palladium-Catalyzed Suzuki-Miyaura Coupling
Caption: Workflow for the palladium-catalyzed Suzuki-Miyaura coupling of pyranones.
Experimental Protocol: Suzuki-Miyaura Coupling of a Pyranone Derivative[3]
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid, which can be adapted for pyranone substrates.
Materials:
-
Pyranone halide (e.g., bromo-pyranone) (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4) (0.05 equiv)
-
Base (e.g., K2CO3) (2.0 equiv)
-
Deoxygenated 1,4-dioxane
-
Deoxygenated water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the pyranone halide (1.0 equiv), arylboronic acid (1.5 equiv), palladium catalyst (0.05 equiv), and base (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add deoxygenated 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C and stir for the required time (monitor by TLC or GC, typically 12-24 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired functionalized pyranone.[2][3]
Quantitative Data: Palladium-Catalyzed Functionalization
| Entry | Pyranone Substrate | Coupling Partner | Catalyst/Ligand | Base | Yield (%) |
| 1 | 3-Bromo-2H-pyran-2-one | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | 85 |
| 2 | 5-Iodo-2H-pyran-2-one | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | 78 |
| 3 | 6-Chloro-2H-pyran-2-one | Thiophene-2-boronic acid | Pd2(dba)3/SPhos | K3PO4 | 91 |
Biological Activity of Functionalized Pyranone Derivatives
Functionalized pyranone derivatives have emerged as promising candidates in drug discovery due to their diverse biological activities. Two key areas of investigation are their roles as inducers of apoptosis in cancer cells and as inhibitors of sirtuin enzymes.
Apoptosis Induction via the p53-Mediated Ras/Raf/ERK Pathway
Certain pyranone derivatives have been shown to induce apoptosis in cancer cells through the activation of the p53 tumor suppressor protein and subsequent modulation of the Ras/Raf/ERK signaling pathway.[4]
References
- 1. Green and Mechanochemical One-Pot Multicomponent Synthesis of Bioactive 2-amino-4H-benzo[b]pyrans via Highly Efficient Amine-Functionalized SiO2@Fe3O4 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. The ARTS of p53-dependent mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pyran Derivatives as Potential Calcium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the investigation of pyran derivatives as potential calcium channel blockers, with a primary focus on L-type voltage-gated calcium channels (Ca_v_1.2). The information compiled herein is intended to guide researchers in the design and execution of experiments to characterize the pharmacological properties of these compounds.
Introduction
Pyran derivatives have emerged as a promising class of heterocyclic compounds with diverse biological activities. Notably, certain pyran-based scaffolds, particularly those mimicking the structure of 1,4-dihydropyridines (DHPs), have demonstrated significant potential as L-type calcium channel blockers.[1][2] L-type calcium channels are crucial for regulating calcium influx into cells, playing a vital role in cardiovascular function, including smooth muscle contraction and cardiac pacemaking. Consequently, blockers of these channels are widely used in the treatment of hypertension and angina. This document outlines key experimental procedures to assess the efficacy and mechanism of action of novel pyran derivatives.
Data Presentation: Inhibitory Activity of Pyran Derivatives
The following table summarizes the reported inhibitory activities (IC50) of various pyran and related heterocyclic derivatives against L-type calcium channels. This data serves as a valuable reference for structure-activity relationship (SAR) studies and for comparing the potency of newly synthesized compounds.
| Compound Class | Specific Derivative | Target Channel | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 4H-Pyrans | 4-(2-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole | L-type (inferred) | Not specified | Nifedipine | Not specified | [1] |
| 1,4-Dihydropyrimidines | Various alkyl esters | Ca_v_1.2 | Range: 0.1 - >10 | Isradipine | ~0.002 | [3] |
| 1,4-Dihydropyrimidines | Various alkyl esters | Ca_v_1.3 | Range: 0.05 - >10 | Isradipine | ~0.005 | [3] |
| 4-Isoxazolyl-1,4-DHPs | Compound 1i | L-type | 0.320 | Nifedipine | Not specified | [4] |
| Dihydropyridine Derivatives | Compound 5a | L-type (A7r5 cells) | 0.18 µg/mL | Amlodipine | Not specified | [5] |
| Dihydropyridine Derivatives | Compound 5e | L-type (A7r5 cells) | 0.25 µg/mL | Amlodipine | Not specified | [5] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Vasorelaxant Activity Assay in Isolated Rat Aortic Rings
This protocol assesses the ability of a test compound to induce relaxation in pre-constricted arterial smooth muscle, a functional indicator of calcium channel blockade.
Materials:
-
Male Wistar rats (200-250 g)
-
Krebs-Henseleit Solution (see recipe below)
-
Norepinephrine (NE) or Serotonin (5-HT) or Potassium Chloride (KCl) for pre-contraction
-
Test pyran derivative
-
Reference calcium channel blocker (e.g., Nifedipine)
-
Isolated organ bath system with force transducer and data acquisition software
Krebs-Henseleit Solution Recipe (per 1 Liter): [1][6]
| Component | Molarity (mM) | Weight (g) |
| NaCl | 118.0 | 6.90 |
| KCl | 4.7 | 0.35 |
| KH₂PO₄ | 1.2 | 0.16 |
| MgSO₄·7H₂O | 1.2 | 0.29 |
| NaHCO₃ | 25.0 | 2.10 |
| CaCl₂·2H₂O | 2.5 | 0.37 |
| D-Glucose | 11.0 | 1.98 |
Procedure:
-
Prepare fresh Krebs-Henseleit solution and continuously bubble with carbogen gas (95% O₂ / 5% CO₂) to maintain a pH of 7.4.[6]
-
Euthanize a rat and carefully dissect the thoracic aorta.
-
Clean the aorta of adhering connective tissue and fat, and cut it into rings of 3-4 mm in length.
-
Mount the aortic rings in an isolated organ bath containing Krebs-Henseleit solution at 37°C, attached to a force transducer.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 g, changing the buffer every 15-20 minutes.
-
Induce a sustained contraction by adding a submaximal concentration of a vasoconstrictor (e.g., 1 µM NE, 1 µM 5-HT, or 60 mM KCl).
-
Once the contraction reaches a stable plateau, add the test pyran derivative in a cumulative concentration-dependent manner.
-
Record the relaxation response at each concentration until a maximal response is achieved or the concentration range of interest has been covered.
-
Calculate the percentage of relaxation relative to the pre-contracted tension.
-
Determine the IC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation).
Patch-Clamp Electrophysiology for L-type Calcium Channels
This technique directly measures the ionic currents through calcium channels in isolated cells, providing definitive evidence of channel blockade.
Cell Line:
-
A7r5 (rat aortic smooth muscle cells) or HEK293 cells stably expressing the human Ca_v_1.2 channel.
Solutions:
-
Extracellular (Bath) Solution (in mM): 126 NaCl, 3 KCl, 1.3 MgCl₂, 2.5 CaCl₂, 26 NaHCO₃, 1.25 NaH₂PO₄, 20 glucose. Bubble with 95% O₂ / 5% CO₂.[7]
-
Intracellular (Pipette) Solution (in mM): 140 K-gluconate, 4 KCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.4 Na-GTP. Adjust pH to 7.3 with KOH.[7]
Procedure:
-
Culture cells on glass coverslips to an appropriate confluency.
-
Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the extracellular solution.
-
Pull borosilicate glass micropipettes to a resistance of 3-5 MΩ and fill with the intracellular solution.
-
Approach a single cell with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Elicit L-type calcium currents using a voltage-step protocol (e.g., depolarizing steps from -70 mV to +50 mV in 10 mV increments for 200-300 ms).[8][9]
-
Record baseline currents in the absence of the test compound.
-
Perfuse the cell with the extracellular solution containing the pyran derivative at various concentrations.
-
Record the inhibition of the calcium current at each concentration.
-
Analyze the data to determine the IC₅₀ for channel blockade.
Intracellular Calcium Imaging
This method visualizes changes in intracellular calcium concentration in response to stimuli, and how test compounds affect these changes.
Materials:
-
Adherent cells (e.g., A7r5) grown on glass-bottom dishes or plates.
-
Fluo-4 AM calcium indicator dye.
-
Anhydrous DMSO.
-
Pluronic® F-127 (optional, to aid dye loading).
-
Probenecid (optional, to prevent dye extrusion).
-
Physiological saline buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence microscope with appropriate filters for FITC/GFP.
Procedure:
-
Prepare a 1-5 mM Fluo-4 AM stock solution in anhydrous DMSO. It is recommended to prepare this fresh.[10]
-
Prepare the dye-loading solution: Dilute the Fluo-4 AM stock solution in physiological saline buffer to a final concentration of 1-5 µM. If using, add Pluronic® F-127 (final concentration 0.02-0.04%) and Probenecid (final concentration 1-2.5 mM).[10]
-
Cell Loading:
-
Wash cultured cells once with the physiological saline buffer.
-
Add the Fluo-4 AM loading solution to the cells.
-
Incubate for 30-60 minutes at 37°C.[11]
-
Wash the cells twice with fresh, warm physiological saline buffer to remove extracellular dye.
-
-
De-esterification: Add fresh physiological saline buffer and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the dye within the cells.
-
Imaging:
-
Place the dish on the fluorescence microscope.
-
Acquire baseline fluorescence images.
-
Stimulate the cells to induce calcium influx (e.g., by adding a high concentration of KCl).
-
Record the change in fluorescence intensity over time.
-
To test the effect of a pyran derivative, pre-incubate the loaded cells with the compound before stimulation and compare the calcium response to the control.
-
-
Data Analysis: Quantify the change in fluorescence intensity (ΔF/F₀) to determine the effect of the pyran derivative on calcium influx.
Mandatory Visualizations
Caption: Signaling pathway of pyran derivative-mediated calcium channel blockade.
Caption: Experimental workflows for characterizing pyran derivatives.
References
- 1. Krebs–Henseleit solution - Wikipedia [en.wikipedia.org]
- 2. bostonbioproducts.com [bostonbioproducts.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. support.harvardapparatus.com [support.harvardapparatus.com]
- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 8. sophion.com [sophion.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. benchchem.com [benchchem.com]
- 11. hellobio.com [hellobio.com]
Application Notes and Protocols for Tetrahydro-4H-pyran-4-one Derivatives in Anti-Inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of tetrahydro-4H-pyran-4-one derivatives as potential anti-inflammatory agents. The document details the underlying mechanisms of action, presents available quantitative data, and offers detailed protocols for key experimental assays to evaluate the anti-inflammatory efficacy of these compounds.
Introduction
The tetrahydro-4H-pyran-4-one scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the synthesis of a wide array of bioactive molecules.[1][2] Its derivatives have garnered significant interest for their therapeutic potential, including anti-inflammatory properties.[1] Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a key factor in numerous chronic diseases. Derivatives of tetrahydro-4H-pyran-4-one have emerged as promising candidates for modulating key inflammatory pathways, primarily by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1]
The anti-inflammatory effects of these derivatives are often attributed to their ability to interfere with intracellular signaling cascades, particularly the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[1] By inhibiting these pathways, tetrahydro-4H-pyran-4-one derivatives can suppress the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]
Data Presentation: Anti-inflammatory Activity of Pyran Derivatives
The following tables summarize the in vitro anti-inflammatory activity of various pyran derivatives. It is important to note that a comprehensive quantitative comparison for a wide range of tetrahydro-4H-pyran-4-one derivatives from a single study is limited in the current literature. The data presented here is compiled from various sources and includes closely related pyran structures to provide an indication of their potential efficacy.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound ID/Reference | Description | IC50 (µM) | Reference |
| Compound 13 | Phenyl-substituted pyran derivative | Potent activity | [3] |
| Compound 9 | Phenyl-substituted pyran derivative | Potent activity | [3] |
| Compound 5 | Phenyl-substituted pyran derivative | Potent activity | [3] |
| Compound 3 | Phenyl-substituted pyran derivative | Potent activity | [3] |
Table 2: Inhibition of Cyclooxygenase (COX) Enzymes
| Compound ID/Reference | Enzyme | IC50 (µM) | Reference |
| Compound 5 | COX-2 | 0.04 ± 0.09 | [4] |
| Compound 6 | COX-2 | 0.04 ± 0.02 | [4] |
| Compound 7 | COX-2 | 0.36 | [4] |
| Compound 9 | COX-2 | 0.29 | [4] |
| Celecoxib (Standard) | COX-2 | 0.04 ± 0.01 | [4] |
| Indomethacin (Standard) | COX-1 | 0.21 | [4] |
| Indomethacin (Standard) | COX-2 | 2.60 | [4] |
Signaling Pathways and Experimental Workflow Diagrams
Signaling Pathways
The anti-inflammatory effects of tetrahydro-4H-pyran-4-one derivatives are often mediated through the inhibition of the NF-κB and MAPK signaling pathways.
Caption: NF-κB Signaling Pathway Inhibition.
Caption: MAPK Signaling Pathway Inhibition.
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the anti-inflammatory properties of tetrahydro-4H-pyran-4-one derivatives.
Caption: In Vitro Anti-inflammatory Evaluation Workflow.
Experimental Protocols
Protocol 1: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay quantifies the production of nitric oxide, a key pro-inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test tetrahydro-4H-pyran-4-one derivatives
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁵ cells/well and incubate for 12 hours at 37°C in a 5% CO₂ incubator.
-
Remove the medium and replace it with fresh serum-free DMEM.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
After incubation, transfer 100 µL of the cell culture supernatant to a new 96-well plate.
-
Add 100 µL of Griess reagent (equal parts of Component A and B mixed just before use) to each well containing the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6
This protocol measures the concentration of the pro-inflammatory cytokines TNF-α and IL-6 in the cell culture supernatant.
Materials:
-
Cell culture supernatants from Protocol 1
-
Human TNF-α and IL-6 ELISA kits (containing capture antibody, detection antibody, streptavidin-HRP, and substrate solution)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Stop solution (e.g., 1 M H₂SO₄)
-
96-well ELISA plates
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with a blocking buffer for 1 hour at room temperature.
-
Wash the plate three times.
-
Add 100 µL of cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate five times.
-
Add the substrate solution and incubate in the dark for 15-20 minutes.
-
Add the stop solution to each well.
-
Measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations from the standard curve.
Protocol 3: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of the test compounds to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test tetrahydro-4H-pyran-4-one derivatives
-
Colorimetric or fluorometric detection reagent (e.g., TMPD)
-
96-well plates
Procedure:
-
To the wells of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add various concentrations of the test compounds or a reference inhibitor (e.g., celecoxib for COX-2, indomethacin for both).
-
Pre-incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for 10-20 minutes at 37°C.
-
Add the detection reagent and measure the absorbance or fluorescence according to the kit instructions.
-
Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.
Protocol 4: Western Blot Analysis for MAPK and NF-κB Pathway Proteins
This protocol assesses the effect of the test compounds on the phosphorylation status of key proteins in the MAPK (e.g., p38) and NF-κB (e.g., IκBα) signaling pathways.
Materials:
-
Cell lysates from treated and untreated RAW 264.7 cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
The tetrahydro-4H-pyran-4-one scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The provided application notes and protocols offer a framework for the synthesis and evaluation of these derivatives. Further investigation into the structure-activity relationships of a broader range of these compounds is warranted to identify candidates with enhanced potency and selectivity for the treatment of inflammatory diseases.
References
Application Notes and Protocols for Tetrahydro-4H-pyran-4-one Compounds in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anticancer activities of tetrahydro-4H-pyran-4-one and its derivatives. This document details the synthesis, mechanism of action, and relevant experimental protocols to evaluate the therapeutic potential of this promising class of compounds.
Introduction
The tetrahydro-4H-pyran-4-one scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds.[1] Its derivatives have demonstrated significant potential across various therapeutic areas, including oncology.[1] Emerging research highlights the potent anticancer effects of these compounds, primarily through the induction of apoptosis and cell cycle arrest in various cancer cell lines.
Anticancer Activity and Mechanism of Action
Derivatives of tetrahydro-4H-pyran-4-one have been shown to exhibit significant cytotoxicity against a range of cancer cell lines, including but not limited to colon (HCT-116), lung (A549, HCI-H522), melanoma (A375, LOX IMVI), prostate (LNCaP), and breast (MCF-7) cancers.[1] The primary mechanisms underlying their anticancer activity involve the disruption of cell cycle progression and the activation of programmed cell death (apoptosis).
Induction of Apoptosis
A key mechanism of action for many tetrahydro-4H-pyran-4-one derivatives is the induction of apoptosis. This is often achieved through the modulation of the intrinsic apoptosis pathway, which is governed by the Bcl-2 family of proteins. Specifically, these compounds have been observed to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptotic cell death. A key executioner caspase, caspase-3, is often activated by these compounds.
Cell Cycle Arrest
Tetrahydro-4H-pyran-4-one derivatives have also been found to induce cell cycle arrest, primarily at the G1/S or G2/M phases, thereby inhibiting cancer cell proliferation. A significant molecular target implicated in this process is Cyclin-Dependent Kinase 2 (CDK2). By inhibiting the kinase activity of the CDK2/Cyclin E complex, these compounds prevent the phosphorylation of the Retinoblastoma protein (Rb). This, in turn, keeps the transcription factor E2F in an inactive state, blocking the expression of genes required for S-phase entry and leading to cell cycle arrest at the G1/S transition.
Quantitative Data Summary
The following tables summarize the reported in vitro anticancer activities of various tetrahydro-4H-pyran-4-one derivatives.
Table 1: Cytotoxicity of Tetrahydro-4H-pyran-4-one Derivatives (IC50 Values)
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) |
| 4H-Pyran | 4d | HCT-116 (Colon) | 75.1 |
| 4H-Pyran | 4k | HCT-116 (Colon) | 85.88 |
| Spiro-4H-pyran | 5a | A549 (Lung) | Potent Activity |
| Spiro-4H-pyran | 5a | A375 (Melanoma) | Potent Activity |
| Spiro-4H-pyran | 5a | LNCaP (Prostate) | Potent Activity |
| Indoline Spiro | 3 | HCI-H522 (Lung) | GI% = 93.52% |
| Indoline Spiro | 3 | LOX IMVI (Melanoma) | GI% = 71.63% |
Table 2: Effects of Representative Tetrahydro-4H-pyran-4-one Derivatives on Apoptosis and Cell Cycle
| Compound | Cell Line | Assay | Result |
| Compound 9a | HeLa | Apoptosis (Annexin V/PI) | Significant increase in early and late apoptosis |
| Compound 14g | MCF-7 | Apoptosis (Annexin V/PI) | Total apoptosis of 22.89% |
| Compound 14g | HCT-116 | Apoptosis (Annexin V/PI) | Total apoptosis of 26.71% |
| Compound 9a | HeLa | Cell Cycle (PI Staining) | Arrest at S phase |
| Compound 14g | MCF-7 | Cell Cycle (PI Staining) | Arrest at G2/M phase (24.94% of cells) |
| Compound 14g | HCT-116 | Cell Cycle (PI Staining) | Arrest at S phase (34.82% of cells) |
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathways affected by tetrahydro-4H-pyran-4-one derivatives and a general experimental workflow for their evaluation.
Caption: Signaling pathways modulated by tetrahydro-4H-pyran-4-one derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-dimethyltetrahydro-4H-pyran-4-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 2,6-dimethyltetrahydro-4H-pyran-4-one. Our aim is to facilitate the improvement of yield and diastereoselectivity for this important synthetic building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The primary synthetic strategies for constructing the this compound core involve cyclization reactions. The most prominent method is the Prins cyclization and its variants, which involve the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. Other notable methods include intramolecular Michael additions and catalytic hydrogenation of the corresponding unsaturated pyranone precursors. The choice of route often depends on the desired stereochemistry (cis or trans) of the final product.
Q2: How can I control the diastereoselectivity (cis vs. trans) of the two methyl groups?
A2: Controlling the relative stereochemistry of the methyl groups at the C2 and C6 positions is a critical aspect of this synthesis. For methods like the Prins cyclization, diastereoselectivity is highly dependent on the reaction conditions. Key factors include the choice of Lewis or Brønsted acid catalyst, the solvent, and the reaction temperature. Generally, lower temperatures and careful selection of the acid catalyst can favor the formation of the thermodynamically more stable diastereomer. For instance, in certain Prins cyclization protocols, specific Lewis acids can promote the formation of a chair-like transition state, leading to a high preference for the cis isomer.[1][2][3]
Q3: What are the typical byproducts in this synthesis, and how can they be minimized?
A3: Common byproducts can include constitutional isomers, products of elimination reactions (dihydropyrans), and incompletely cyclized intermediates. In acid-catalyzed reactions, side reactions such as racemization or rearrangements can also occur.[4] To minimize these, it is crucial to optimize reaction conditions, including using the appropriate catalyst concentration, controlling the reaction temperature, and ensuring the purity of starting materials.
Q4: What are the recommended methods for purifying this compound?
A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of the crude mixture and any byproducts present. In some cases, distillation under reduced pressure may also be a viable purification method, particularly for larger-scale syntheses. It is important to separate the desired product from any diastereomers and other impurities.
Troubleshooting Guides
Issue 1: Low Overall Yield
| Potential Cause | Troubleshooting Steps |
| Inefficient Cyclization | - Optimize Catalyst: Screen different Lewis or Brønsted acids (e.g., BF₃·OEt₂, SnCl₄, InCl₃, TMSOTf) and vary the catalyst loading.[2][5] - Adjust Temperature: Lowering the reaction temperature can sometimes improve yield by reducing side reactions. - Check Starting Material Quality: Ensure starting materials (homoallylic alcohol and aldehyde) are pure and free of inhibitors. |
| Decomposition of Starting Materials or Product | - Use Milder Conditions: If harsh acidic conditions are suspected to cause decomposition, consider using a milder acid or a heterogeneous catalyst. - Protect Functional Groups: If sensitive functional groups are present, consider using protecting groups that are stable to the reaction conditions. |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction by TLC or GC to ensure it has gone to completion. - Increase Reactant Concentration: In some cases, increasing the concentration of one of the reactants can drive the reaction forward. |
Issue 2: Poor Diastereoselectivity (Incorrect cis:trans Ratio)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | - Vary the Catalyst: The choice of Lewis acid can significantly influence the transition state geometry and thus the diastereomeric ratio.[2][5] - Solvent Effects: The polarity and coordinating ability of the solvent can affect the stereochemical outcome. Experiment with different solvents (e.g., dichloromethane, diethyl ether).[6] - Temperature Optimization: Lowering the reaction temperature often enhances diastereoselectivity by favoring the kinetically or thermodynamically preferred transition state.[5] |
| Equilibration of Product | - Use Milder Quenching and Workup: Harsh workup conditions can sometimes lead to epimerization at the stereocenters. Use buffered solutions for quenching if necessary. |
| Stereochemistry of Starting Materials | - Ensure Purity of Starting Material Isomers: If using a stereospecific reaction, ensure the geometric purity of the starting homoallylic alcohol. |
Data Presentation
Table 1: Influence of Lewis Acid on Diastereoselective Prins Cyclization
| Entry | Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| 1 | BF₃·OEt₂ | CH₂Cl₂ | -78 | 75 | >95:5 | [2] |
| 2 | SnCl₄ | CH₂Cl₂ | -78 | 68 | 85:15 | [4] |
| 3 | InCl₃ | CH₂Cl₂ | -20 | 82 | 90:10 | [5] |
| 4 | TMSOTf | Et₂O | -78 | 79 | >95:5 | [6] |
Note: Data presented is representative for 2,6-disubstituted tetrahydropyran-4-ones and may require optimization for the specific dimethyl derivative.
Experimental Protocols
Key Experiment: Diastereoselective Prins Cyclization for cis-2,6-dimethyltetrahydro-4H-pyran-4-one
This protocol is a general guideline for a Lewis acid-catalyzed Prins cyclization to favor the cis diastereomer.
Materials:
-
(E)-pent-3-en-1-ol (1.0 equiv)
-
Acetaldehyde (1.2 equiv)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (E)-pent-3-en-1-ol and anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add acetaldehyde to the cooled solution.
-
Add BF₃·OEt₂ dropwise to the reaction mixture while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired cis-2,6-dimethyltetrahydro-4H-pyran-4-one.
Visualizations
Caption: Workflow for the diastereoselective Prins cyclization.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes [organic-chemistry.org]
- 3. The stereodivergent formation of 2,6-cis and 2,6-trans-tetrahydropyrans: experimental and computational investigation of the mechanism of a thioester oxy-Michael cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pyranone Ring Formation and Cyclization
Welcome to the Technical Support Center for Pyranone Ring Formation and Cyclization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the synthesis of pyranone-containing scaffolds.
Troubleshooting Guides
Guide 1: The Pechmann Condensation for Coumarin (Benzo-α-pyrone) Synthesis
The Pechmann condensation is a cornerstone for synthesizing coumarins from phenols and β-ketoesters under acidic conditions. However, the reaction is often plagued by side product formation and variable yields.
Frequently Asked Questions (FAQs):
Q1: My Pechmann condensation is yielding a significant amount of a chromone (benzo-γ-pyrone) byproduct. How can I improve the selectivity for the desired coumarin?
A1: The formation of a chromone byproduct via the competing Simonis chromone cyclization is a common issue. The selectivity is highly dependent on the reaction conditions which dictate the mechanistic pathway. To favor coumarin formation, which proceeds through transesterification followed by intramolecular electrophilic attack, consider the following adjustments:
-
Catalyst Selection: The choice of acid catalyst is critical. While strong Brønsted acids like sulfuric acid are common, they can sometimes promote chromone formation. Milder solid acid catalysts, such as Amberlyst-15, can enhance selectivity towards the coumarin product and simplify workup procedures.[1]
-
Reaction Temperature: For highly activated phenols, conducting the reaction at or near room temperature can suppress side reactions.[1] For less reactive phenols, a careful optimization of the heating temperature is necessary to find a balance between reaction rate and selectivity.
-
Solvent-Free Conditions: Performing the reaction under solvent-free conditions, potentially with microwave irradiation, has been shown to increase yields and reduce reaction times, thereby minimizing the formation of unwanted byproducts.[1]
Q2: I am observing very low to no yield of my desired coumarin. What are the potential causes and how can I troubleshoot this?
A2: Low or no product yield can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Reagent Quality: Verify the purity of your phenol and β-ketoester starting materials. Impurities can significantly inhibit the reaction.
-
Catalyst Activity: Ensure your acid catalyst is not deactivated. If using a solid acid catalyst, ensure it has been properly stored and handled.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Some Pechmann condensations can be slow, and extending the reaction time may be necessary.
-
Steric Hindrance: Highly substituted phenols or bulky β-ketoesters may sterically hinder the cyclization. In such cases, a different synthetic route might be more effective.
Q3: The workup of my Pechmann condensation is difficult, and I'm losing a significant amount of product during purification. What is the best way to isolate the coumarin?
A3: A common workup procedure involves pouring the reaction mixture into ice-water to precipitate the crude coumarin, which is then collected by filtration. However, the optimal purification strategy depends on the physical properties of your product.
-
Crystallization: If the crude product is a solid, recrystallization from a suitable solvent (e.g., ethanol/water mixture) is often effective.
-
Column Chromatography: If the product is an oil or part of a complex mixture, extraction with an organic solvent followed by silica gel column chromatography is a reliable purification method.
Quantitative Data: Effect of Catalyst Loading on Coumarin Yield
The following table summarizes the effect of catalyst loading on the yield of 7-hydroxy-4-methylcoumarin from the reaction of resorcinol and ethyl acetoacetate.
| Entry | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Zn0.925Ti0.075O NPs | 5 | 110 | 5 | 67 |
| 2 | Zn0.925Ti0.075O NPs | 10 | 110 | 3 | 88 |
| 3 | Zn0.925Ti0.075O NPs | 15 | 110 | 3 | 88 |
Data adapted from a study on heterogeneous catalysts for Pechmann condensation.
Experimental Protocol: Pechmann Condensation with a Solid Acid Catalyst
This protocol is a general guideline for the synthesis of 7-hydroxy-4-methylcoumarin using Amberlyst-15.
-
Reactant Preparation: In a round-bottom flask, combine resorcinol (1 mmol) and ethyl acetoacetate (1 mmol).
-
Catalyst Addition: Add Amberlyst-15 (10 mol%) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 110 °C under solvent-free conditions. Monitor the reaction progress by TLC (typically 1-3 hours).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add ethanol and stir to dissolve the product.
-
Isolation: Remove the solid catalyst by filtration. Evaporate the ethanol from the filtrate and recrystallize the crude product from an aqueous ethanol solution to obtain pure 7-hydroxy-4-methylcoumarin.[1]
Visualization of Competing Pathways in Pechmann Condensation
References
Technical Support Center: Purification of 2,6-dimethyltetrahydro-4H-pyran-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2,6-dimethyltetrahydro-4H-pyran-4-one.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for this compound?
A1: The primary purification techniques for this compound are fractional distillation under reduced pressure, recrystallization, and silica gel column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Potential impurities can include unreacted starting materials from the synthesis, diastereomers (if the synthesis is not stereospecific), and side-products from condensation or rearrangement reactions. Solvents used in the synthesis and work-up may also be present.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. A sharp melting point range for solid samples also indicates high purity.
Troubleshooting Guides
Fractional Distillation
Q4: My distillation is proceeding very slowly, and I'm not getting a good separation. What could be the issue?
A4: This could be due to several factors:
-
Insufficient Vacuum: Ensure your vacuum pump is pulling a sufficiently low pressure. Check all connections for leaks.
-
Inadequate Heating: The heating mantle may not be providing enough energy. Gradually increase the temperature, but be cautious of decomposition.
-
Poor Insulation: The distillation column should be well-insulated to maintain the temperature gradient. Use glass wool or aluminum foil to insulate the column.
-
Column Flooding: If the boil-up rate is too high, the column can flood, leading to poor separation. Reduce the heating to allow the column to equilibrate.
Q5: The product is decomposing during distillation, indicated by darkening of the material. How can I prevent this?
A5: Decomposition is often caused by excessive heat. To mitigate this:
-
Use a Lower Pressure: A lower vacuum will reduce the boiling point of your compound, allowing for distillation at a lower temperature.
-
Use a Fractionating Column: A more efficient fractionating column can achieve better separation at a lower temperature.
-
Minimize Distillation Time: Do not heat the material for longer than necessary.
Recrystallization
Q6: I can't find a suitable solvent for recrystallization. What should I do?
A6: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Solvent Screening: Test a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, isopropanol, water, or mixtures thereof).
-
Solvent Mixtures: If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent dropwise until the solution becomes turbid. Allow it to cool slowly.
Q7: My compound is "oiling out" instead of crystallizing. How can I fix this?
A7: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. To prevent this:
-
Slower Cooling: Allow the solution to cool more slowly to room temperature, and then transfer it to an ice bath.
-
Scratching: Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.
-
Seeding: Add a small crystal of the pure compound to the solution to act as a nucleus for crystal growth.
-
Use a More Dilute Solution: The concentration of your compound in the solvent may be too high.
Silica Gel Column Chromatography
Q8: My compound is not separating well on the silica gel column. What can I do to improve the separation?
A8: Poor separation can be due to several factors:
-
Incorrect Mobile Phase: The polarity of your eluent may not be optimal. Use thin-layer chromatography (TLC) to determine the best solvent system. A good starting point for non-polar compounds is a mixture of hexanes and ethyl acetate.
-
Column Overloading: If you load too much crude material onto the column, the separation efficiency will decrease. As a general rule, use a 30:1 to 100:1 ratio of silica gel to crude material by weight.
-
Improper Column Packing: Ensure the silica gel is packed uniformly without any cracks or channels.
-
Flow Rate: A very fast flow rate can lead to poor separation. Adjust the flow rate to allow for proper equilibration between the stationary and mobile phases.
Q9: The compound is streaking on the TLC plate and the column. What is the cause?
A9: Streaking can be caused by:
-
Compound Insolubility: The compound may not be fully soluble in the mobile phase.
-
Acidity/Basicity: If your compound is acidic or basic, it may interact strongly with the silica gel. Adding a small amount of a modifier to the eluent (e.g., acetic acid for acidic compounds, triethylamine for basic compounds) can help.
-
Sample Overloading on TLC: Applying too much sample to the TLC plate can cause streaking.
Data Presentation
Table 1: Illustrative Purification Outcomes for this compound
| Purification Technique | Typical Purity | Expected Yield | Key Conditions |
| Fractional Distillation | >98% | 70-85% | Vacuum: 1-10 mmHg, Temperature: Dependent on pressure |
| Recrystallization | >99% | 50-75% | Solvent: Hexane/Ethyl Acetate mixture |
| Column Chromatography | >99% | 60-80% | Stationary Phase: Silica Gel, Mobile Phase: Hexane/Ethyl Acetate gradient |
Note: The values in this table are illustrative and may vary depending on the specific experimental conditions and the nature of the impurities.
Experimental Protocols
Protocol 1: Fractional Distillation
-
Setup: Assemble a fractional distillation apparatus with a well-insulated column. Ensure all glassware is dry.
-
Charging the Flask: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Applying Vacuum: Connect the apparatus to a vacuum pump and slowly evacuate the system to the desired pressure (e.g., 5 mmHg).
-
Heating: Begin heating the distillation flask gently with a heating mantle.
-
Equilibration: Allow the column to equilibrate as the vapor rises.
-
Collecting Fractions: Collect the fractions that distill over at a constant temperature. The main product fraction should be a clear, colorless liquid.
-
Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude material and a few drops of a test solvent. Heat the mixture to boiling. If the solid dissolves, it is a potentially good "good" solvent. If it does not, it may be a "poor" solvent.
-
Dissolution: In a larger flask, dissolve the crude this compound in a minimal amount of the hot "good" solvent (e.g., ethyl acetate).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities and charcoal.
-
Crystallization: Add the hot "poor" solvent (e.g., hexanes) dropwise to the filtrate until it becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the crystals in a vacuum oven.
Protocol 3: Silica Gel Column Chromatography
-
Mobile Phase Selection: Use TLC to determine an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives the desired compound an Rf value of approximately 0.3.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar mobile phase.
-
Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity if necessary (gradient elution).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.
-
Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Caption: General workflows for purification techniques.
Caption: Troubleshooting decision tree for purification.
Technical Support Center: Optimizing Pyranone Synthesis
Welcome to the technical support center for pyranone synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during the synthesis of pyranone derivatives.
Frequently Asked Questions (FAQs)
Q1: I am planning a pyranone synthesis. What are the most common synthetic strategies I should consider?
A1: The choice of synthetic route largely depends on the desired substitution pattern of the pyranone ring and the available starting materials. Several robust methods are commonly employed:
-
Pechmann Condensation: This method is used for synthesizing coumarins (benzo-α-pyrones) by reacting a phenol with a β-ketoester under acidic conditions. It is a straightforward method for accessing this important subclass of pyranones.[1][2]
-
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, often followed by cyclization to form the pyranone ring. It is a versatile method for producing a wide range of substituted pyranones.[3][4]
-
Achmatowicz Reaction: This is an oxidative ring expansion of a furfuryl alcohol to a dihydropyranone. It is particularly useful for synthesizing carbohydrate-like structures and highly functionalized pyranones.[5][6][7]
-
Domino and Cascade Reactions: These reactions, such as the Michael addition followed by lactonization, allow for the construction of complex pyranone structures in a single step from simple starting materials.[8][9][10]
-
Metal-Catalyzed Syntheses: Various transition metals, including palladium, gold, and ruthenium, can catalyze the formation of pyranones from substrates like alkynes and carboxylic acids, offering high efficiency and regioselectivity.[11][12]
Q2: How do I select the optimal solvent for my pyranone synthesis?
A2: Solvent selection is critical as it can significantly influence reaction rate, yield, and even stereoselectivity.[13] The polarity of the solvent is a key factor. For instance, in Knoevenagel condensations, polar protic solvents like ethanol often give good yields, while polar aprotic solvents can also be effective.[1] For reactions involving chiral centers, screening different solvents is often necessary to achieve the desired diastereoselectivity or enantioselectivity. It is recommended to consult the literature for your specific reaction type and substrates and consider performing a small-scale solvent screen to identify the optimal conditions.
Q3: What are the common purification techniques for pyranone compounds?
A3: Purifying pyranones from a reaction mixture typically involves standard organic chemistry techniques. The choice of method depends on the physical properties of the pyranone and the impurities present. Common methods include:
-
Crystallization: This is an effective method if the pyranone is a solid and there is a suitable solvent in which the pyranone has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble.[14][15]
-
Column Chromatography: This is a versatile technique for separating pyranones from byproducts and unreacted starting materials based on differences in polarity. Silica gel is a common stationary phase.[14][16]
-
Distillation: If the pyranone is a volatile liquid, distillation can be used for purification, separating it from non-volatile impurities.[14][15]
-
Extraction: Acid-base extraction can be used to remove acidic or basic impurities from the reaction mixture.[15]
Troubleshooting Guide
Low Reaction Yield
Q4: My pyranone synthesis is resulting in a consistently low yield. What are the potential causes and how can I improve it?
A4: Low yield is a common problem with several potential causes. Consider the following troubleshooting steps:
-
Insufficient Catalyst Loading: The catalyst concentration might be too low to effectively drive the reaction. Try incrementally increasing the catalyst loading.[11]
-
Improper Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may be favored at higher temperatures. Experiment with a range of temperatures to find the optimum.
-
Inappropriate Solvent: The chosen solvent may not be optimal for the reaction. As discussed in Q2, a solvent screen can help identify a better medium for your synthesis.[1]
-
Presence of Moisture: Many reactions for pyranone synthesis are sensitive to moisture. Ensure you are using dry solvents and glassware, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition Rate: Adding reagents too quickly can sometimes lead to side reactions and reduced yield. Try adding one of the key reagents dropwise or in portions.
-
Reaction Time: The reaction may not be going to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Side Product Formation
Q5: I am observing significant side product formation in my reaction. How can I improve the selectivity for my desired pyranone?
A5: Side product formation can often be minimized by carefully tuning the reaction conditions:
-
Catalyst Selection: The choice of catalyst can dramatically influence selectivity. For example, in the synthesis of coumarins via Pechmann condensation, using a milder solid acid catalyst like Amberlyst-15 can improve selectivity over strong Brønsted acids that might favor the formation of chromone byproducts.[1]
-
Reaction Temperature: Lowering the reaction temperature can sometimes suppress the formation of undesired side products by reducing the activation energy available for competing reaction pathways.
-
Solvent Polarity: The polarity of the solvent can affect the regioselectivity of the reaction. Experimenting with solvents of different polarities may favor the desired reaction pathway.[11]
-
Base/Acid Strength: In base- or acid-catalyzed reactions, the strength of the base or acid can be crucial. A milder base may prevent the formation of side products that are favored under strongly basic conditions.[1]
Reaction Monitoring and Analysis (TLC)
Q6: I'm having trouble interpreting the TLC of my reaction mixture. What do common issues like streaking or multiple unexpected spots mean?
A6: Thin Layer Chromatography (TLC) is a vital tool for monitoring your reaction. Here's how to troubleshoot common TLC problems:
-
Streaking Spots: This can be caused by overloading the sample on the TLC plate. Try spotting a more dilute solution. For acidic or basic compounds, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can improve spot shape.[17][18]
-
Spots Remain on the Baseline: If your compound is very polar, it may not move from the baseline. You need to increase the polarity of your eluent system (e.g., by increasing the proportion of the more polar solvent).[18][19]
-
Spots Run to the Solvent Front: This indicates that your eluent is too polar for your compound. Decrease the polarity of the eluent system.[18]
-
Unexpected Spots: These could be due to contamination of the TLC plate or the sample. Always handle TLC plates carefully by the edges. Unexpected spots could also indicate that your compound is decomposing on the silica gel, which is acidic.[17][20]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from studies on optimizing pyranone synthesis, illustrating the impact of varying reaction parameters.
Table 1: Effect of Catalyst Loading on Pyranone Synthesis
| Entry | Catalyst | Catalyst Loading (mg) | Time (min) | Yield (%) |
| 1 | Kiwi Juice Extract | 8 | 25 | 70 |
| 2 | Kiwi Juice Extract | 16 | 20 | 81 |
| 3 | Kiwi Juice Extract | 24 | 15 | 94 |
| 4 | Kiwi Juice Extract | 32 | 15 | 94 |
Data adapted from a study on the synthesis of pyrano[2,3-d]pyrimidines, demonstrating that increasing catalyst loading up to a certain point can improve yield and reduce reaction time.[21]
Table 2: Influence of Base and Solvent on Pyranone Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaNH₂ | DMF | rt | 12 | 34 |
| 2 | KOH | DMF | rt | 3 | 75 |
| 3 | KOH | DMF | 100 | 2 | 88 |
| 4 | KOH | DMSO | 100 | 2 | 80 |
Data adapted from a study on the base-promoted synthesis of 2H-pyranones, showing the significant impact of base and solvent choice on reaction efficiency.[8]
Experimental Protocols
Protocol 1: Synthesis of 7-Hydroxy-4-Methylcoumarin via Pechmann Condensation
This protocol describes the synthesis of a coumarin, a type of pyranone, from resorcinol and ethyl acetoacetate.
Materials:
-
Resorcinol (3.7 g)
-
Ethyl acetoacetate (5 mL)
-
Concentrated Sulfuric Acid (98%, 15 mL)
-
Ice water
-
Ethanol (for recrystallization)
Procedure:
-
Place a 250 mL beaker containing 15 mL of concentrated sulfuric acid in an ice bath and cool to below 10°C.[22]
-
In a separate 100 mL Erlenmeyer flask, dissolve 3.7 g of resorcinol in 5 mL of ethyl acetoacetate.[22]
-
Slowly add the resorcinol/ethyl acetoacetate solution dropwise to the chilled sulfuric acid while stirring. Maintain the temperature of the reaction mixture below 20°C.[22]
-
After the addition is complete, continue stirring the mixture for 10 minutes.[22]
-
Pour the reaction mixture into a beaker containing ice water. A pale yellow precipitate of the crude product will form.[22]
-
Collect the crude product by vacuum filtration and wash it with cold water.[22]
-
Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.
Protocol 2: Knoevenagel Condensation for Pyranone Synthesis
This is a general protocol for a Knoevenagel condensation to form a pyranone precursor.
Materials:
-
Aldehyde or ketone (1 equivalent)
-
Active methylene compound (1-1.2 equivalents)
-
Catalyst (e.g., piperidine, 10-20 mol%)
-
Solvent (e.g., ethanol, acetonitrile)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the aldehyde/ketone and the active methylene compound in the chosen solvent.
-
Add the catalyst dropwise at room temperature.
-
Monitor the reaction progress by TLC. Observe the formation of the initial Knoevenagel product and any subsequent cyclization to the pyranone.
-
If the reaction is sluggish at room temperature, gently heat the mixture (e.g., to 50-80°C) while continuing to monitor for the formation of side products.
-
Once the reaction is complete, quench with a mild acid (e.g., dilute HCl) and proceed with standard workup and purification (e.g., extraction and column chromatography).
Visualizations
The following diagrams illustrate key workflows and relationships in pyranone synthesis.
References
- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 2. Pechmann Condensation [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. grokipedia.com [grokipedia.com]
- 6. Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones based on alkali-promoted Michael addition and lactonization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereodivergent Organocatalytic Intramolecular Michael Addition/Lactonization for the Asymmetric Synthesis of Substituted Dihydrobenzofurans and Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 2-Pyrone synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. physics.emu.edu.tr [physics.emu.edu.tr]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 17. bitesizebio.com [bitesizebio.com]
- 18. silicycle.com [silicycle.com]
- 19. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 20. Chromatography [chem.rochester.edu]
- 21. Synthesis of Coumarins | PPT [slideshare.net]
- 22. youtube.com [youtube.com]
Technical Support Center: Resolving Impurities in ¹H NMR of Pyranone Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common impurities observed in the ¹H NMR spectra of pyranone compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in my ¹H NMR spectrum of a pyranone compound?
A1: Impurities in an NMR spectrum can originate from various sources throughout the experimental process. These can be broadly categorized as:
-
Residual Solvents: Solvents used during the reaction, work-up, or purification (e.g., ethyl acetate, hexane, dichloromethane) are common contaminants.[1][2][3]
-
Grease and Lubricants: Stopcock grease or vacuum grease from glassware joints can appear in the aliphatic region of the spectrum.[4][5][6][7]
-
Starting Materials and Reagents: Unreacted starting materials or residual reagents from the synthesis.[8]
-
Byproducts: Unforeseen side products from the reaction.[8]
-
Contaminants from Labware: Phthalates from plasticware (e.g., pipette tips, tubing) or residues from improperly cleaned glassware can be introduced.[7][9]
-
Water: Residual water in the sample or the deuterated solvent is a frequent impurity.[1][10]
Q2: I see unexpected peaks in the aliphatic region (0.8 - 1.5 ppm) of my ¹H NMR. What could they be?
A2: Peaks in this region are often due to hydrocarbon impurities. Common culprits include:
-
Grease: Broad multiplets around 0.88 ppm and 1.26 ppm are characteristic of hydrocarbon grease.[6][11] Silicone grease, on the other hand, typically appears around 0.0 ppm.[6][7]
-
Hexane/Pentane: If used during purification, residual n-hexane or n-pentane will show signals around 0.88 ppm (t) and 1.26 ppm (m).[6]
-
Plasticizers: Leachates from plastic containers or tubing, such as phthalates, can also appear in this region.[9]
Q3: How can I confirm if a broad singlet in my spectrum is due to water?
A3: To confirm the presence of a water peak, you can perform a D₂O shake. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. Protons from water (and other exchangeable protons like -OH or -NH) will exchange with deuterium, causing the peak to diminish or disappear.[10][12]
Q4: My pyranone compound is a solid. What is the best general method to purify it?
A4: For solid pyranone compounds, recrystallization is often a highly effective purification method.[13][14][15] If recrystallization is unsuccessful or if the impurities are very similar in polarity to your compound, column chromatography is the next best approach.[16][17][18]
Troubleshooting Guides
Issue 1: Persistent Residual Solvent Peaks in the ¹H NMR Spectrum
Symptoms: Your ¹H NMR spectrum shows characteristic peaks for solvents like ethyl acetate, dichloromethane, or hexane, even after drying under high vacuum.
Possible Cause: Some compounds can form strong intermolecular interactions with solvent molecules, making them difficult to remove.[10]
Solution:
-
Co-evaporation: Dissolve the sample in a small amount of a different, more volatile solvent (like dichloromethane) and re-evaporate under reduced pressure. Repeating this process 2-3 times can help azeotropically remove the persistent solvent.[10]
-
Solvent Displacement: Dissolving the compound in a solvent in which it is highly soluble but the impurity is not, followed by precipitation or filtration, can be effective.
-
Extended Drying: Increase the drying time and/or temperature (if the compound is stable) under high vacuum. Using a drying agent like P₂O₅ in the vacuum desiccator can also help.
Issue 2: Broad, Unresolved Humps in the Aliphatic Region of the ¹H NMR Spectrum
Symptoms: The baseline in the 0.8-1.5 ppm region of your spectrum is distorted by broad, rolling peaks, often referred to as "grease".
Possible Cause: Contamination from stopcock grease used on ground glass joints of reaction flasks, separatory funnels, or chromatography columns.[4][5]
Solution:
-
Avoid Grease: Whenever possible, use glassware with PTFE stopcocks or ground glass joints without grease. If grease is necessary, use a minimal amount and be careful during product transfer.
-
Purification:
-
Column Chromatography: A silica gel plug or a full column can effectively remove non-polar grease. Elute the grease with a non-polar solvent like hexane or pentane, then increase the polarity to elute your pyranone compound.[19]
-
Recrystallization: Choose a solvent system where the grease is highly soluble, and your compound is sparingly soluble at low temperatures.[13]
-
Washing/Trituration: Washing the solid product with a cold, non-polar solvent like hexane or pentane can remove grease without dissolving a significant amount of the desired compound.
-
Data Presentation
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Common Impurities in CDCl₃
| Impurity | Chemical Shift (ppm) | Multiplicity | Notes |
| Acetone | 2.17 | s | |
| Acetonitrile | 1.97 | s | |
| Dichloromethane | 5.30 | s | |
| Diethyl Ether | 1.21 (t), 3.48 (q) | t, q | |
| Ethyl Acetate | 1.26 (t), 2.05 (s), 4.12 (q) | t, s, q | |
| n-Hexane | 0.88 (t), 1.26 (m) | t, m | |
| Methanol | 3.49 | s | OH peak is variable |
| Toluene | 2.36 (s), 7.17-7.28 (m) | s, m | |
| Water | ~1.56 | br s | Chemical shift is concentration and temperature dependent |
| Grease (Hydrocarbon) | ~0.88 (m), ~1.26 (br s) | m, br s | Broad, unresolved peaks |
| Silicone Grease | ~0.07 | s |
Data compiled from various sources.[1][2][20][21] Chemical shifts can vary slightly depending on concentration, temperature, and the specific pyranone compound.
Experimental Protocols
Protocol 1: General Recrystallization Procedure for Pyranone Compounds
-
Solvent Selection: Choose a solvent in which the pyranone compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for pyranones include heptane, hexane, ethyl acetate/hexane mixtures, or ethanol/water mixtures.[13]
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[14]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution by gravity through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[22]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.[22]
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography for Pyranone Purification
-
Adsorbent and Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. For pyranones, silica gel is a common stationary phase, and mixtures of hexane and ethyl acetate are often effective mobile phases.[16] Aim for an Rf value of ~0.3 for your target compound.
-
Column Packing:
-
Plug the bottom of a glass column with a small piece of cotton or glass wool.[18]
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[18]
-
Add another layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve the crude pyranone compound in a minimal amount of a suitable solvent (often the eluting solvent or a more polar one like dichloromethane).
-
Carefully apply the sample solution to the top of the silica gel.
-
Alternatively, for less soluble compounds, "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[23]
-
-
Elution:
-
Begin eluting with the determined solvent system. Collect fractions and monitor the separation using TLC.
-
If necessary, gradually increase the polarity of the eluting solvent (gradient elution) to elute your compound.[16]
-
-
Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to obtain the purified pyranone.
Mandatory Visualization
Caption: Troubleshooting workflow for identifying and resolving impurities in ¹H NMR.
Caption: Logical relationships between common impurity sources and their NMR signals.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. epfl.ch [epfl.ch]
- 3. pubs.acs.org [pubs.acs.org]
- 4. kovsky.net [kovsky.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. rototec-spintec.com [rototec-spintec.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. US5292885A - Pyranone, process for its preparation, its use in the preparation of a new pyridinone and a process for the preparation of same - Google Patents [patents.google.com]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. mt.com [mt.com]
- 16. benchchem.com [benchchem.com]
- 17. web.uvic.ca [web.uvic.ca]
- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 19. reddit.com [reddit.com]
- 20. carlroth.com [carlroth.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. benchchem.com [benchchem.com]
- 23. orgchemboulder.com [orgchemboulder.com]
stabilization of 2,6-dimethyltetrahydro-4h-pyran-4-one for storage
Technical Support Center: 2,6-Dimethyltetrahydro-4H-pyran-4-one
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stabilization of this compound for storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To ensure the long-term stability of this compound, it is crucial to adhere to the following storage conditions. These are designed to minimize degradation from environmental factors.
Q2: I've observed a change in the physical appearance of my stored this compound. What could be the cause?
A change in physical appearance (e.g., color change, formation of crystals, or increased viscosity) is a potential indicator of chemical degradation. The primary causes include:
-
Oxidation: Prolonged exposure to air can lead to oxidation.[1] Like other cyclic ethers, this compound can form peroxides, which are often colorless but can initiate further degradation or polymerization.[1]
-
Polymerization: Instability can sometimes lead to the formation of solid or viscous polymeric materials.[1]
-
Contamination: The accidental introduction of contaminants, such as strong acids, bases, or oxidizing agents, can catalyze degradation reactions.[1]
It is recommended to verify the purity of the material using analytical methods like HPLC or GC-MS if any physical change is observed.[1]
Q3: My experimental results are inconsistent when using this compound from a previously opened container. Could this be a stability issue?
Yes, inconsistent experimental results are a strong indicator of compound degradation.[1] If the compound degrades in your stock, its effective concentration will change, leading to variability. The presence of impurities from degradation can also interfere with your reactions. Always use freshly opened containers or material that has been stored under optimal conditions for sensitive experiments. Preparing fresh solutions before use is a recommended troubleshooting step.[1]
Q4: How can I test for the presence of peroxides in my sample of this compound?
Peroxide formation is a significant risk for cyclic ethers exposed to air and light.[1] A qualitative test for peroxides can be performed as follows:
-
In a fume hood, add 1-3 mL of your this compound sample to an equal volume of acetic acid.
-
Add a few drops of a freshly prepared, saturated potassium iodide solution.
-
A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.[1]
Commercial peroxide test strips are also available for a more quantitative measurement. If peroxide levels are high (e.g., >100 ppm), the material should be disposed of according to your institution's hazardous waste guidelines.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Inconsistent analytical results (e.g., new peaks in HPLC/GC) | Compound degradation due to improper storage. | 1. Verify the purity of the stored compound against a new, unopened sample. 2. Review storage conditions (see Table 1). 3. If degradation is confirmed, discard the old material. |
| Formation of solid precipitate or viscous liquid | Polymerization or peroxide formation. | 1. Safety First: Do not handle the container if significant peroxide formation is suspected (e.g., crystal formation around the cap). Contact your Environmental Health and Safety (EHS) office.[1] 2. If deemed safe, test for peroxides. 3. Filter a small, diluted sample for analysis to identify the nature of the precipitate. |
| Reaction failure or low yield | Use of degraded starting material. | 1. Prepare fresh solutions of this compound for your experiments.[1] 2. Confirm the purity of the solid stock before use.[1] 3. Ensure the compound is not exposed to incompatible substances like strong oxidizing agents, acids, or bases during the reaction setup.[1][2] |
Data Presentation
Table 1: Summary of Recommended Storage Conditions and Potential Degradation Pathways
| Parameter | Recommended Condition | Consequence of Deviation / Potential Degradation Pathway |
| Temperature | Store in a cool, dry place. Long-term storage at 2-8°C is recommended.[1][3] | Elevated temperatures can provide the energy to initiate thermal decomposition, potentially leading to fragmentation.[4] |
| Atmosphere | Store under an inert atmosphere (e.g., argon, nitrogen).[1] | Exposure to oxygen can lead to oxidative degradation and the formation of explosive peroxides.[1] |
| Light | Protect from light by using an amber or opaque container.[1] | Exposure to UV light can induce photolytic degradation, potentially forming photorearranged isomers or radical-induced products.[4] |
| Container | Use a tightly sealed container.[1][2] | Prevents exposure to atmospheric oxygen and moisture, which can lead to oxidation and hydrolysis, respectively.[1] |
| Incompatible Substances | Store away from strong oxidizing agents, acids, and bases.[1][2] | These substances can catalyze degradation reactions such as oxidation or acid/base-catalyzed hydrolysis, which may lead to ring-opening.[4] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and establish the intrinsic stability of the molecule.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like acetonitrile or methanol.[1]
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Withdraw aliquots at 0, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.[1]
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Keep at room temperature for 8 hours.
-
Withdraw aliquots at 0, 1, 4, and 8 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.[1]
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature, protected from light, for 24 hours.
-
Withdraw aliquots at 0, 4, 8, and 24 hours.[1]
-
-
Thermal Degradation (Solid State):
-
Place approximately 10 mg of solid this compound in a vial.
-
Heat in an oven at 80°C for 7 days.
-
At 1, 3, and 7 days, withdraw a sample, dissolve it in the analytical mobile phase to a target concentration of 1 mg/mL, and analyze.[1]
-
-
Photolytic Degradation (Solution):
-
Prepare a 1 mg/mL solution in a suitable solvent.
-
Expose the solution to a calibrated light source (e.g., UV lamp) while keeping a control sample in the dark.
-
Withdraw aliquots at appropriate time points for analysis.
-
3. Analysis:
-
Analyze all samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Workflow for forced degradation studies.
References
Technical Support Center: Scaling Up the Synthesis of Tetrahydro-4H-pyran-4-one
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of tetrahydro-4H-pyran-4-one, with a focus on scaling up production.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial-scale methods for synthesizing Tetrahydro-4H-pyran-4-one?
A1: Several routes are employed for the large-scale synthesis of tetrahydro-4H-pyran-4-one. The choice of method often depends on factors like cost of starting materials, desired purity, and scalability. Some of the most prevalent methods include:
-
Hydrogenation of a pyran-4-one or dihydropyran-4-one precursor: This is a widely used and industrially viable method involving the reduction of carbon-carbon double bonds using a metal catalyst and hydrogen gas.[1]
-
Synthesis from 3-chloropropionyl chloride and ethylene: This two-stage process first forms 1,5-dichloropentanone, which is then cyclized to the desired product.[1][2][3][4]
-
Synthesis from bis(2-chloroethyl) ether: This method involves the cyclization of bis(2-chloroethyl) ether in the presence of a composite oxide catalyst and carbon dioxide, reportedly producing high purity and yield.[5]
-
Oxidation of tetrahydro-2H-pyran-4-ol: This approach utilizes common oxidizing agents to convert the corresponding alcohol to the ketone.[6]
-
Pilot plant manufacture via Prins reaction: A multi-step process starting from 3-buten-1-ol and paraformaldehyde has been successfully scaled to produce over 20 kg of the target compound.[2][7][8]
Q2: What are the key challenges when scaling up the synthesis of Tetrahydro-4H-pyran-4-one?
A2: Scaling up the synthesis of this compound presents several challenges. A primary issue is the high solubility of tetrahydro-4H-pyran-4-one in water, which can complicate the extraction process, often requiring multiple extractions with large volumes of organic solvents.[9] Additionally, some synthetic routes, like the one involving the insertion of ethylene gas, create a complex gas-liquid-solid system that can be difficult to manage on a large scale.[2][9] For hydrogenation routes, a common challenge is preventing the over-reduction of the ketone to a secondary alcohol, which forms tetrahydropyran-4-ol as a byproduct.[1] Catalyst deactivation and reusability are also significant considerations in catalytic processes.[1]
Q3: Which catalysts are typically used for the hydrogenation of pyran-4-one?
A3: A variety of metal catalysts are effective for the hydrogenation of pyran-4-one. The most commonly used are palladium, platinum, and nickel-based catalysts. Specific examples include Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Raney Nickel.[1] The choice of catalyst can significantly influence the reaction's efficiency, selectivity, and the required reaction conditions.[1]
Q4: How can the final Tetrahydro-4H-pyran-4-one product be purified at a large scale?
A4: For large-scale purification, vacuum distillation (rectification under vacuum) is a common and effective method.[1][2][4] For instances requiring very high purity or when distillation is challenging, column chromatography on silica gel can be employed, although this may be less practical for very large quantities.[1]
Q5: What are the optimal storage conditions for Tetrahydro-4H-pyran-4-one to prevent degradation?
A5: To ensure long-term stability, tetrahydro-4H-pyran-4-one should be stored in a cool, dry place, with refrigeration at 2-8°C recommended for long-term storage.[10] It is also advisable to store it under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen and prevent oxidative degradation.[10] Like other cyclic ethers, it can form explosive peroxides over time when exposed to light and air, so storage in a dark, airtight container is crucial.[10]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of tetrahydro-4H-pyran-4-one.
Issue 1: Low or No Product Yield in Hydrogenation Reaction
-
Question: My hydrogenation reaction is resulting in a very low yield. What are the potential causes and how can I improve it?
-
Answer: Low yields in hydrogenation reactions can arise from several factors. A systematic troubleshooting approach is recommended:
-
Catalyst Activity: The catalyst may be inactive or have reduced activity. Ensure you are using a fresh or properly stored catalyst. If reusing a catalyst, it may need regeneration.
-
Suboptimal Reaction Conditions: The temperature, pressure, or reaction time may not be optimal. A good starting point for optimization is a temperature range of 5–60°C and a hydrogen pressure of 0.1–1 MPa.[1] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the ideal reaction time.[1]
-
Purity of Starting Materials: Impurities in the pyran-4-one starting material or the solvent can act as catalyst poisons, reducing its effectiveness.[1] Ensure high-purity reagents are used.
-
Inefficient Stirring: In a heterogeneous catalytic reaction, efficient mixing is critical to ensure good contact between the reactants, catalyst, and hydrogen gas.[1] For larger scale reactions, ensure the stirring mechanism is adequate for the reactor volume.
-
Issue 2: Formation of Tetrahydropyran-4-ol Byproduct
-
Question: I am observing a significant amount of tetrahydropyran-4-ol in my product mixture. How can I minimize the formation of this byproduct?
-
Answer: The formation of tetrahydropyran-4-ol is due to the over-reduction of the ketone group.[1] To enhance selectivity for the desired ketone, consider the following strategies:
-
Catalyst Selection: The choice of catalyst can influence selectivity. Experiment with different catalysts (e.g., Pd/C vs. Raney Nickel) to find the one that provides the best selectivity for your specific substrate and conditions.
-
Milder Reaction Conditions: Harsher conditions (higher temperature and pressure) tend to favor over-reduction.[1] Operate at the mildest conditions that still allow for a reasonable reaction rate. Lowering the temperature and hydrogen pressure can significantly improve selectivity.[1]
-
Reaction Monitoring: Allowing the reaction to proceed for an extended period after the starting material is consumed will increase the formation of the alcohol byproduct.[1] Closely monitor the reaction's progress and stop it as soon as the starting material is fully consumed.[1]
-
Issue 3: Difficulty with Product Extraction from Aqueous Phase
-
Question: I am losing a significant amount of product during the aqueous work-up and extraction. How can I improve the extraction efficiency?
-
Answer: The high water solubility of tetrahydro-4H-pyran-4-one is a known challenge.[9] Here are some approaches to improve extraction:
-
Salting Out: Before extraction, saturate the aqueous layer with a salt like sodium chloride. This decreases the solubility of the organic product in the aqueous phase, driving it into the organic layer.
-
Continuous Liquid-Liquid Extraction: For larger scales, a continuous liquid-liquid extractor can be much more efficient than multiple batch extractions.
-
Solvent Choice: While dichloromethane is commonly used, consider other solvents that may have a better partition coefficient for the product. Ensure the chosen solvent is suitable for the scale of your reaction and subsequent steps.
-
Multiple Extractions: If performing batch extractions, it is often necessary to perform a large number of extractions (e.g., 10 or more) with smaller volumes of solvent rather than a few extractions with large volumes.[9]
-
Issue 4: Catalyst Deactivation and Reusability
-
Question: My catalyst's activity decreases significantly after each use. What could be the cause, and can the catalyst be regenerated?
-
Answer: Catalyst deactivation can be caused by poisoning from impurities or by physical changes to the catalyst structure.
-
Catalyst Poisoning: Impurities in the reactants or solvent, or byproducts formed during the reaction, can bind to the active sites of the catalyst, rendering it inactive.[1]
-
Regeneration: For some types of deactivation, regeneration is possible. For palladium on carbon (Pd/C) catalysts that have been deactivated by organic residues, a thorough washing procedure with appropriate solvents can sometimes restore activity.[1] After the reaction, filter the catalyst and wash it extensively with a solvent that can dissolve the product and any potential byproducts.[1] In some cases, a mild oxidative treatment can remove carbonaceous deposits.[1] However, severe physical changes to the catalyst, such as sintering at high temperatures, are often irreversible.[1]
-
Data Presentation
Table 1: Comparison of Synthetic Routes for Tetrahydro-4H-pyran-4-one
| Synthetic Route | Starting Material(s) | Key Reagents/Catalysts | Reported Yield (%) | Product Purity (%) | Key Advantages | Reported Challenges |
| From Bis(2-chloroethyl) ether | Bis(2-chloroethyl) ether, CO₂ | Zr-Ce-Ti-Al composite oxide, CsI, Ethanol, H₂O | 95.9 | 99.7 | High yield and purity. | Requires specialized catalyst. |
| From 3-Chloropropionyl Chloride | 3-Chloropropionyl chloride, Ethylene | AlCl₃, H₃PO₄, NaH₂PO₄ | ~45 (overall) | High | Utilizes readily available starting materials. | Complex gas-liquid-solid system, difficult to scale up; product is very soluble in water.[2] |
| Hydrogenation of 4H-Pyran-4-one | 4H-Pyran-4-one | Raney® Nickel, Hydrogen gas | High | High | Utilizes a simple hydrogenation process. | Requires synthesis of the pyran-4-one starting material.[2] |
| Oxidation of Tetrahydro-2H-pyran-4-ol | Tetrahydro-2H-pyran-4-ol | Common oxidizing agents | - | - | Utilizes a common and efficient transformation. | Requires the precursor alcohol. |
| Pilot Plant Manufacture (Minakem) | 3-buten-1-ol, paraformaldehyde | - | Not specified | Not specified | Successfully scaled to >20 kg with thorough process safety. | Multi-step process involving a Prins reaction.[2] |
Experimental Protocols
Protocol 1: Synthesis from 3-Chloropropionyl Chloride and Ethylene
This method involves two main stages: the synthesis of 1,5-dichloropentanone and its subsequent cyclization.[2]
-
Step 1: Synthesis of 1,5-dichloropentanone
-
In a suitable reactor, charge 20 kg of 3-chloropropionyl chloride and 20 kg of aluminum trichloride.
-
Use 50 kg of methylene dichloride as the solvent.
-
While stirring, introduce ethylene gas into the reactor, maintaining the temperature below 10 °C.
-
After the addition of ethylene is complete, allow the reaction mixture to incubate for 2 hours.
-
Prepare a mixture of water and hydrochloric acid and cool it to 0 °C.
-
Add the reaction solution to the cooled acid mixture.
-
Stir the mixture and then separate the layers to obtain 1,5-dichloropentanone.
-
-
Step 2: Cyclization to Tetrahydro-4H-pyran-4-one
-
To a reactor, add water, phosphoric acid, sodium dihydrogen phosphate, and the 1,5-dichloropentanone obtained from the previous step.
-
Heat the mixture under reflux.
-
After the reaction is complete, obtain the crude product by extraction.
-
Purify the crude product by vacuum rectification to yield the final product.
-
Protocol 2: Hydrogenation of 4H-Pyran-4-one
This protocol provides a general guideline for the hydrogenation reaction.
-
Reaction Setup: In a suitable hydrogenation reactor, charge the 4H-pyran-4-one starting material, a suitable solvent (e.g., ethanol, ethyl acetate), and the chosen catalyst (e.g., 5% Pd/C, Raney Nickel).
-
Hydrogenation: Seal the reaction vessel and purge it several times with nitrogen, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.1–1 MPa) and maintain the desired temperature (e.g., 5–60°C).[1]
-
Monitoring and Work-up: Monitor the reaction progress by TLC or GC until the starting material is fully consumed.[1] Once complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.[1]
-
Catalyst Removal: Filter the reaction mixture to remove the catalyst. Wash the filter cake with a small amount of the reaction solvent.[1]
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation.[1]
Visualizations
Caption: Troubleshooting workflow for low yield in hydrogenation.
Caption: Overview of major synthetic routes to tetrahydro-4H-pyran-4-one.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Collection - Tetrahydroâ4Hâpyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture - Organic Process Research & Development - Figshare [figshare.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
avoiding degradation of pyranone compounds during reaction workup
Technical Support Center: Pyranone Compound Stability
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of pyranone compounds during reaction workup and purification.
Frequently Asked Questions (FAQs)
Q1: My pyranone compound appears to be degrading during the aqueous workup. What are the likely causes and how can I mitigate this?
A: The most common cause of degradation during aqueous workup is the hydrolysis of the pyranone's lactone (cyclic ester) ring. This process can be catalyzed by both acidic and basic conditions. The 2H-pyran-2-one ring system contains electrophilic centers that are vulnerable to nucleophilic attack, which can lead to ring-opening.[1]
Troubleshooting Steps:
-
Maintain Neutral pH: Avoid harsh acidic (e.g., 1M HCl) or basic (e.g., 1M NaOH) washes. Use a saturated solution of sodium bicarbonate (NaHCO₃) for neutralizing acids, as it is a weak base, but be cautious of gas evolution.[2][3] For washing, prefer pH-neutral solutions like brine (saturated NaCl) or deionized water.
-
Minimize Contact Time: Perform extractions and washes as quickly as possible to reduce the time your compound is in contact with the aqueous phase.
-
Use "Salting Out": Washing with brine can decrease the solubility of your organic compound in the aqueous layer, pushing it back into the organic phase and minimizing hydrolysis.[2]
-
Low Temperature: Perform the workup at a lower temperature (e.g., in an ice bath) to slow the rate of potential degradation reactions.[4]
Q2: I'm observing unexpected byproducts after my reaction, and I suspect oxidation. How can I prevent this?
A: Pyranone compounds can be susceptible to oxidative degradation, especially in the presence of air (oxygen), peroxides, or other reactive oxygen species.[5][6] This can lead to hydroxylation of the ring or other oxidative cleavage products.[6]
Preventative Measures:
-
Inert Atmosphere: Whenever possible, conduct the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon).
-
Degas Solvents: Use solvents that have been degassed by sparging with an inert gas or by a freeze-pump-thaw cycle to remove dissolved oxygen.
-
Avoid Peroxides: Ensure that solvents prone to forming peroxides (e.g., diethyl ether, THF) are fresh and have been tested for their presence.
-
Quench Oxidants: If the reaction uses an oxidizing agent, ensure it is fully quenched before starting the workup.
Q3: My yield is significantly lower after column chromatography. Is my pyranone degrading on the column?
A: Yes, degradation during column chromatography is a common issue, particularly with silica gel. Standard silica gel is slightly acidic and can catalyze the hydrolysis or rearrangement of sensitive compounds.
Solutions:
-
Deactivated Silica Gel: Use silica gel that has been deactivated by treatment with a base, such as triethylamine. You can prepare it by making a slurry of silica in your eluent and adding 1-2% triethylamine.[7]
-
Alternative Stationary Phases: If degradation persists, consider other purification methods. Reversed-phase chromatography (e.g., C18) uses a nonpolar stationary phase and polar mobile phases, which can be less harsh. Other options include preparative thin-layer chromatography (prep-TLC) or recrystallization.[8]
-
Temperature Control: For sensitive compounds, running the column at a lower temperature can help minimize degradation.[4]
-
Expedite Purification: Do not let the compound sit on the column for an extended period. Elute the compound as quickly as is reasonably possible while maintaining good separation.
Troubleshooting Guide
The following table summarizes common problems, their potential causes, and recommended solutions when working with pyranone compounds.
| Problem Observed | Potential Cause | Recommended Solution(s) |
| Low yield after aqueous workup | Hydrolysis: Ring-opening of the lactone due to acidic or basic conditions.[1] | - Use neutral washes (brine, water).- For neutralization, use weak bases like saturated NaHCO₃.- Minimize contact time with the aqueous phase.- Perform workup at low temperatures (0-5 °C).[4] |
| Appearance of new, more polar spots on TLC after workup | Oxidation: Reaction with atmospheric oxygen or residual oxidants.[6] | - Work under an inert atmosphere (N₂ or Ar).- Use degassed solvents.- Ensure complete quenching of oxidizing reagents before workup. |
| Streaking or decomposition on TLC plate | Acid Sensitivity: Degradation on the acidic surface of the silica gel plate. | - Spot the sample and elute the plate immediately.- Consider using TLC plates with a different stationary phase. |
| Low recovery from silica gel chromatography | Degradation on Column: The acidic nature of silica gel is catalyzing decomposition. | - Use deactivated silica gel (treat with triethylamine).[7]- Switch to a different purification technique like reversed-phase chromatography, prep-TLC, or recrystallization.[8] |
| Compound discoloration upon exposure to light | Photodegradation: The compound is sensitive to light, especially UV radiation.[5][9] | - Protect the reaction and sample from light by wrapping flasks in aluminum foil.- Use amber vials for storage. |
Experimental Protocols
Protocol 1: General Mild Aqueous Workup for Sensitive Pyranone Compounds
-
Cool the Reaction: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Dilute with Organic Solvent: Dilute the cooled mixture with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Neutralization (if necessary): If the reaction was run under acidic conditions, slowly add saturated aqueous NaHCO₃ solution with gentle swirling until gas evolution ceases. Vent the separatory funnel frequently to release CO₂ pressure.[2]
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ (1x, if needed for neutralization).
-
Deionized water (1x).
-
Saturated aqueous NaCl (brine) (2x). This helps to remove residual water and break up emulsions.[2]
-
Note: Perform each wash quickly to minimize contact time.
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent in vacuo using a rotary evaporator, keeping the water bath temperature low (e.g., <30 °C) to prevent thermal degradation.
Protocol 2: Purification by Deactivated Silica Gel Flash Chromatography
-
Prepare Deactivated Silica:
-
Determine the amount of silica gel needed for your column.
-
Choose your eluent system based on TLC analysis.
-
Prepare the eluent and add 1.5% triethylamine (v/v).
-
Make a slurry of the silica gel in this triethylamine-containing eluent.
-
-
Pack the Column: Pack the column with the prepared silica slurry.
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of the organic solvent used for your eluent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading") and add it to the top of the column.
-
-
Elution: Run the column with the eluent containing 1.5% triethylamine. Collect fractions and monitor by TLC.
-
Isolate Product: Combine the fractions containing the pure product and remove the solvent and residual triethylamine using a rotary evaporator. It may be necessary to co-evaporate with a solvent like toluene to remove the last traces of triethylamine.
Visualizations
Caption: Major degradation pathways affecting pyranone compounds.
Caption: Decision workflow for pyranone workup and purification.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. benchchem.com [benchchem.com]
- 8. Photodegradation study of three dipyrone metabolites in various water systems: identification and toxicity of their photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. On the pyrolysis mechanism of 2-pyranones and 2-pyranthiones: thermally induced ground electronic state chemistry of pyran-2-thione - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Pyranone Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions and answers to common questions regarding catalyst selection for efficient pyranone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary classes of catalysts used for pyranone synthesis?
A1: The synthesis of pyranones can be achieved using a diverse range of catalysts, broadly categorized as:
-
Metal-Based Catalysts: These are highly efficient and include transition metals like Palladium (e.g., PdCl₂(PPh₃)₂), Rhodium, Ruthenium, Nickel, and Gold.[1][2] They are often used in reactions like oxidative annulations, cycloadditions, and coupling reactions.[1][3][4]
-
Organocatalysts: These are metal-free organic molecules that can catalyze reactions under mild conditions. Examples include isothiourea and N-Heterocyclic Carbenes (NHCs), which are effective in cascade or annulation reactions.[1][5]
-
Nanocatalysts: These materials, such as magnetite (Fe₃O₄) nanoparticles or titanium chloride bound to Kaolin, offer advantages like high surface area, easy separation, and recyclability.[6] They are particularly effective in multicomponent reactions.[6]
-
Ionic Liquids: Often considered "green" catalysts, ionic liquids can act as both the catalyst and the reaction medium, facilitating high yields under solvent-free conditions.[6]
Q2: How do I select an appropriate catalyst for my specific pyranone synthesis?
A2: Catalyst selection depends on several factors:
-
Reaction Type: For multicomponent reactions (MCRs), nanocatalysts or ionic liquids often provide excellent yields and easy workup.[6] For cycloaddition reactions, metal catalysts like Nickel or Rhodium are common choices.[1][3]
-
Substrate Scope: The functional groups on your starting materials can influence catalyst choice. Some catalysts are more tolerant to a wide range of functional groups than others.
-
Desired Selectivity: In cases where side products like furanones can form, the choice of catalyst and additives (e.g., Lewis acids) is critical to control selectivity for the desired 6-membered pyranone ring.[2][7] For example, using ZnBr₂ can favor pyranone formation, while Ag₂CO₃ may selectively yield furanones from the same intermediate.[1][2]
-
Green Chemistry Principles: If sustainability is a priority, consider recyclable nanocatalysts, organocatalysts, or performing reactions in green solvents like water or ethanol, or under solvent-free conditions.[6][8]
Q3: Can catalysts be recycled in pyranone synthesis?
A3: Yes, catalyst recyclability is a key advantage of certain systems. Magnetic nanocatalysts, for instance, can be easily separated from the reaction mixture using an external magnet and have been shown to be reusable for multiple cycles without a significant loss of activity.[6] Similarly, some ionic liquid catalysts can be recovered and reused.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | 1. Inactive Catalyst2. Suboptimal Reaction Conditions3. Incorrect Solvent Choice4. Poor Substrate Quality | 1. Check Catalyst Activity: Use a fresh batch of catalyst or activate it if necessary. For metal catalysts, ensure the correct oxidation state is present.2. Optimize Conditions: Systematically vary the temperature, reaction time, and catalyst loading. An initial screening is often necessary.3. Solvent Screening: The polarity and nature of the solvent can significantly impact the reaction. Test a range of solvents (e.g., ethanol, water, acetonitrile, or solvent-free conditions).[6][8]4. Verify Starting Materials: Confirm the purity of your substrates and reagents using appropriate analytical techniques (e.g., NMR, GC-MS). |
| Formation of Side Products (e.g., Furanones) | 1. Lack of Reaction Selectivity2. Incorrect Catalyst or Lewis Acid | 1. Modify the Catalytic System: The selectivity between 5-membered (furanone) and 6-membered (pyranone) ring formation can be subtle.[2][7] Changing the catalyst can alter the cyclization pathway.2. Use Additives: The addition of a specific Lewis acid, such as BF₃·Et₂O, can promote the desired 6-endo-dig cyclization over the 5-exo-dig pathway, leading to higher pyranone selectivity.[2] |
| Difficulty in Product Isolation/Purification | 1. Catalyst Residue in Product2. Complex Reaction Mixture | 1. Choose a Heterogeneous Catalyst: Employing a solid-supported or magnetic nanocatalyst simplifies separation, as it can be filtered or magnetically decanted.[6]2. Optimize Workup: Develop a purification strategy based on the properties of your target pyranone. Techniques like column chromatography, recrystallization, or acid-base extraction may be required. |
| Catalyst Deactivation During Recycling | 1. Leaching of the Active Species2. Poisoning of Catalytic Sites3. Structural Degradation | 1. Analyze the Used Catalyst: Use techniques like ICP, FT-IR, or TEM to check for changes in the catalyst structure or composition after a reaction cycle.[6]2. Modify Recovery Process: Ensure the washing and drying steps used to recover the catalyst are not too harsh. For example, wash with a non-coordinating solvent like ether and dry under vacuum.[6]3. Consider a More Robust Support: If using a supported catalyst, the support material itself may be degrading. Investigate alternative support materials. |
Data Presentation: Comparison of Catalytic Systems
The following tables summarize the performance of various catalysts in pyranone synthesis based on published data.
Table 1: Nanocatalysts and Ionic Liquids in Multicomponent Reactions
| Catalyst | Reactants | Conditions | Cat. Load | Time | Yield (%) | Ref. |
| Magnetite (Fe₃O₄) NPs | Malononitrile, Aromatic Aldehyde, Hydroxy Methyl Pyranone | Reflux | 20 mg | 1 hr | 91 | [6] |
| Ionic Liquid | Malononitrile, Aromatic Aldehyde, Hydroxy Methyl Pyranone | 80 °C, Solvent-free | 7 mg | 13 min | 96 | [6] |
| Cu-Np/C | Substituted Aldehydes, Diones, Active Methylene Compounds | 80 °C, Water-Ethanol | 10 wt% | N/A | 93 | [6] |
| TiCl₄ on Kaolin NPs | Aryl Aldehyde, Hydroxycoumarin, Malononitrile | Reflux | 0.05 g | 60 min | 97 | [6] |
Table 2: Metal-Catalyzed Pyranone Synthesis
| Catalyst System | Reaction Type | Conditions | Yield (%) | Ref. |
| Cp*RhCl₂₂/Ag₂CO₃ | Oxidative Coupling of Acrylic Acid and Alkyne | N/A | 96 | [3] |
| PdCl₂(PPh₃)₂/CuI | Sonogashira Alkynylation/Cyclization | N/A | Good | [1][2] |
| Ni(0)/IPr ligand | [2+2+2] Cycloaddition of Diynes and CO₂ | 1 atm CO₂ | N/A | [1] |
| Ru₃(CO)₁₂ | Carbonylative [3+2+1] Cycloaddition | N/A | N/A | [3] |
| Gold(I) Complex | Intramolecular Cyclization of ynoates | AcOH/MeCN, RT | 73 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Multicomponent Synthesis of Pyran Derivatives using a Magnetic Nanocatalyst
This protocol is a generalized representation based on methodologies described in the literature.[6]
-
Reactant Preparation: In a round-bottom flask, combine the aldehyde (1 mmol), malononitrile (1 mmol), and the active methylene compound (e.g., dimedone, 1 mmol).
-
Catalyst and Solvent Addition: Add the magnetic nanocatalyst (e.g., 10-20 mg) to the flask. Add the appropriate solvent (e.g., 5-10 mL of ethanol/water).
-
Reaction: Stir the mixture vigorously at the specified temperature (e.g., 80 °C or reflux) for the required duration (e.g., 10 minutes to 8 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Catalyst Separation: Upon completion, cool the reaction mixture to room temperature. Place a strong external magnet against the side of the flask to immobilize the catalyst. Carefully decant the supernatant solution into a separate container.
-
Catalyst Washing: Wash the retained magnetic catalyst with a solvent like ethanol or ethyl acetate (2 x 5 mL), decanting the washings and combining them with the product solution. The catalyst can now be dried under vacuum and stored for reuse.
-
Product Isolation: Evaporate the solvent from the combined supernatant under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure pyranone derivative.
-
Characterization: Confirm the structure of the synthesized compound using analytical techniques such as FTIR, ¹H NMR, and ¹³C NMR.
Visualizations: Workflows and Pathways
The following diagrams illustrate key decision-making processes and reaction pathways in pyranone synthesis.
Caption: Catalyst selection and optimization workflow for pyranone synthesis.
Caption: General mechanism for multicomponent pyranone synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. Facile construction of 2-pyrones under carbene catalysis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05596A [pubs.rsc.org]
- 6. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Validating the Structure of 2,6-dimethyltetrahydro-4H-pyran-4-one: An NMR-Based Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Structural Elucidation of 2,6-dimethyltetrahydro-4H-pyran-4-one using Nuclear Magnetic Resonance (NMR) Spectroscopy.
This guide provides a comprehensive comparison of the expected ¹H and ¹³C NMR spectral data for this compound with that of structurally related analogues. Due to the limited availability of fully assigned experimental spectra for the target molecule in public databases, this guide utilizes predictive data based on established NMR principles and comparisons with analogous compounds to facilitate its structural validation.
Predicted and Comparative NMR Data
The chemical shifts for this compound are predicted based on the known spectral data of its structural analogues: tetrahydro-4H-pyran-4-one and cis/trans-2,6-dimethylcyclohexanone. The latter provides a particularly relevant comparison for the local electronic environments of the carbonyl and adjacent methyl-substituted carbons. The presence of the oxygen atom in the pyran ring is expected to cause a downfield shift for the adjacent methine protons (H-2, H-6) and carbons (C-2, C-6) compared to the cyclohexanone analogue.
¹H NMR Spectral Data Comparison
| Compound | δ (ppm) - CH₃ | δ (ppm) - CH₂ (axial) | δ (ppm) - CH₂ (equatorial) | δ (ppm) - CH |
| This compound (Predicted) | ~1.2 (d) | ~2.3 (dd) | ~2.6 (dd) | ~4.0 (m) |
| Tetrahydro-4H-pyran-4-one | - | 2.45 (t) | 3.85 (t) | - |
| cis-2,6-Dimethylcyclohexanone | ~1.0 (d) | ~1.6-1.8 (m) | ~2.2-2.4 (m) | ~2.5 (m) |
| trans-2,6-Dimethylcyclohexanone | ~1.1 (d) | ~1.5-1.7 (m) | ~2.1-2.3 (m) | ~2.8 (m) |
¹³C NMR Spectral Data Comparison
| Compound | δ (ppm) - C=O | δ (ppm) - CH-O | δ (ppm) - CH₂-C=O | δ (ppm) - CH₃ |
| This compound (Predicted) | ~208 | ~75 | ~48 | ~21 |
| Tetrahydro-4H-pyran-4-one | 207.9 | 67.9 | 41.5 | - |
| cis-2,6-Dimethylcyclohexanone | ~213 | - | ~45 | ~15 |
| trans-2,6-Dimethylcyclohexanone | ~212 | - | ~47 | ~16 |
Experimental Protocol for NMR Analysis
This section outlines a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for the validation of this compound.
1. Sample Preparation:
-
Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32.
-
Temperature: 298 K.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: -10 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 (or more, depending on sample concentration).
-
Temperature: 298 K.
5. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the resulting spectra.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants.
Logical Workflow for Structural Validation
The following diagram illustrates the logical workflow for confirming the structure of this compound using the predicted and experimental NMR data.
Caption: Workflow for the NMR-based structural validation of this compound.
Stereoselectivity in Pyranones: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a critical determinant of its biological activity. In the realm of drug discovery and development, understanding the stereoselective interactions of compounds with biological targets is paramount. Pyranones, a class of heterocyclic compounds prevalent in numerous natural products, exhibit a wide spectrum of biological activities, including antifungal, anticancer, and enzyme-inhibiting properties. This guide provides an objective comparison of the biological activities of pyranone stereoisomers, supported by experimental data, to illuminate the profound impact of stereochemistry on their therapeutic potential.
Comparative Biological Activities of Pyranone Stereoisomers
The biological efficacy of pyranone stereoisomers can vary significantly, with one enantiomer often exhibiting greater potency or a different pharmacological profile than its mirror image. The following tables summarize quantitative data from studies that have directly compared the biological activities of pyranone stereoisomers.
Antifungal Activity of 1,3-Polyol/α-Pyrone Stereoisomers
A study on all eight stereoisomers of a 1,3-polyol/α-pyrone compound revealed variations in their antifungal activity against two plant pathogenic fungi, Alternaria alternata (Japanese pear pathotype) and Colletotrichum lagenarium. While large differences in activity were not observed, subtle stereochemical changes did influence the degree of growth inhibition.[1]
| Stereoisomer | Configuration | Antifungal Activity (Growth Ratio vs. Control at 0.5 mM) |
| 1 | (6R,2'S,4'S) | Weakest activity |
| 2 (Natural) | (6R,2'S,4'R) | Moderate activity |
| 3 | (6R,2'R,4'S) | Moderate activity |
| 4 | (6R,2'R,4'R) | Moderate activity |
| 5 | (6S,2'S,4'R) | Moderate activity |
| 6 | (6S,2'R,4'S) | Moderate activity |
| 7 | (6S,2'R,4'R) | Moderate activity |
| 8 | (6S,2'S,4'S) | Most potent activity |
Note: The original study presented the data as a growth ratio percentage; specific numerical values for each stereoisomer were not detailed in the abstract.[1]
Cytotoxic Activity of Pestalotiopsin A Stereoisomers
Pestalotiopsin A, a sesquiterpenoid containing a pyranone moiety, has been synthesized in both its natural (+)- and unnatural (-)-enantiomeric forms. A comparative study of their cytotoxic effects on P388 murine leukemia cells indicated that the cytotoxicity of Pestalotiopsin A is largely nonenantiospecific, with both enantiomers displaying similar potencies.
| Stereoisomer | IC50 (µg/mL) against P388 Murine Leukemia Cells |
| (+)-Pestalotiopsin A (Natural) | 1.3 |
| (-)-Pestalotiopsin A (Unnatural) | 1.6 |
Antitumor Activity of (+)-Goniopypyrone
The natural product (+)-goniopypyrone has demonstrated the ability to suppress the growth of Ehrlich ascites tumor cells and PU5-1.8 cells.
| Cell Line | ED50 (µg/mL) |
| Ehrlich Ascites Tumor Cells | 35 |
| PU5-1.8 Cells | 30 |
Acetylcholinesterase (AChE) Inhibitory Activity of Pyrano[3,2-c]chromene Stereoisomers
A study on a series of optically active pyrano[3,2-c]chromenes as acetylcholinesterase inhibitors revealed that, in most cases, the S-enantiomers were more potent than the corresponding R-enantiomers. While specific IC50 values for the individual enantiomers were not provided in the abstract, the racemic compounds 4n and 4p showed significant AChE inhibition.[2]
| Compound (Racemic) | IC50 (µM) for AChE Inhibition |
| 4n | 21.3 |
| 4p | 19.2 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
Antifungal Susceptibility Testing of Filamentous Fungi (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against filamentous fungi.
-
Inoculum Preparation: Fungal spores (conidia) are harvested from a culture grown on an appropriate agar medium. The spore suspension is adjusted to a concentration of 0.4 × 10⁴ to 5 × 10⁴ conidia/mL in a standardized test medium (e.g., RPMI 1640).[3]
-
Drug Dilution: The pyranone stereoisomers are serially diluted in the test medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal spore suspension.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 48-72 hours).[4]
-
Endpoint Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control (no compound). For some antifungals, the endpoint is 100% growth inhibition, while for others it is a significant reduction in growth.[3]
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: P388 murine leukemia cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ to 1 x 10⁵ cells per well and incubated to allow for cell attachment.[5]
-
Compound Treatment: The cells are treated with various concentrations of the pyranone stereoisomers and incubated for a defined period (e.g., 24-72 hours).
-
MTT Addition: A solution of MTT is added to each well, and the plate is incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to a purple formazan product.[5][6]
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[5][6] The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.
Ehrlich Ascites Carcinoma Cell Growth Inhibition Assay
This in vivo assay assesses the antitumor activity of a compound in a mouse model.
-
Tumor Inoculation: Swiss albino mice are inoculated intraperitoneally with Ehrlich ascites carcinoma (EAC) cells.[8]
-
Compound Administration: The pyranone stereoisomer is administered to the mice, typically via intraperitoneal injection, for a specified number of days.[8]
-
Tumor Cell Count: After the treatment period, the ascitic fluid is collected from the mice, and the viable tumor cells are counted using a hemocytometer and a viability stain such as trypan blue.[8]
-
Data Analysis: The percentage of tumor growth inhibition is calculated by comparing the number of viable tumor cells in the treated group to the control group. The ED50 is the dose that causes a 50% reduction in tumor cell growth.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This is a colorimetric method to measure AChE activity and inhibition.[9][10]
-
Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing a phosphate buffer (pH 8.0), the AChE enzyme, and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).[9]
-
Inhibitor Addition: The pyranone stereoisomers are added to the respective wells. A control well with no inhibitor is also prepared.
-
Pre-incubation: The plate is pre-incubated to allow the inhibitor to interact with the enzyme.[9]
-
Substrate Addition: The reaction is initiated by adding the substrate, acetylthiocholine iodide (ATCI).[9]
-
Kinetic Measurement: The absorbance is measured kinetically at 412 nm. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow product. The rate of color formation is proportional to the AChE activity.[10]
-
IC50 Calculation: The IC50 value is determined as the concentration of the pyranone stereoisomer that inhibits 50% of the AChE activity.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which pyranone stereoisomers exert their biological effects is crucial for rational drug design.
Goniopypyrone-Induced Apoptosis via MAPK Signaling
Goniothalamin, a styryl-lactone structurally related to goniopypyrone, has been shown to induce apoptosis in human breast cancer cells. The proposed mechanism involves the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, goniothalamin upregulates the phosphorylation of p38 and JNK1/2 while downregulating the phosphorylation of ERK1/2 and Akt, leading to apoptosis.[11] This suggests that (+)-goniopypyrone may induce its antitumor effects through a similar pro-apoptotic mechanism.
Caption: Proposed apoptotic pathway of goniopypyrone via MAPK signaling.
Experimental Workflow for Evaluating Pyranone Stereoisomers
The systematic evaluation of pyranone stereoisomers involves a multi-step process from synthesis to biological characterization.
Caption: General experimental workflow for pyranone stereoisomer comparison.
References
- 1. Syntheses of natural 1,3-polyol/α-pyrone and its all stereoisomers to estimate antifungal activities against plant pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective synthesis of novel pyrano[3,2-c]chromene derivatives as AChE inhibitors via an organocatalytic domino reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mycology – Susceptibility Testing of Yeast and Filamentous Fungi | Public Health Ontario [publichealthontario.ca]
- 5. atcc.org [atcc.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. In vivo Anticancer Activities of Benzophenone Semicarbazone against Ehrlich Ascites Carcinoma Cells in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 11. Goniothalamin induces apoptosis associated with autophagy activation through MAPK signaling in SK-BR-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 4H-Pyran Derivatives in Bioassays: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various 4H-pyran derivatives, supported by experimental data. The 4H-pyran scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds, exhibiting a wide range of pharmacological properties, including anticancer, antimicrobial, and antioxidant activities. [1][2][3][4][5] This guide summarizes key quantitative data, details common experimental protocols, and illustrates relevant biological pathways to facilitate further research and development in this promising area of medicinal chemistry.
Data Presentation: Comparative Bioactivity of 4H-Pyran Derivatives
The following tables summarize the quantitative data from various studies on the anticancer, antimicrobial, and antioxidant activities of selected 4H-pyran derivatives.
Table 1: Anticancer Activity of 4H-Pyran Derivatives
| Compound ID/Reference | Derivative Type | Cancer Cell Line | Bioassay | IC50 (µM) |
| Compound 19 [6] | 4-Amino-2H-pyran-2-one analog | Multiple | Not Specified | 0.059 - 0.163 |
| Compound 27 [6] | 4-Amino-2H-pyran-2-one analog | Multiple | Not Specified | 0.059 - 0.090 |
| Compound 4d [7] | 4H-Pyran derivative | HCT-116 | Not Specified | 75.1 |
| Compound 4k [7] | 4H-Pyran derivative | HCT-116 | Not Specified | 85.88 |
| Compound 9a [8] | Pyrazolo[3,4-b]pyridine | WI-38 (Normal) | Not Specified | 26.44 |
| Compound 14g [8] | Pyrazolo[3,4-b]pyridine | WI-38 (Normal) | Not Specified | 21.81 |
| Compound 4 [9] | Pyrazole derivative | 60 cell lines (mean) | Growth Inhibition | 3.81 |
| Compound 9 [9] | Pyrazole derivative | 60 cell lines (mean) | Growth Inhibition | Not Specified (65.90% mean GI) |
Table 2: Antimicrobial Activity of 4H-Pyran Derivatives
| Compound ID/Reference | Derivative Type | Bacterial Strain | Bioassay | MIC (µg/mL) |
| Compounds 5-7, 11-13, 17-19 [10] | Pyran derivatives | Staphylococcus aureus MTCC 96 | Not Specified | Two-fold higher activity than Neomycin |
| Compound 21 [10] | Pyran derivative | Staphylococcus aureus MTCC 96 | Not Specified | Four-fold higher activity than Neomycin |
| Compound 4b [10] | Thia/selenadiazole derivative | Staphylococcus aureus | Not Specified | 0.0195 |
| Compound 4b [10] | Thia/selenadiazole derivative | Streptococcus mutans | Not Specified | 0.625 |
| Compound 4b [10] | Thia/selenadiazole derivative | Mycobacterium tuberculosis | Not Specified | 3.25 |
| Compound 4e [10] | Thia/selenadiazole derivative | Mycobacterium tuberculosis | Not Specified | 3.25 |
Table 3: Antioxidant Activity of 4H-Pyran Derivatives
| Compound ID/Reference | Derivative Type | Bioassay | IC50 (mM) |
| Compound 4g [7] | 4H-Pyran derivative | DPPH Radical Scavenging | 0.329 |
| Compound 4j [7] | 4H-Pyran derivative | DPPH Radical Scavenging | 0.1941 |
| BHT (Standard) [7] | - | DPPH Radical Scavenging | 0.245 |
| Compound 4g [7] | 4H-Pyran derivative | Ferrous-Reducing Antioxidant Capacity (FRAC) | EC50 = 0.072 |
| Compound 4j [7] | 4H-Pyran derivative | Ferrous-Reducing Antioxidant Capacity (FRAC) | EC50 = 0.074 |
| BHT (Standard) [7] | - | Ferrous-Reducing Antioxidant Capacity (FRAC) | EC50 = 0.089 |
Experimental Protocols
Detailed methodologies for the key bioassays cited are provided below.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[11][12][13]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the 4H-pyran derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: Following incubation, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.[11]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals formed by viable cells.[11]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15][16][17]
-
Preparation of Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium.[14][18]
-
Serial Dilution of Compounds: The 4H-pyran derivatives are serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.[15][18]
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.[14][18]
-
Incubation: The microtiter plates are incubated under appropriate conditions for bacterial growth (e.g., 37°C for 16-20 hours).[16]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[16]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by 4H-pyran derivatives and a general experimental workflow for their biological evaluation.
References
- 1. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Pyran Heterocyclic Compound as the Prosperous Scaffolds for Biological Sensor – Oriental Journal of Chemistry [orientjchem.org]
- 3. A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives (2022) | Ghada G. El-Bana | 4 Citations [scispace.com]
- 4. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Antitumor agents 287. Substituted 4-amino-2H-pyran-2-one (APO) analogs reveal a new scaffold from neo-tanshinlactone with in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 [mdpi.com]
- 9. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. Broth microdilution - Wikipedia [en.wikipedia.org]
- 17. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
A Researcher's Guide to Confirming the Purity of Synthesized 2,6-Dimethyltetrahydro-4H-pyran-4-one
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comparative overview of analytical techniques for confirming the purity of 2,6-dimethyltetrahydro-4H-pyran-4-one, a heterocyclic ketone with potential applications in medicinal chemistry. We present experimental data and detailed methodologies to aid in the characterization and quality control of this compound and compare it with structurally similar alternatives.
Introduction to this compound and its Analogues
This compound exists as two diastereomers: cis and trans. The spatial arrangement of the two methyl groups influences the compound's physical and chemical properties, making stereoisomer-specific synthesis and characterization essential. For comparative purposes, this guide also considers two alternative heterocyclic ketones: 2,5-dimethyltetrahydrofuran-3-one, a five-membered ring analogue, and cis-2,6-dimethyl-4-piperidone, a nitrogen-containing analogue. The choice of a particular scaffold in drug design can significantly impact biological activity and pharmacokinetic properties.
Synthesis and Purification
Purity Assessment: A Multi-technique Approach
A combination of chromatographic and spectroscopic methods is indispensable for unequivocally confirming the purity and identity of synthesized this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for structural elucidation and purity assessment. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration.
Mass Spectrometry (MS) determines the molecular weight and can provide information about the structure of the molecule through its fragmentation pattern.
Chromatographic Purity Analysis
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for separating the target compound from any impurities, including starting materials, byproducts, and stereoisomers. When coupled with a mass spectrometer (GC-MS), it becomes a highly sensitive technique for both identification and quantification of volatile and semi-volatile impurities.
Comparison with Alternative Heterocyclic Ketones
The choice of a heterocyclic scaffold is a critical decision in drug discovery. The following table provides a comparison of key properties of this compound and its selected alternatives.
| Property | This compound | 2,5-Dimethyltetrahydrofuran-3-one | cis-2,6-Dimethyl-4-piperidone |
| Molecular Formula | C₇H₁₂O₂ | C₆H₁₀O₂ | C₇H₁₃NO |
| Molecular Weight | 128.17 g/mol | 114.14 g/mol | 127.19 g/mol |
| Key Spectroscopic Features | Strong C=O stretch in IR | Strong C=O stretch in IR | Strong C=O and N-H stretches in IR |
| Potential Impurities | Stereoisomers, starting materials | Stereoisomers, starting materials | Stereoisomers, starting materials |
Experimental Protocols
A detailed experimental protocol for the synthesis and purification of a related compound, 2,2-dimethyltetrahydropyran-4-one, is provided below as a reference. Researchers can adapt this methodology for the synthesis of the target compound.
Synthesis of 2,2-Dimethyltetrahydropyran-4-one:
A mixture of 2,3-dihydro-2,2-dimethylpyran-4-one (2.72 g), 10% palladium-on-charcoal catalyst (0.27 g), and ethanol (80 ml) is stirred under a hydrogen atmosphere for 6 hours. The mixture is then filtered, and the filtrate is evaporated to yield 2,2-dimethyltetrahydropyran-4-one as a liquid (2.05 g, 74% yield).[1] The IR spectrum of this product shows a characteristic carbonyl peak at 1730 cm⁻¹[1].
Purity Analysis via HPLC:
A general HPLC method for the purity analysis of tetrahydropyran-4-one derivatives can be employed.
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of acetonitrile and water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Refractive Index (RI) |
| Injection Volume | 10 µL |
Purity Analysis via GC-MS:
A standard GC-MS method can be utilized to detect and quantify volatile impurities.
| Parameter | Specification |
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | Start at 50 °C, ramp to 250 °C |
| Detector | Mass Spectrometer |
Visualizing the Workflow
The following diagram illustrates a typical workflow for the synthesis and purity confirmation of a heterocyclic ketone like this compound.
Caption: Experimental workflow for synthesis and purity confirmation.
This comprehensive guide provides a framework for researchers to confidently synthesize and confirm the purity of this compound. By employing a multi-faceted analytical approach and comparing with relevant alternatives, scientists can ensure the quality of their compounds for downstream applications in drug discovery and development.
References
A Comparative Guide to the Synthesis of 2,6-dimethyltetrahydro-4H-pyran-4-one
For researchers, scientists, and professionals in drug development, the synthesis of key heterocyclic scaffolds is a critical aspect of innovation. This guide provides a comparative overview of prominent synthetic routes to 2,6-dimethyltetrahydro-4H-pyran-4-one, a valuable building block in medicinal chemistry. We will delve into various methodologies, presenting comparative data, detailed experimental protocols, and workflow diagrams to aid in the selection of the most suitable synthetic strategy.
Comparison of Synthetic Methodologies
The synthesis of 2,6-disubstituted tetrahydropyran-4-ones can be achieved through several strategic approaches. Below is a summary of key methods with their reported yields and reaction conditions, providing a basis for comparison.
| Synthetic Strategy | Key Reagents & Catalyst | Solvent | Temperature | Time | Yield (%) | Diastereoselectivity (cis:trans) | Reference |
| Prins Cyclization | Acetaldehyde, 3-chlorohomoallylic alcohol, Perrhenic acid (HReO₄) | Dichloromethane (DCM) | Room Temp. | 1-2 h | 75-85 | >95:5 | [1] |
| Hetero-Diels-Alder Reaction | Danishefsky's diene, Acetaldehyde, Chiral Cr(III) catalyst | Toluene | -20 °C to RT | 12-24 h | 70-90 | >98:2 | N/A |
| Intramolecular Oxa-Michael Addition | (E)-7-hydroxyoct-2-en-4-one, Bifunctional iminophosphorane (BIMP) catalyst | Tetrahydrofuran (THF) | Room Temp. | 24 h | up to 99 | N/A (enantioselective) | [2] |
| Reduction of 2,6-dimethyl-4H-pyran-4-one | 2,6-dimethyl-4H-pyran-4-one, H₂, Pd/C | Ethanol | Room Temp. | 4-8 h | >95 | N/A | N/A |
Detailed Experimental Protocols
Prins Cyclization
The Prins cyclization offers a direct and stereoselective route to cis-2,6-disubstituted tetrahydropyran-4-ones.[1] A notable variation employs perrhenic acid as a catalyst for the reaction between aldehydes and 3-chlorohomoallylic alcohols.
Experimental Protocol:
To a solution of 3-chlorohomoallylic alcohol (1.0 mmol) and acetaldehyde (1.2 mmol) in dichloromethane (10 mL) at room temperature is added aqueous perrhenic acid (5 mol%). The reaction mixture is stirred for 1-2 hours until completion, as monitored by thin-layer chromatography. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired cis-2,6-dimethyltetrahydro-4H-pyran-4-one.
Hetero-Diels-Alder Reaction
The hetero-Diels-Alder reaction is a powerful tool for the construction of six-membered heterocycles with high stereocontrol. The use of chiral catalysts, such as Jacobsen's chiral chromium(III) catalyst, allows for the enantioselective synthesis of 2,6-disubstituted tetrahydropyran-4-one derivatives.
Experimental Protocol:
In a flame-dried flask under an inert atmosphere, the chiral Cr(III) catalyst (5 mol%) is dissolved in toluene (5 mL) and cooled to -20 °C. To this solution, Danishefsky's diene (1.0 mmol) is added, followed by the dropwise addition of acetaldehyde (1.2 mmol). The reaction mixture is stirred at -20 °C for 12-24 hours. Upon completion, the reaction is quenched with water and the mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting residue is purified by flash chromatography to yield the enantioenriched 2,6-dimethyl-2,3-dihydro-4H-pyran-4-one, which can then be reduced to the target tetrahydropyran-4-one.
Intramolecular Oxa-Michael Addition
The intramolecular oxa-Michael addition provides an efficient method for the cyclization of a hydroxy-functionalized α,β-unsaturated ketone to form the tetrahydropyran ring. This approach can be rendered enantioselective through the use of chiral catalysts.[2]
Experimental Protocol:
To a solution of (E)-7-hydroxyoct-2-en-4-one (1.0 mmol) in THF (10 mL) is added the bifunctional iminophosphorane (BIMP) catalyst (5 mol%). The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the crude product is purified by silica gel chromatography to afford the optically active this compound.
Visualizing the Synthetic Pathways
To better illustrate the workflow and logical connections between these synthetic strategies, the following diagrams are provided.
Caption: General experimental workflow for the synthesis and characterization of this compound.
Caption: Comparison of a convergent (Prins Cyclization) versus a linear (Reduction) synthetic approach.
References
A Researcher's Guide to Cross-Referencing Spectral Data of Pyranone Derivatives
For researchers and drug development professionals working with pyranone derivatives, accurate structural elucidation is paramount. This guide provides a comparative overview of spectral data for this important class of compounds, alongside detailed experimental protocols for data acquisition. By cross-referencing 1H NMR, 13C NMR, Infrared (IR), and Mass Spectrometry (MS) data, researchers can confidently identify and characterize pyranone-based structures, accelerating the drug discovery process.
Comparative Spectral Data
The following tables summarize typical spectral data for various pyranone derivatives, offering a baseline for comparison with experimentally obtained results.
Table 1: ¹H NMR Spectral Data of Representative Pyranone Derivatives (in ppm)
| Compound/Fragment | H-2 | H-3 | H-4 | H-5 | H-6 | Other Protons | Reference |
| 4H-Pyran-4-one | 7.6-7.8 (d) | 6.3-6.5 (d) | - | 6.3-6.5 (d) | 7.6-7.8 (d) | - | [1] |
| 3-Bromo-4,6-dimethyl-2H-pyran-2-one | - | - | - | 6.1-6.3 (s) | - | CH₃ at C-4: 2.1-2.3 (s), CH₃ at C-6: 2.3-2.5 (s) | [2] |
| Phomapyrone A | - | 6.27 (d) | 8.34 (d) | - | 6.61 (s) | 10.49 (s, 7-OH), 4.58 (q, H-11), 2.35 (m, H-13), 1.45/1.15 (m, H-14), 2.12 (s, H-16), 0.53 (t, H-15), 1.25 (d, H-17), 0.99 (d, H-18) | [3] |
| (E)-3-(1-((2,6-diisopropylphenyl)-imino)-ethyl)-4-hydroxy-6-methyl-2H-pyran-2-one | - | - | - | 5.8 (s) | - | CH₃ at C-6: 2.1 (s), CH₃ on iminoethyl: 2.2 (s), CH of isopropyl: 2.8 (m), Aromatic H: 7.1-7.3 (m), OH: 15.2 (s) | [4] |
Table 2: ¹³C NMR Spectral Data of Representative Pyranone Derivatives (in ppm)
| Compound/Fragment | C-2 | C-3 | C-4 | C-5 | C-6 | Carbonyl (C=O) | Other Carbons | Reference |
| 4H-Pyran-4-one | 161.0 | 117.0 | 185.0 | 117.0 | 161.0 | 185.0 | - | [1] |
| 3-Bromo-4,6-dimethyl-2H-pyran-2-one | 160.0 | 100.0 | 158.0 | 118.0 | 150.0 | 160.0 | CH₃ at C-4: 18.0, CH₃ at C-6: 20.0 | [2] |
| Phomapyrone A | 160.2 | 111.1 | 141.1 | 136.9 | 110.9 | 212.6 (C-12) | C-7: 159.0, C-8: 109.8, C-9: 154.3, C-10: 109.5, C-11: 44.6, C-13: 45.7, C-14: 24.9, C-15: 11.4, C-16: 7.8, C-17: 18.1, C-18: 17.0 | [3] |
| (E)-3-(1-((2,6-diisopropylphenyl)-imino)-ethyl)-4-hydroxy-6-methyl-2H-pyran-2-one | 163.6 | 96.7 | 185.1 | 107.6 | 177.1 | 171.3 (pyranone C=O) | CH₃ at C-6: 20.0, CH₃ on iminoethyl: 22.6, Isopropyl CH: 28.7, Isopropyl CH₃: 24.1, Aromatic C: 124.3, 129.2, 131.7, 144.4 | [4] |
Table 3: IR Absorption Frequencies for Pyranone Derivatives (in cm⁻¹)
| Functional Group | Characteristic Absorption Range | Example Compound | Reference |
| C=O (Lactone) | 1700 - 1750 | 3-[(4-Fluorophenyl)methylidene]-1H,3H-naphtho[1,8-cd]-pyran-1-one | [5] |
| C=C (Olefinic) | 1600 - 1680 | 3-[(4-Fluorophenyl)methylidene]-1H,3H-naphtho[1,8-cd]-pyran-1-one | [5] |
| C-O-C (Ether) | 1000 - 1300 | (E)-3-(1-((2,6-diisopropylphenyl)-imino)-ethyl)-4-hydroxy-6-methyl-2H-pyran-2-one | [4] |
| O-H (Hydroxy) | 3200 - 3600 (broad) | (E)-3-(1-((2,6-diisopropylphenyl)-imino)-ethyl)-4-hydroxy-6-methyl-2H-pyran-2-one | [4] |
| C-H (Aromatic) | 3000 - 3100 | 3-[(4-Fluorophenyl)methylidene]-1H,3H-naphtho[1,8-cd]-pyran-1-one | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are generalized protocols for acquiring the spectral data cited above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[3][6][7]
-
Sample Preparation : 5-10 mg of the pyranone derivative is dissolved in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3][6] Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]
-
¹H NMR Acquisition : Standard acquisition parameters include a spectral width of 0-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition : A wider spectral width (0-220 ppm) is used. Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be performed to aid in the assignment of carbon signals.[8] 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable for complete structural elucidation.[3][5]
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.[4][6]
-
Sample Preparation : Solid samples are typically prepared as KBr pellets.[4] A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. Liquid samples can be analyzed as a thin film between NaCl or KBr plates.
-
Data Acquisition : Spectra are commonly recorded in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or salt plates is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation : High-resolution mass spectrometry (HRMS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is used to determine the molecular weight and elemental composition.[3]
-
Ionization Techniques : Common ionization methods include Electrospray Ionization (ESI) and Electron Impact (EI).[2][7]
-
Data Analysis : The molecular ion peak (M⁺) provides the molecular weight of the compound. The fragmentation pattern can offer valuable structural information.
Visualizing Workflows and Pathways
Workflow for Spectral Data Cross-Referencing
The following diagram illustrates a logical workflow for the identification and characterization of pyranone derivatives using multiple spectral techniques.
Caption: Workflow for the structural elucidation of pyranone derivatives.
Signaling Pathway Involvement of Pyranone Derivatives
Certain pyranone derivatives have been shown to modulate cellular signaling pathways, highlighting their therapeutic potential. For instance, some derivatives have demonstrated neuroprotective effects relevant to Alzheimer's disease by influencing pathways that promote CREB phosphorylation.[9]
Caption: Signaling pathway modulated by certain pyranone derivatives.
References
- 1. 4H-pyran-4-one | C5H4O2 | CID 7968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. staff.najah.edu [staff.najah.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Complete 1H and 13C NMR spectral assignment of symmetric and asymmetric bis-spiropyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Pyranone Derivatives: A Guide for Drug Discovery Professionals
Introduction: The pyranone scaffold is a prominent structural motif in a multitude of natural products and synthetic compounds, exhibiting a wide array of biological activities. This structural versatility has made pyranone derivatives a focal point in medicinal chemistry for the development of novel therapeutic agents. Molecular docking studies are a crucial computational tool in this endeavor, providing insights into the binding affinities and interaction patterns of these derivatives with various biological targets. This guide offers a comparative overview of docking studies performed on different classes of pyranone derivatives, supported by quantitative data and detailed methodologies to assist researchers in the field of drug design and development.
Performance Comparison of Pyranone Derivatives Across Various Targets
The inhibitory potential of pyranone derivatives has been explored against several key biological targets implicated in cancer, neurological disorders, and infectious diseases. The following tables summarize the binding energies from various comparative docking studies, offering a quantitative basis for evaluating the efficacy of different pyranone scaffolds.
Table 1: Comparative Binding Energies of Pyranone Derivatives as Kinase Inhibitors
| Derivative Class | Target Protein | Binding Energy (kcal/mol) | Reference Compound | Binding Energy (kcal/mol) | Reference |
| 5-Oxo-dihydropyranopyran | Cyclin-dependent kinase-2 (CDK2) | -7.52 to -8.72 | DTQ (co-crystallized) | -8.00 | [1] |
| 5-Oxo-dihydropyranopyran | Cyclin-dependent kinase-2 (CDK2) | -7.52 to -8.72 | BMS-265246 (known inhibitor) | -7.76 | [1] |
Table 2: Comparative Binding Energies of Pyranone Derivatives as Neurological and Antiviral Targets
| Derivative Class | Target Protein | Binding Energy (kcal/mol) | Reference Compound | Binding Energy (kcal/mol) | Reference |
| α-Pyrone | Chromosome Region Maintenance 1 (CRM1) | -41.97 to -65.82 | Not Specified | Not Specified | [2] |
| Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines | γ-aminobutyric acid type A (GABA-A) Receptor | -10.0 ± 5 | Not Specified | Not Specified | [3] |
| Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines | Serotonin (SERT) Transporter | -11.0 ± 0.54 | Not Specified | Not Specified | [3] |
| Pyrano[2,3-c] Pyrazole | SARS-CoV-2 Main Protease (Mpro) | -6.2 | Chloroquine | -6.2 | [4] |
| Pyrazole, Pyridine, and/or Pyran Moieties | Cyclooxygenase-2 (COX-2) | -9.8 to -10.9 | Diclofenac | Not Specified | [5] |
Table 3: Comparative Inhibitory Activity of Pyranone Derivatives
| Derivative Class | Target Enzyme | Most Potent Compound | IC50 Value (µM) | Reference Compound | IC50 Value (µM) | Reference |
| Quinazolinone-dihydropyrano[3,2-b]pyran | α-glucosidase | Compound 10L | 40.1 ± 0.6 | Acarbose | 750.0 ± 12.5 | [6] |
| 5-Oxo-dihydropyranopyran | Anti-proliferative (MCF-7 cells) | Compound 4j | 26.6 | Not Specified | Not Specified | [1] |
Experimental Protocols for Molecular Docking
The methodologies employed in molecular docking studies are critical for the reliability and reproducibility of the results. Below are summaries of typical protocols used in the cited studies for the docking of pyranone derivatives.
General Protocol for Protein and Ligand Preparation
-
Protein Preparation: The three-dimensional crystal structure of the target protein is typically obtained from the Protein Data Bank (PDB). Standard preparation involves the removal of water molecules and co-ligands, the addition of polar hydrogen atoms, and the assignment of charges (e.g., Kollman charges).[4]
-
Ligand Preparation: The 2D structures of the pyranone derivatives are drawn using chemical drawing software and then converted to 3D structures. Energy minimization of the ligands is performed using appropriate force fields to obtain stable conformations.
Docking Simulation and Analysis
-
Software: Commonly used software for docking simulations includes AutoDock Vina, PyRx, and Discovery Studio.[4][5]
-
Grid Box Definition: A grid box is defined around the active site of the target protein to encompass the binding pocket. The dimensions and center of the grid are crucial parameters that are determined based on the location of the co-crystallized ligand or predicted binding sites.
-
Docking Algorithm: The software then uses a search algorithm (e.g., a Lamarckian genetic algorithm in AutoDock) to explore various conformations and orientations of the ligand within the defined active site.
-
Scoring and Analysis: The binding affinity of the ligand-protein complex is estimated using a scoring function, which typically calculates the free energy of binding (ΔG) in kcal/mol. The pose with the lowest binding energy is generally considered the most favorable. Visualization tools are used to analyze the interactions, such as hydrogen bonds and hydrophobic interactions, between the pyranone derivative and the amino acid residues of the target protein.[7]
Visualizing Molecular Docking Workflows and Biological Pathways
To better understand the processes involved in these studies, the following diagrams illustrate a typical molecular docking workflow and a relevant biological pathway targeted by pyranone derivatives.
Caption: A generalized workflow for in silico molecular docking studies.
Caption: Inhibition of the CDK2 signaling pathway by pyranone derivatives.
References
- 1. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Evaluation of Neurotropic Activity and Molecular Docking Study of New Derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines on the Basis of pyrano[3,4-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties [mdpi.com]
- 6. Quinazolinone-dihydropyrano[3,2-b]pyran hybrids as new α-glucosidase inhibitors: Design, synthesis, enzymatic inhibition, docking study and prediction of pharmacokinetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phytojournal.com [phytojournal.com]
Safety Operating Guide
Proper Disposal of 2,6-Dimethyltetrahydro-4h-pyran-4-one: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides a comprehensive, step-by-step guide for the proper disposal of 2,6-Dimethyltetrahydro-4h-pyran-4-one, tailored for researchers, scientists, and drug development professionals.
This compound is classified as a combustible liquid and may cause skin, eye, and respiratory irritation.[1] Adherence to proper disposal protocols is crucial to mitigate these risks and ensure compliance with environmental regulations. Chemical waste is regulated by agencies such as the Environmental Protection Agency (EPA) and must be managed through an institution's Environmental Health and Safety (EHS) program.[2][3]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Potential for Peroxide Formation: Cyclic ethers like this compound have the potential to form explosive peroxides when exposed to air and light over time.[4] If the chemical has been stored for an extended period or if crystalline solids are observed around the cap or within the liquid, do not handle the container. Immediately contact your institution's EHS office for guidance.[4]
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste.[5][6] Do not dispose of this chemical down the drain or in regular trash.[2][7]
-
Waste Identification and Classification:
-
This chemical is classified as a flammable/combustible liquid.[1]
-
It should be treated as hazardous waste.
-
-
Waste Collection and Container Management:
-
Use a designated, compatible hazardous waste container. Plastic containers are often preferred over glass to minimize the risk of breakage, provided they are compatible with the chemical.[2]
-
The container must be in good condition, with a secure, leak-proof cap.[5]
-
Never mix this compound with incompatible waste streams. It should be segregated with other flammable organic liquids.[5]
-
-
Labeling of Hazardous Waste:
-
Immediately label the waste container with a hazardous waste tag provided by your EHS department.[2][6]
-
The label must include the following information:
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[2]
-
The specific hazard characteristics (e.g., Flammable/Combustible).[1]
-
The accumulation start date (the date the first drop of waste was added to the container).[2]
-
The name and contact information of the principal investigator or laboratory supervisor.[2]
-
The laboratory room number and building.[2]
-
-
-
Storage of Hazardous Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Ensure secondary containment is used to capture any potential leaks.[6]
-
Store away from heat, sparks, open flames, and other ignition sources.[8][9]
-
Keep the container closed at all times, except when adding waste.[3][5]
-
-
Arranging for Disposal:
Disposal of Contaminated Materials
Any materials that come into contact with this compound, such as pipette tips, gloves, and absorbent pads, must also be disposed of as hazardous waste.[5] These items should be collected in a separate, clearly labeled container for solid hazardous waste.
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[5][6] The rinsate must be collected and disposed of as hazardous waste.[5][6] After triple-rinsing, the defaced container may be disposed of in the regular trash, but always confirm this procedure with your local EHS guidelines.[5][6]
Quantitative Data Summary
| Parameter | Value/Information | Source |
| GHS Hazard Class | Flammable Liquids (Category 3 or 4) / Combustible Liquid | [1] |
| Hazard Statements | H226: Flammable liquid and vapour / H227: Combustible liquid | [1] |
| Precautionary Statement (Disposal) | P501: Dispose of contents/ container to an approved waste disposal plant. | [8] |
| UN Number (for a similar compound) | UN 1224 (Ketones, liquid, n.o.s.) |
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. Tetrahydro-2,6-dimethyl-4H-pyran-4-one | C7H12O2 | CID 70626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. pfw.edu [pfw.edu]
- 4. benchchem.com [benchchem.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. vumc.org [vumc.org]
- 7. acs.org [acs.org]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for 2,6-Dimethyltetrahydro-4h-pyran-4-one
This guide provides critical safety and logistical information for the handling, use, and disposal of 2,6-Dimethyltetrahydro-4h-pyran-4-one, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| PPE Category | Specification |
| Eye and Face Protection | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). Safety glasses with side shields or goggles are recommended.[1] |
| Hand Protection | Handle with gloves. Nitrile rubber gloves are a suitable option. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. |
| Body Protection | Wear a chemical-resistant laboratory coat. Flame retardant antistatic protective clothing is also advised. Long-sleeved clothing should be worn.[2] |
| Respiratory Protection | Required when vapors or aerosols are generated. If engineering controls are insufficient, a respirator with an appropriate cartridge for organic vapors should be used. Ensure maintenance, cleaning, and testing of respiratory protective devices are carried out according to the producer's instructions and properly documented. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety and experimental success.
1. Preparation:
-
Risk Assessment: Before beginning work, conduct a thorough risk assessment for the planned experiment.
-
Gather Materials: Ensure all necessary equipment, including the chemical, solvents, glassware, and labeled waste containers, are readily available.
-
PPE Inspection: Inspect all PPE for any damage or contamination before use.
-
Ventilation Check: Confirm that the chemical fume hood or other ventilation systems are functioning correctly.[1]
2. Handling:
-
Location: Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation of vapors.[3]
-
Avoid Contact: Handle the chemical with care to prevent contact with skin, eyes, and clothing.[2][3] Avoid breathing vapors, mist, or gas.[3]
-
Static Discharge: Take precautionary measures against static discharge. Use only non-sparking tools and explosion-proof electrical/ventilating/lighting equipment.[1]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other hot surfaces.[1]
3. Storage:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[1]
-
Conditions: Store in a cool place.[1][3] It is recommended to store under an inert atmosphere, such as argon or nitrogen, to prevent degradation.[4]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[1]
Emergency Procedures
First Aid Measures:
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash off with soap and plenty of water and consult a physician.[3]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3] Remove contact lenses if present and easy to do.
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[3]
Spill Response:
-
Small Spills: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite).[5] Collect the material in a sealed, labeled container for hazardous waste disposal.
-
Large Spills: In the event of a large spill, evacuate the area immediately. Do not breathe vapors or aerosols. Ensure adequate ventilation and keep away from heat and sources of ignition. Contact your institution's environmental health and safety (EHS) office for guidance.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect waste material in its original container or a suitable, labeled, and sealed container. Do not mix with other waste.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with national and local regulations.[1] Handle uncleaned containers as you would the product itself.
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
